molecular formula C46H56N2O14 B15556380 Reprimun

Reprimun

Cat. No.: B15556380
M. Wt: 860.9 g/mol
InChI Key: SYTUVFMLCUYKEL-BIEXLURBSA-N
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Description

semi-synthetic antibiotic, rifamycin SV derivative

Properties

Molecular Formula

C46H56N2O14

Molecular Weight

860.9 g/mol

IUPAC Name

[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-2-phenoxyethoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C46H56N2O14/c1-23-14-13-15-24(2)45(56)48-36-31(22-47-60-21-20-58-30-16-11-10-12-17-30)40(53)33-34(41(36)54)39(52)28(6)43-35(33)44(55)46(8,62-43)59-19-18-32(57-9)25(3)42(61-29(7)49)27(5)38(51)26(4)37(23)50/h10-19,22-23,25-27,32,37-38,42,50-54H,20-21H2,1-9H3,(H,48,56)/b14-13+,19-18+,24-15-,47-22+

InChI Key

SYTUVFMLCUYKEL-BIEXLURBSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Structure and Properties of Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Reprimun, a pharmaceutical agent identified as an oxyminomethyl rifamycin-SV derivative. This compound exhibits a dual mechanism of action, functioning as both a broad-spectrum antibiotic and an immunomodulatory agent. This document details its chemical structure, physicochemical properties, and explores its known biological activities, with a focus on its impact on the immune system and its potential as an antiretroviral agent. The guide synthesizes available preclinical and clinical data, presents experimental methodologies, and visualizes key signaling pathways to offer a thorough resource for the scientific community.

Chemical Identity and Structure

The active substance in this compound is an oxyminomethyl derivative of Rifamycin (B1679328) SV.

Chemical Name: (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26S,27R,28E)-5,6,21,23,25-pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca-[1][2]-trienimino)naphtho[2,1-b]furan-1(2H)-one 3-(iminomethoxymethyl) ether CAS Number: 41776-67-4 Molecular Formula: C46H56N2O14

2D Chemical Structure

Caption: Figure 1: Simplified 2D representation of the chemical structure of this compound's active ingredient.

Physicochemical Properties

PropertyValueReference
Molecular Weight860.94 g/mol [3]
AppearanceNot specified
SolubilityNot specified
AdministrationOral[4]

Biological Activity and Mechanism of Action

This compound is characterized by its dual functionality as a broad-spectrum antibiotic and an immunomodulatory agent.[4]

Antibiotic Activity

As a derivative of rifamycin SV, this compound's antibiotic activity is primarily attributed to the inhibition of bacterial DNA-dependent RNA polymerase, a mechanism well-established for the rifamycin class of antibiotics. This action is effective against a wide range of bacteria, including Mycobacterium tuberculosis.[4]

Immunomodulatory and Anti-inflammatory Activity

Recent studies on rifamycin SV, the parent compound of this compound's active ingredient, have elucidated its significant immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of key signaling pathways, including the Pregnane X Receptor (PXR) and Nuclear Factor-kappa B (NF-κB).[5][6][7]

3.2.1. Inhibition of Pro-inflammatory Cytokines

Rifamycin SV has been shown to potently inhibit the secretion of several pro-inflammatory cytokines from activated human CD4+ T cells. This activity is crucial to its immunomodulatory effects.[5][7]

CytokineMaximum Inhibition (%)Cell TypeStimulantReference
IL-2>90%Human primary CD4+ T cellsPhorbol (B1677699) ester[5]
IL-17A>90%Human primary CD4+ T cellsPhorbol ester[5]
IFN-γ>90%Human primary CD4+ T cellsPhorbol ester[5]
TNF-α>90%Human primary CD4+ T cellsPhorbol ester[5]
IL-6>90%Human primary CD4+ T cellsPhorbol ester[5]
IL-885%HT-29 colonic cellsIL-1β[5]
IL-865%Macrophage-differentiated THP-1 cellsLPS[5]
TNF-α37%Monocytic THP-1 cellsLPS[5]

3.2.2. Modulation of Signaling Pathways

The immunomodulatory effects of rifamycins (B7979662) are linked to their ability to influence intracellular signaling cascades.

  • NF-κB Pathway: Rifamycin SV directly inhibits the transcriptional activity of NF-κB, a central regulator of pro-inflammatory gene expression. This inhibition occurs independently of PXR activation.[5][8]

  • PXR Activation: Rifamycin SV activates the Pregnane X Receptor (PXR), leading to the induction of downstream targets such as CYP3A4 and P-glycoprotein (PgP), which are involved in detoxification and drug metabolism.[5][8]

  • JAK/STAT Pathway: Related rifamycins, like rifampicin (B610482), have been shown to inhibit the differentiation of pathogenic Th17 cells by modulating the JAK/STAT and NF-κB signaling pathways. This is particularly relevant given this compound's observed effects on CD4+ T lymphocytes.[9]

Caption: Figure 2: Proposed mechanism of NF-κB pathway inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IL-6 Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes This compound This compound DNA DNA (Promoter Region) pSTAT3_dimer->DNA Binds Th17_Genes Transcription of Th17-related Genes (e.g., RORγt, IL-17A) DNA->Th17_Genes Induces

Caption: Figure 3: Proposed inhibition of the JAK/STAT pathway by this compound in T cells.

Antiretroviral Activity

This compound has demonstrated inhibitory activity against viral and human lymphocyte reverse transcriptases.[4] This suggests a potential therapeutic application in retroviral infections by interfering with the viral replication cycle.

Reverse_Transcription Viral_RNA Viral RNA Genome RT Reverse Transcriptase RNA_DNA_Hybrid RNA-DNA Hybrid RT->RNA_DNA_Hybrid Synthesizes Viral_DNA Double-stranded Viral DNA RNA_DNA_Hybrid->Viral_DNA Converted to Integration Integration into Host Genome Viral_DNA->Integration This compound This compound

Caption: Figure 4: Mechanism of reverse transcriptase inhibition by this compound.

Clinical and Preclinical Data

Preclinical Toxicology

In animal models, toxicity tests of this compound have shown good tolerance.[4]

Clinical Experience

This compound has been administered to human subjects for periods of 10-12 months and was found to be well-tolerated, with no severe adverse reactions reported.[4] Therapeutic effects have been observed in several conditions:

  • Bacterial Infections: Including tuberculosis.[4]

  • Sarcoidosis: In a supervised study of 112 cases, this compound demonstrated good results, including in 37 patients who had previously failed cortisone (B1669442) treatment.[4]

  • Immune Thrombocytopenia [4]

  • Kaposi's Sarcoma [4]

The potential for intermittent dosing (e.g., two to three times weekly) has also been noted.[4]

Experimental Protocols

The following are generalized protocols for assessing the biological activities of rifamycin derivatives, which are applicable to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., M. tuberculosis) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a suitable liquid growth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in a 96-well microplate.

  • Inoculation: The standardized inoculum is added to each well containing the diluted this compound. Control wells (no drug and no inoculum) are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Cytokine Secretion Assay from CD4+ T cells

Objective: To quantify the effect of this compound on the secretion of cytokines from stimulated CD4+ T cells.

Methodology:

  • Cell Isolation: Human primary CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Stimulation: The isolated CD4+ T cells are cultured in a suitable medium and stimulated with an activating agent (e.g., phorbol myristate acetate (B1210297) (PMA) and ionomycin, or anti-CD3/CD28 antibodies).

  • Treatment: The stimulated cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a defined period (e.g., 24-72 hours) to allow for cytokine production and secretion.

  • Quantification: The concentration of secreted cytokines (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

Reverse Transcriptase Inhibition Assay

Objective: To measure the inhibitory activity of this compound against reverse transcriptase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled, e.g., DIG-dUTP or radioactively labeled dTTP), and the reverse transcriptase enzyme.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated and incubated at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. For a colorimetric assay using DIG-dUTP, this involves capturing the DIG-labeled DNA on a streptavidin-coated plate, followed by detection with an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) that catalyzes a color-producing reaction.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the reverse transcriptase activity (IC50) is calculated.

Conclusion

This compound, an oxyminomethyl rifamycin-SV derivative, is a multifaceted compound with significant potential in both infectious diseases and conditions characterized by immune dysregulation. Its well-defined antibiotic mechanism, coupled with its more recently understood immunomodulatory effects on critical inflammatory pathways such as NF-κB and JAK/STAT, and its antiretroviral activity, position it as a compound of considerable interest for further research and clinical development. The data summarized in this guide provide a foundational understanding for scientists and researchers aiming to explore the full therapeutic potential of this compound.

References

Reprimun's Mechanism of Action in Bacterial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reprimun, an oxyminomethyl derivative of rifamycin-SV, is a broad-spectrum antibiotic with a mechanism of action centered on the inhibition of bacterial transcription. This technical guide provides an in-depth exploration of the molecular interactions, antibacterial spectrum, and experimental methodologies used to characterize the activity of this compound and related rifamycin-class antibiotics. The primary target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival. By binding to the β-subunit of RNAP, this compound effectively blocks the elongation of the nascent RNA chain, leading to a cessation of protein synthesis and eventual cell death. This document consolidates available data on the efficacy of related rifamycins (B7979662), outlines detailed experimental protocols for assessing antibacterial activity, and presents visual representations of the key molecular pathways and experimental workflows.

Introduction

The rising threat of antibiotic resistance necessitates the continued exploration and understanding of novel and existing antimicrobial agents. This compound, a member of the rifamycin (B1679328) family of antibiotics, demonstrates significant antibacterial activity against a wide range of pathogens, including the causative agent of tuberculosis, Mycobacterium tuberculosis[1]. Like other rifamycins, its primary mode of action is the specific inhibition of bacterial DNA-dependent RNA polymerase, an enzyme essential for gene transcription and, consequently, for bacterial viability. This guide aims to provide a comprehensive technical overview of this compound's mechanism of action for researchers and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The bactericidal activity of this compound stems from its high affinity and specificity for the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP). This interaction is central to its therapeutic effect and is detailed below.

Molecular Target and Binding Site

This compound, as a rifamycin derivative, binds to a well-defined pocket on the β-subunit of the bacterial RNAP. This binding site is located deep within the DNA/RNA channel of the enzyme, in close proximity to the active site. The binding of this compound to this site does not prevent the initial binding of RNAP to promoter DNA or the initiation of transcription. Instead, it physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides. This steric hindrance effectively halts the transcription process, preventing the synthesis of messenger RNA (mRNA) and, subsequently, all protein synthesis. The specificity of this compound for bacterial RNAP over its eukaryotic counterpart is a key factor in its favorable safety profile, as the β-subunit of human RNA polymerases differs significantly in the rifamycin binding region.

Signaling Pathway of Transcription Inhibition

The following diagram illustrates the signaling pathway of bacterial transcription and the point of inhibition by this compound.

Transcription_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Promoter Promoter Region RNAP RNA Polymerase (RNAP) (α₂, β, β', ω, σ) Promoter->RNAP binds to Open_Complex Open Promoter Complex RNAP->Open_Complex forms Elongation RNA Elongation Initiation Transcription Initiation (Synthesis of 2-3 nt RNA) Open_Complex->Initiation Initiation->Elongation mRNA mRNA Transcript Elongation->mRNA Cell_Death Bacterial Cell Death Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->RNAP binds to β-subunit This compound->Elongation blocks

Figure 1: Mechanism of this compound's inhibition of bacterial transcription.

Antibacterial Spectrum and Efficacy

Quantitative Data for Related Rifamycins

The following tables summarize the MIC and 50% inhibitory concentration (IC50) values for rifampin and rifabutin (B1679326) against various bacterial species. This data is provided for comparative purposes to infer the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Rifampin and Rifabutin against various bacteria.

Bacterial SpeciesAntibioticMIC Range (µg/mL)
Staphylococcus aureusRifampin0.004 - 0.03
Rifabutin0.004 - 0.015
Streptococcus pneumoniaeRifampin0.015 - 0.12
Rifabutin0.008 - 0.03
Escherichia coliRifampin4 - 32
Rifabutin4 - 16
Pseudomonas aeruginosaRifampin16 - >128
Rifabutin16 - 64
Mycobacterium tuberculosisRifampin0.125 - 0.5
Rifabutin0.03 - 0.125
Mycobacterium avium complexRifampin2 - 8
Rifabutin0.25 - 2

Note: These values are compiled from various sources and are intended for comparative purposes only. Actual MICs for this compound may vary.

Table 2: 50% Inhibitory Concentration (IC50) of Rifampin against RNA Polymerase.

Target EnzymeIC50 (µM)
E. coli RNAP~0.005
M. tuberculosis RNAP~0.02

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action and antibacterial efficacy of rifamycin-class antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.

Methodology:

  • Bacterial Strain Preparation:

    • Culture the desired bacterial strain on an appropriate agar (B569324) medium overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the different concentrations of this compound.

    • Include a positive control well (bacteria with no drug) and a negative control well (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) B Prepare Bacterial Suspension (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of this compound C->D E Incubate at 37°C (18-24 hours) D->E F Visually Assess Bacterial Growth E->F G Determine MIC F->G

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

In Vitro Transcription Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified bacterial RNA polymerase.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified bacterial RNA polymerase holoenzyme, a DNA template containing a known promoter, and ribonucleoside triphosphates (NTPs), with one of the NTPs being radioactively or fluorescently labeled.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Transcription Reaction:

    • Initiate the transcription reaction by adding the DNA template or RNAP.

    • Incubate the reaction at 37°C for a predetermined time to allow for RNA synthesis.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).

    • Separate the resulting RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Quantification:

    • Visualize the labeled RNA transcripts using autoradiography or fluorescence imaging.

    • Quantify the intensity of the full-length transcript bands.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

Transcription_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Transcription cluster_analysis Analysis A Prepare Reaction Mix: - Purified RNAP - DNA Template - Labeled NTPs B Add this compound (Varying Concentrations) A->B C Initiate Transcription B->C D Incubate at 37°C C->D E Stop Reaction D->E F Separate RNA by PAGE E->F G Visualize & Quantify Transcripts F->G H Calculate IC50 G->H

Figure 3: Workflow for the in vitro transcription inhibition assay.

Conclusion

This compound, an oxyminomethyl rifamycin-SV derivative, exerts its antibacterial effect through the potent and specific inhibition of bacterial DNA-dependent RNA polymerase. This mechanism, shared with other members of the rifamycin class, involves binding to the β-subunit of the enzyme and sterically hindering the elongation of nascent RNA transcripts. While specific quantitative efficacy data for this compound is limited in publicly available literature, the activity of closely related rifamycins suggests a broad spectrum of activity, including against clinically significant pathogens like Mycobacterium tuberculosis. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel rifamycin derivatives, aiding in the ongoing efforts of antibiotic research and development. Further studies are warranted to fully elucidate the antibacterial spectrum and clinical potential of this compound.

References

Reprimun: An Examination of its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: The information presented in this document is based on a comprehensive review of publicly available scientific literature. Detailed quantitative data, specific experimental protocols, and in-depth signaling pathway analyses for Reprimun are not extensively available in the public domain. This guide summarizes the existing knowledge and provides context based on related compounds.

Executive Summary

This compound is identified as an oxyminomethyl rifamycin-SV derivative, a compound noted for its dual antibiotic and immunomodulatory activities.[1] The available literature, primarily from a 1994 publication, suggests that this compound exerts a selective immunomodulatory effect on TCD4+ lymphocytes, inhibits viral and human lymphocyte reverse transcriptases, and demonstrates antiproliferative action against retroviruses.[1] Clinical applications have been reported in the treatment of various conditions, including bacterial infections such as tuberculosis, sarcoidosis, immune thrombocytopenia, and Kaposi's sarcoma.[1] Despite these observations, a detailed molecular and cellular understanding of this compound's immunomodulatory mechanism remains largely uncharacterized in publicly accessible research. This guide aims to consolidate the available information on this compound and provide a broader context of the immunomodulatory properties of its parent compound, rifamycin (B1679328) SV.

Core Properties of this compound

Chemical Identity and Formulation

This compound's active substance is an oxyminomethyl derivative of rifamycin-SV.[1] It is formulated for oral administration and is reported to be well-absorbed in the duodenum, undergoing an entero-hepatic circuit that ensures prolonged serum concentrations.[1]

Spectrum of Activity
  • Antibiotic: Broad-spectrum activity, including against Mycobacterium tuberculosis.[1]

  • Antiviral: Inhibitory activity against viral and human lymphocyte reverse transcriptases and antiproliferative effects on retroviruses.[1]

  • Immunomodulatory: Selective action on TCD4+ lymphocytes.[1]

Immunomodulatory Characteristics

While specific quantitative data for this compound is scarce, the known immunomodulatory effects of its parent compound, rifamycin SV, can provide valuable insights. Rifamycin SV has been shown to inhibit the synthesis of cytokines and chemokines and to downregulate the secretion of inflammatory cytokines from human CD4+ T-cells.[2][3]

Known Effects on TCD4+ Lymphocytes

The primary piece of information regarding this compound's immunomodulatory action is its "selective immunomodulator action at the level of TCD4+ lymphocyte."[1] The nature of this selective action—whether it is stimulatory or inhibitory, and the specific subsets of CD4+ T-cells affected—is not detailed in the available literature.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known actions of other immunomodulatory agents and the general understanding of T-cell activation, a hypothetical workflow for investigating these pathways can be proposed.

G This compound This compound T_Cell TCD4+ Lymphocyte This compound->T_Cell Binds to or enters cell TCR T-Cell Receptor T_Cell->TCR Antigen Presentation Downstream_Signaling Downstream Signaling Cascades (e.g., NF-κB, AP-1, NFAT) TCR->Downstream_Signaling Activates Cytokine_Gene_Expression Cytokine Gene Expression Downstream_Signaling->Cytokine_Gene_Expression Regulates Cytokine_Secretion Cytokine Secretion Cytokine_Gene_Expression->Cytokine_Secretion Leads to

Caption: Hypothetical workflow for this compound's interaction with TCD4+ lymphocytes.

Experimental Protocols: A General Framework

Detailed experimental protocols used in the study of this compound are not available. However, standard methodologies would be employed to characterize its immunomodulatory properties.

Cytokine Profiling

To quantify the effect of this compound on cytokine production by TCD4+ lymphocytes, the following general protocol would be applied:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs would be isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • TCD4+ Lymphocyte Enrichment: CD4+ T-cells would be isolated from PBMCs using magnetic-activated cell sorting (MACS).

  • Cell Culture and Stimulation: Isolated CD4+ T-cells would be cultured in the presence of various concentrations of this compound. Cells would be stimulated with a mitogen (e.g., phytohemagglutinin) or specific antigen to induce cytokine production.

  • Cytokine Measurement: Supernatants from the cell cultures would be collected at various time points, and cytokine levels (e.g., IL-2, IFN-γ, TNF-α, IL-10) would be measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

G Start Whole Blood Sample Isolate_PBMC Isolate PBMCs (Ficoll-Paque) Start->Isolate_PBMC Enrich_TCells Enrich for CD4+ T-Cells (MACS) Isolate_PBMC->Enrich_TCells Culture_Stimulate Culture & Stimulate (+/- this compound) Enrich_TCells->Culture_Stimulate Collect_Supernatant Collect Supernatant Culture_Stimulate->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA/Multiplex) Collect_Supernatant->Measure_Cytokines End Quantitative Cytokine Data Measure_Cytokines->End

Caption: Generalized workflow for cytokine profiling analysis.

Reverse Transcriptase Inhibition Assay

To assess the inhibitory effect of this compound on reverse transcriptase activity, a standard colorimetric or fluorometric assay could be employed.

  • Reagent Preparation: A reaction mixture containing a template RNA, primers, dNTPs, and a labeled nucleotide (e.g., DIG-dUTP) is prepared.

  • Enzyme Reaction: Recombinant reverse transcriptase is incubated with the reaction mixture in the presence of varying concentrations of this compound.

  • Detection: The incorporation of the labeled nucleotide into the newly synthesized cDNA is quantified. This is often done by binding the cDNA to a microplate and using an antibody-enzyme conjugate to detect the label, followed by the addition of a chromogenic or fluorogenic substrate.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound.

G Start Prepare Reaction Mix (Template, Primers, dNTPs, Labeled Nucleotide) Incubate Incubate with Reverse Transcriptase & this compound Start->Incubate Bind_cDNA Bind cDNA to Microplate Incubate->Bind_cDNA Detect_Label Detect Labeled Nucleotide (Antibody-Enzyme Conjugate) Bind_cDNA->Detect_Label Measure_Signal Measure Signal (Colorimetric/Fluorometric) Detect_Label->Measure_Signal End Inhibitory Activity Data Measure_Signal->End

Caption: General workflow for a reverse transcriptase inhibition assay.

Clinical Applications and Future Directions

This compound has been reportedly used with good results in the treatment of sarcoidosis, even in cases where cortisone (B1669442) treatment has failed.[1] It has also shown therapeutic effects in immune thrombocytopenia and Kaposi's sarcoma.[1] The reported efficacy in these immune-mediated diseases underscores the potential clinical significance of its immunomodulatory properties.

Given the limited publicly available data, further research is warranted to fully characterize the immunomodulatory profile of this compound. Key areas for future investigation include:

  • Quantitative Analysis: Detailed dose-response studies to quantify its effects on T-cell proliferation, cytokine production, and gene expression.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in immune cells.

  • Clinical Trials: Modern, well-controlled clinical trials to rigorously evaluate its efficacy and safety in various immunological disorders.

Conclusion

This compound, an oxyminomethyl rifamycin-SV derivative, presents an intriguing profile with both antibiotic and immunomodulatory properties. While early reports highlight its selective action on TCD4+ lymphocytes and its clinical utility in several immune-related conditions, a significant gap in the scientific literature exists regarding its precise mechanism of action, quantitative effects, and the signaling pathways it modulates. The information available on its parent compound, rifamycin SV, suggests a potential anti-inflammatory and cytokine-inhibitory role. A thorough re-evaluation of this compound using modern immunological and molecular biology techniques is necessary to unlock its full therapeutic potential and to provide the detailed technical understanding required by today's researchers and drug development professionals.

References

Reprimun: A Rifamycin-SV Derivative with Dual Antibiotic and Immunomodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information presented in this document is based on publicly available abstracts and summaries of scientific literature. Detailed experimental protocols, exhaustive quantitative data, and the precise chemical structure of Reprimun are not fully available in the accessible public domain. The primary research appears to have been conducted in the 1990s, and full-text articles containing in-depth data were not retrievable through standard database searches.

Executive Summary

This compound (also referred to as 1246-EH) is a semi-synthetic derivative of rifamycin-SV, specifically identified as an oxyminomethyl derivative.[1] It exhibits a broad-spectrum antibiotic activity, notably against Mycobacterium tuberculosis, and possesses unique immunomodulatory properties.[1] Clinical investigations have demonstrated its therapeutic potential in a range of conditions including bacterial infections, sarcoidosis, immune thrombocytopenia, and Kaposi's sarcoma.[1] this compound is reported to have an inhibitory effect on viral and human lymphocyte reverse transcriptases and exerts a selective immunomodulatory action on TCD4+ lymphocytes.[1] The drug is administered orally and is well-absorbed, exhibiting a favorable safety profile in human subjects over long-term administration.[1]

Chemical and Physical Properties

While the precise chemical structure of the oxyminomethyl modification of rifamycin-SV for this compound is not available in the reviewed literature, the core structure is that of rifamycin (B1679328) SV.

Rifamycin SV Structure:

G Naphthoquinone_Core Naphthoquinone Oxyminomethyl_Group Oxyminomethyl Group (at position 3) Naphthoquinone_Core->Oxyminomethyl_Group Attached to C3 Ansa_Chain Aliphatic Ansa Chain Rifamycin_Core Rifamycin_Core

Caption: A simplified block representation of the this compound structure, highlighting the core components.

Mechanism of Action

This compound's therapeutic effects are believed to be mediated through two distinct mechanisms of action:

Antimicrobial Activity

As a member of the rifamycin class of antibiotics, this compound's primary antimicrobial mechanism is the inhibition of bacterial DNA-dependent RNA polymerase. This action effectively halts the transcription of bacterial genes, leading to the cessation of protein synthesis and ultimately, bacterial cell death. This mechanism is well-established for rifamycins (B7979662) and is the basis for its activity against a wide range of bacteria, including Mycobacterium tuberculosis.

Immunomodulatory and Antiviral Activity

This compound has demonstrated a unique profile of immunomodulatory and potential antiviral effects:

  • Inhibition of Reverse Transcriptase: The compound has been shown to inhibit viral and human lymphocyte reverse transcriptases.[1] This suggests a potential therapeutic application in retroviral infections.

  • Modulation of T-helper Cells: this compound is reported to have a selective immunomodulatory effect at the level of TCD4+ (T-helper) lymphocytes.[1] The literature describes this as a "functional blockage," which may be beneficial in conditions characterized by excessive T-helper cell activity, such as sarcoidosis.

The precise molecular signaling pathways underlying this compound's effect on TCD4+ lymphocytes have not been fully elucidated in the available literature. A hypothetical pathway is presented below based on the general understanding of T-helper cell activation and potential points of inhibition.

T_Cell_Modulation cluster_APC Antigen Presenting Cell (APC) cluster_TCell TCD4+ Lymphocyte Antigen Antigen MHC_II MHC class II TCR T-Cell Receptor (TCR) MHC_II->TCR Signal 1: Antigen Presentation Activation_Signal Downstream Signaling (e.g., NF-κB, NFAT, AP-1) TCR->Activation_Signal Signal Transduction Cytokine_Production Pro-inflammatory Cytokine Production Activation_Signal->Cytokine_Production Inflammation Granulomatous Inflammation Cytokine_Production->Inflammation This compound This compound This compound->Activation_Signal 'Functional Blockage' (Hypothesized)

Caption: Hypothesized mechanism of this compound's immunomodulatory action on TCD4+ lymphocytes.

Preclinical and Clinical Data

The available data on this compound is primarily from clinical studies, with limited quantitative preclinical information in the public domain.

Pharmacokinetics

This compound is administered orally and is reported to be well-absorbed at the level of the duodenum.[1] It undergoes an entero-hepatic circuit, which provides a prolonged effective concentration in the blood serum.[1] Specific pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life are not detailed in the available literature.

Clinical Efficacy

This compound has been evaluated in several clinical contexts, with notable results in the treatment of sarcoidosis.

IndicationPatient PopulationTreatment RegimenOutcomeReference
Sarcoidosis 75 patients with histopathologically confirmed sarcoidosisThis compound +/- low-dose prednisone (B1679067) in 6-week cycles94.7% lasting remission; 5.3% failure rate[2]
Sarcoidosis (Cortisone Failures) 37 patients who had failed previous cortisone (B1669442) therapyThis compound with prednisoneRecovery in 29 patients (78.4%)[2]
Various Immunosuppressive Indications 22 patients (including dermatomyositis, Kaposi's sarcoma, thrombocytopenias, etc.)This compoundHealed in 20 cases (90.9%)[2]
Sarcoidosis (Supervised Cases) 112 supervised cases, including 37 cortisone failuresNot specifiedGood results[1]

Table 1: Summary of Clinical Efficacy Data for this compound

Safety and Tolerability

Animal toxicity studies indicated good tolerance of this compound.[1] In human subjects, the drug was reported to be well-tolerated, with no severe adverse reactions noted during and after administration for periods of 10-12 months.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the in vitro and in vivo assays are not available in the reviewed literature. Below is a generalized workflow for the evaluation of a novel rifamycin derivative, based on standard methodologies.

Synthesis of Rifamycin-SV Derivatives (General Workflow)

The synthesis of rifamycin-SV derivatives typically involves modification at the 3-position of the naphthoquinone core. A general workflow is as follows:

Synthesis_Workflow Start Rifamycin SV Step1 Oxidation to Rifamycin S Start->Step1 Step2 Reaction at C3 (e.g., with an amine and formaldehyde to form a Mannich base or other intermediate) Step1->Step2 Step3 Modification to form Oxyminomethyl group Step2->Step3 Step4 Purification and Characterization Step3->Step4 End This compound Step4->End

Caption: A generalized workflow for the synthesis of a rifamycin-SV derivative like this compound.

Reverse Transcriptase Inhibition Assay (General Protocol)

The inhibitory activity of this compound on reverse transcriptase would likely be determined using a cell-free enzymatic assay or a cell-based viral replication assay. A generalized protocol for a cell-free assay is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of a recombinant reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • This compound at various concentrations

  • Poly(A) template and oligo(dT) primer

  • Labeled nucleotides (e.g., ³H-dTTP)

  • Reaction buffer

  • Trichloroacetic acid (TCA) for precipitation

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(dT) primer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the recombinant reverse transcriptase and labeled nucleotides.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters.

  • Wash the filters to remove unincorporated labeled nucleotides.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising rifamycin-SV derivative with a dual mechanism of action that combines broad-spectrum antibiotic activity with immunomodulatory effects. The clinical data, although limited in its detailed reporting, suggests significant efficacy in challenging inflammatory conditions like sarcoidosis, particularly in patients who have failed corticosteroid therapy. Its favorable safety profile further enhances its therapeutic potential.

However, a comprehensive understanding of this compound is hampered by the lack of detailed public data. Future research should focus on:

  • Elucidation of the precise chemical structure and stereochemistry.

  • Detailed preclinical studies to quantify its antimicrobial spectrum (MIC values), antiviral activity (IC50 values), and pharmacokinetic profile.

  • In-depth investigation of the molecular mechanisms underlying its immunomodulatory effects on TCD4+ lymphocytes.

  • Larger, randomized, controlled clinical trials to rigorously evaluate its efficacy and safety in its target indications.

The development of a dual-action compound like this compound could represent a significant advancement in the treatment of diseases with both infectious and inflammatory components. Further investigation is warranted to fully characterize and potentially realize the therapeutic promise of this molecule.

References

The Antiviral Activity of Reprimun: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reprimun, an oxyminomethyl derivative of rifamycin-SV, is a compound with a multifaceted biological profile. While primarily recognized for its broad-spectrum antibiotic properties, this compound also exhibits significant antiviral and immunomodulatory activities.[1] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antiviral effects, with a focus on its action against retroviruses and its influence on host immune responses. The information presented herein is synthesized from available data on this compound and its parent compound, rifamycin-SV, to offer a comprehensive understanding for research and drug development applications.

Core Antiviral Mechanism: Inhibition of Reverse Transcriptase

The primary antiviral action of this compound against retroviruses is attributed to its ability to inhibit reverse transcriptase (RT), an essential enzyme for the retroviral life cycle.[1] As a derivative of rifamycin-SV, this compound is part of a class of molecules known to interfere with this critical viral enzyme.

Molecular Interaction and Inhibition

Rifamycin (B1679328) derivatives exert their inhibitory effect on reverse transcriptase through non-covalent binding to the enzyme. This interaction is thought to occur at or near the enzyme's active site, sterically hindering the binding of the natural deoxynucleoside triphosphate substrates. This competitive inhibition effectively halts the process of reverse transcription, preventing the synthesis of viral DNA from the RNA template and thereby terminating the viral replication cycle.

Immunomodulatory Effects: A Dual Approach to Viral Control

Beyond its direct antiviral action, this compound demonstrates significant immunomodulatory properties, particularly affecting TCD4+ lymphocytes.[1] This dual mechanism of direct viral inhibition and host immune modulation represents a promising strategy for antiviral therapy. The immunomodulatory effects of this compound are largely understood through the actions of its parent compound, rifamycin SV.

Modulation of T-cell Function and Cytokine Secretion

Rifamycin SV has been shown to downregulate the secretion of several pro-inflammatory cytokines from activated human CD4+ T-cells, including IL-2, IL-6, IL-17A, IFN-γ, and TNF-α. This reduction in cytokine production can help to mitigate the excessive inflammation often associated with viral infections, which can contribute to tissue damage.

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of rifamycin SV is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting NF-κB's transcriptional activity, rifamycin SV, and by extension this compound, can effectively suppress the production of pro-inflammatory mediators.

Quantitative Data Summary

Compound Class Target Activity
Rifamycin-SV DerivativesRetroviral Reverse TranscriptaseInhibition of enzyme activity, leading to blockage of viral replication.
Rifamycin SVActivated CD4+ T-cellsDownregulation of IL-2, IL-6, IL-17A, IFN-γ, and TNF-α secretion.
Rifamycin SVNF-κB Signaling PathwayInhibition of transcriptional activity, leading to reduced expression of pro-inflammatory genes.

Experimental Protocols

To facilitate further research into the antiviral and immunomodulatory properties of this compound and related compounds, this section provides detailed methodologies for key experiments.

Reverse Transcriptase Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on the activity of retroviral reverse transcriptase.

Materials:

  • Recombinant reverse transcriptase (e.g., from HIV-1)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleoside triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)

  • Test compound (this compound) at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), dNTPs (with [³H]dTTP), and recombinant reverse transcriptase.

  • Add varying concentrations of this compound or a control vehicle to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cytokine Secretion Assay from Activated T-Cells

This protocol details the measurement of cytokine secretion from primary human CD4+ T-cells following activation and treatment with the test compound.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • CD4+ T-cell isolation kit

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or PMA and ionomycin)

  • Test compound (this compound) at various concentrations

  • ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

  • Isolate CD4+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit.

  • Culture the isolated CD4+ T-cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound or a control vehicle.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin to induce activation and cytokine production.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine secretion.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the antiviral and immunomodulatory actions of this compound.

Antiviral_Mechanism cluster_virus Retrovirus cluster_host Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Integration Integration Viral DNA->Integration Host DNA Host DNA Provirus Provirus Host DNA->Provirus Integration->Host DNA This compound This compound This compound->Reverse Transcriptase Inhibits

Caption: Antiviral mechanism of this compound via inhibition of reverse transcriptase.

Immunomodulatory_Pathway cluster_cell T-Cell TCR T-Cell Receptor Signaling Cascade Signaling Cascade TCR->Signaling Cascade NF-kB NF-κB Signaling Cascade->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Cytokines Pro-inflammatory Cytokines Pro-inflammatory Genes->Cytokines Translation & Secretion This compound This compound This compound->NF-kB Inhibits Antigen Antigen Antigen->TCR Activation

Caption: Immunomodulatory pathway of this compound through inhibition of NF-κB.

Experimental Workflow Diagram

Experimental_Workflow cluster_antiviral Antiviral Activity Assessment cluster_immuno Immunomodulatory Activity Assessment A1 Prepare Reverse Transcriptase Assay A2 Add this compound (Varying Concentrations) A1->A2 A3 Incubate and Stop Reaction A2->A3 A4 Measure DNA Synthesis (Scintillation Counting) A3->A4 A5 Calculate IC50 A4->A5 B1 Isolate & Culture CD4+ T-Cells B2 Treat with this compound & Activate T-Cells B1->B2 B3 Incubate and Collect Supernatant B2->B3 B4 Measure Cytokine Levels (ELISA) B3->B4 B5 Analyze Cytokine Secretion Profile B4->B5

Caption: Experimental workflow for assessing the antiviral and immunomodulatory activity of this compound.

References

The Pharmacokinetics and Bioavailability of Reprimun: A Technical Overview and Class-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative pharmacokinetic and bioavailability data for the substance identified as Reprimun. The information that exists is limited to a single abstract describing its composition and general characteristics. This technical guide will present the available information on this compound and, to address the core requirements of this paper, will provide a detailed analysis of the well-characterized pharmacokinetics of the rifamycin (B1679328) class of antibiotics, to which this compound belongs. Data for Rifampin, a principal member of this class, will be used as a representative proxy.

Introduction to this compound

This compound is described as an antibiotic with immunomodulatory properties. Its active substance is an oxyminomethyl rifamycin-SV derivative. It is intended for oral administration and has been noted for its broad-spectrum antibiotic activity, including against Mycobacterium tuberculosis, as well as for its inhibitory effects on viral and human lymphocyte reverse transcriptases.

Known Characteristics of this compound

The sole available abstract provides a qualitative summary of this compound's pharmacokinetic profile. Key characteristics mentioned include:

  • Absorption: The drug is reported to be well absorbed at the level of the duodenum following oral administration.

  • Distribution: It is described as achieving a repeated entero-hepatic circuit, which provides a prolonged, efficient concentration in blood serum.

  • Administration: Due to its prolonged concentration, it may be given intermittently, such as two or three times weekly.

Critically, no quantitative parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), or absolute bioavailability (F%) have been published for this compound. Furthermore, detailed experimental protocols from which these qualitative descriptions were derived are not available.

Pharmacokinetics of the Rifamycin Antibiotic Class

Given the data gap for this compound, this section details the pharmacokinetics of the rifamycin class to provide a technical framework for researchers. Rifamycins are a group of potent bactericidal antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] This class includes well-studied drugs such as Rifampin (rifampicin), Rifabutin, and Rifapentine.

Representative Agent: Rifampin

Rifampin is a cornerstone therapy for tuberculosis and other mycobacterial infections.[3] Its pharmacokinetic profile has been extensively studied.

Absorption: Following oral administration on an empty stomach, Rifampin is generally well and rapidly absorbed from the gastrointestinal tract.[3][4][5] However, its absorption can be reduced by approximately 30% when taken with food.[3]

Distribution: Rifampin is widely distributed throughout the body's tissues and fluids.[3][5] It exhibits a high volume of distribution (1.6 L/kg in adults) and is approximately 80% bound to plasma proteins, primarily albumin.[3][4]

Metabolism: Rifampin undergoes hepatic metabolism, including deacetylation to an active metabolite, desacetylrifampicin.[4] A key feature of Rifampin is its induction of its own metabolism (auto-induction) through various cytochrome P450 enzymes, which can increase its clearance upon repeated administration.[5]

Excretion and Enterohepatic Circulation: The drug and its metabolites are primarily eliminated in the bile, leading to significant enterohepatic circulation.[5][6] This recirculation process contributes to the drug's overall exposure but can also introduce variability. A portion of the dose is also excreted in the urine.[4][5] The half-life at steady-state is approximately 2 to 3 hours.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Rifampin, compiled from clinical studies. These values serve as a proxy for understanding the potential behavior of a rifamycin-class compound.

Table 1: Single-Dose Pharmacokinetic Parameters of Oral Rifampin in Healthy Adults

Parameter600 mg DoseReference(s)
Cmax (Maximum Plasma Concentration) ~10 µg/mL[4]
Tmax (Time to Cmax) ~2 hours[4]
t½ (Elimination Half-life) ~2.5 hours[4]
Protein Binding ~80%[4][5]
Volume of Distribution (Vd) 1.6 L/kg[3]

Table 2: Factors Influencing Rifampin Pharmacokinetics

FactorEffect on PharmacokineticsReference(s)
Food Reduces absorption by ~30%[3]
Repeated Dosing Increases clearance due to auto-induction of metabolism[5]
Hepatic Impairment Slower elimination from the blood compartment[4][6]
Drug Formulations Bioavailability is highly sensitive to changes in formulation[5][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following represents a generalized protocol for a human bioavailability study of an oral rifamycin, based on common practices cited in the literature.[8]

Protocol: Single-Dose Crossover Bioavailability Study
  • Study Design: A randomized, open-label, three-way crossover design.

  • Subjects: Healthy adult volunteers (e.g., n=19). Subjects are typically screened to ensure normal hepatic and renal function.

  • Dosing: A single oral dose (e.g., 600 mg of Rifampin) is administered after an overnight fast.

  • Washout Period: A washout period of at least 7 days separates the different treatment phases to ensure complete elimination of the drug.

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.

  • Analytical Method: Plasma concentrations of the drug and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method.[8]

  • Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key parameters including AUC₀₋₂₄, AUC₀₋∞, Cmax, Tmax, and t½.

  • Statistical Analysis: Bioequivalence between different formulations is assessed by comparing the 90% confidence intervals of the geometric mean ratios for AUC and Cmax, which should fall within the standard acceptance range (e.g., 80-125%).[8]

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the core mechanism of action for the rifamycin class and the physiological process of enterohepatic circulation described for this compound.

cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (β-subunit) DNA->RNAP Transcription Initiation mRNA mRNA Transcript RNAP->mRNA RNA Elongation Protein Bacterial Proteins mRNA->Protein Translation Rifamycin Rifamycin Antibiotic (e.g., this compound) Rifamycin->RNAP Binds and Inhibits

Caption: Mechanism of action for rifamycin antibiotics.

OralDose Oral Dose (this compound) GI_Tract Duodenum OralDose->GI_Tract 1. Ingestion PortalVein Portal Vein GI_Tract->PortalVein 2. Absorption Liver Liver PortalVein->Liver 3. First Pass Bile Bile Liver->Bile 4. Biliary Excretion Systemic Systemic Circulation Liver->Systemic 6. Distribution to Body Bile->GI_Tract 5. Recirculation Systemic->Liver 7. Return to Liver

Caption: Conceptual workflow of enterohepatic circulation.

Conclusion

While this compound is identified as an orally administered, well-absorbed rifamycin derivative that undergoes enterohepatic circulation, a comprehensive, data-rich technical guide on its specific pharmacokinetics and bioavailability cannot be constructed from the currently available literature. There is a clear need for dedicated clinical pharmacology studies to quantify its absorption, distribution, metabolism, and excretion profile. In the absence of such data, this guide has provided a robust overview of the pharmacokinetic principles of the rifamycin class, using the extensive data for Rifampin as a well-established proxy. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers in the field of drug development working with this important class of antibiotics.

References

In Vitro Antibacterial Spectrum of Reprimun: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reprimun is an antibiotic agent containing an oxyminomethyl rifamycin-SV derivative as its active substance.[1] It belongs to the ansamycin (B12435341) class of antibiotics and exhibits a broad spectrum of antibacterial activity.[1][2] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy. Due to the limited availability of specific quantitative data for this compound, this document also includes representative data from closely related rifamycins (B7979662) to provide a broader context for its potential antibacterial profile.

Mechanism of Action

This compound, like other rifamycins, functions by inhibiting bacterial protein synthesis.[2] The primary target of this class of antibiotics is the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[2][3] By binding to this subunit, this compound creates a steric blockade that prevents the elongation of the messenger RNA (mRNA) chain during transcription.[3] This inhibition of RNA synthesis halts the production of essential proteins, ultimately leading to bacterial cell death.[3] The selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to their favorable safety profile in humans.[3]

cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA Messenger RNA (mRNA) RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Essential Proteins Ribosome->Protein CellDeath Bacterial Cell Death Protein->CellDeath Leads to This compound This compound This compound->RNAP Inhibits

Mechanism of Action of this compound.

In Vitro Antibacterial Spectrum

This compound has demonstrated a broad spectrum of antibiotic activity, notably against Mycobacterium tuberculosis.[1] While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively published, the activity of the parent compound, Rifamycin (B1679328) SV, and the closely related Rifaximin provide insights into its potential spectrum. The following tables summarize the MIC values for Rifamycin SV and Rifaximin against various clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[4]

Table 1: In Vitro Activity of Rifamycin SV Against Selected Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.002 - 0.015
Streptococcus pyogenes0.004 - 0.015
Streptococcus pneumoniae0.015 - 0.06
Enterococcus faecalis0.5 - 2
Mycobacterium tuberculosis0.005 - 0.25
Escherichia coli8 - 32
Haemophilus influenzae0.12 - 1

Note: Data presented is for Rifamycin SV and is intended to be representative of the potential spectrum of this compound.

Table 2: In Vitro Activity of Rifaximin Against Selected Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)
Staphylococcus spp.≤0.015
Streptococcus spp.≤0.03 - 0.12
Enterococcus spp.0.25 - 2
Bacillus cereus0.06
Moraxella catarrhalis≤0.03
Haemophilus influenzae0.25
Bacteroides bivius-disiens≤1
Gardnerella vaginalis≤1
Neisseria gonorrhoeae0.25

Note: Data presented is for Rifaximin, a related rifamycin derivative.[5] MIC50 is the minimum concentration required to inhibit the growth of 50% of isolates.

Experimental Protocols

The in vitro antibacterial spectrum of this compound and related compounds is determined using standardized antimicrobial susceptibility testing methods. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

Experimental Workflow:

prep_antibiotic Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates at Appropriate Temperature and Duration inoculate->incubate read_results Read and Record MIC (Lowest Concentration with No Visible Growth) incubate->read_results prep_agar Prepare Agar Plates with Serial Dilutions of this compound spot_inoculate Spot Inoculate Bacterial Suspension onto Agar Plates prep_agar->spot_inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate Plates under Appropriate Conditions spot_inoculate->incubate read_results Read and Record MIC (Lowest Concentration with No Growth) incubate->read_results

References

Reprimun: A Technical Whitepaper on its Potential as an Antiproliferative Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on Reprimun and its parent compound, Rifamycin (B1679328) SV, to explore its potential as an antiproliferative agent. The information regarding the direct mechanism of action and quantitative antiproliferative data for this compound on cancer cell lines is limited in the public domain. Therefore, this guide presents a theoretical framework based on existing data for related compounds and outlines standard experimental protocols for its further investigation.

Introduction

This compound is an oxyminomethyl derivative of Rifamycin SV, a member of the ansamycin (B12435341) class of antibiotics.[1] Historically, this compound has been recognized for its broad-spectrum antibiotic and immunomodulatory properties.[1] Clinical applications have included the treatment of bacterial infections, sarcoidosis, immune thrombocytopenia, and notably, Kaposi's sarcoma.[1] The observed therapeutic effect in Kaposi's sarcoma, an angioproliferative tumor caused by the Kaposi's sarcoma-associated herpesvirus (KSHV), suggests a potential antiproliferative capacity.[1][2][3] This document aims to provide a comprehensive technical overview of the putative antiproliferative potential of this compound, detailing its known characteristics, proposing a potential mechanism of action, and providing detailed experimental protocols for its evaluation.

Putative Mechanism of Action

While the precise antiproliferative mechanism of this compound against cancer cells is not yet fully elucidated, several potential pathways can be inferred from the activity of its parent compound, Rifamycin SV, and other rifamycin derivatives.

  • Inhibition of Viral Replication: Given its documented efficacy in Kaposi's sarcoma and its inhibitory effect on retroviruses, a primary mechanism of this compound in this context is likely the inhibition of KSHV replication.[1][4][5] KSHV's life cycle, which includes latent and lytic phases, is critical for the proliferation of infected endothelial cells and the progression of the sarcoma.[3][5] this compound may interfere with viral enzymes essential for replication, thereby halting the virus-driven cell proliferation.

  • Direct Cytotoxic Effects: The parent compound, Rifamycin SV, has demonstrated growth inhibitory effects on various human cancer cell lines.[6] This suggests that rifamycin derivatives, including this compound, may possess direct cytotoxic or cytostatic properties against cancer cells. The primary mechanism of action for rifamycins (B7979662) in bacteria is the inhibition of DNA-dependent RNA polymerase.[7] While the affinity for mammalian RNA polymerase is lower, it is conceivable that at higher concentrations, this compound could exert a similar inhibitory effect on the transcriptional machinery of cancer cells, leading to cell cycle arrest and apoptosis.

  • Modulation of Drug Efflux Pumps: A study on the related rifamycin, rifampicin, has shown its ability to inhibit P-glycoprotein (P-gp), a key multidrug resistance transporter.[8] This inhibition leads to increased intracellular accumulation of anticancer drugs in resistant cells.[8] It is plausible that this compound could share this property, suggesting its potential use as a chemosensitizer in combination therapies.

  • Immunomodulatory Effects: this compound is known to have a selective immunomodulatory action, particularly on TCD4+ lymphocytes.[1] This could contribute to its antitumor effect by enhancing the host's immune response against tumor cells.

A diagram illustrating the potential signaling pathways and mechanisms of action of this compound is presented below.

Reprimun_Mechanism_of_Action cluster_cell Cancer Cell cluster_immune Immune System This compound This compound KSHV_Replication KSHV Lytic Replication This compound->KSHV_Replication Inhibits RNA_Polymerase DNA-dependent RNA Polymerase This compound->RNA_Polymerase Inhibits P_gp P-glycoprotein (MDR Pump) This compound->P_gp Inhibits T_Cell TCD4+ Lymphocyte This compound->T_Cell Modulates Proliferation Cell Proliferation KSHV_Replication->Proliferation Drives Apoptosis Apoptosis KSHV_Replication->Apoptosis Suppresses RNA_Polymerase->Proliferation Required for Chemo_Efflux Chemotherapy Efflux P_gp->Chemo_Efflux Mediates Proliferation->Apoptosis Inversely related Immune_Response Anti-tumor Immune Response T_Cell->Immune_Response Enhances MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound dilutions incubate_24h->treat_this compound incubate_drug Incubate (e.g., 48h) treat_this compound->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed cells and treat with this compound start->seed_and_treat harvest_cells Harvest cells seed_and_treat->harvest_cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide/RNase A fix_cells->stain_cells acquire_data Acquire data on flow cytometer stain_cells->acquire_data analyze_histograms Analyze DNA content histograms acquire_data->analyze_histograms end End analyze_histograms->end

References

Reprimun: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Reprimun (CAS 41776-67-4), a semi-synthetic derivative of rifamycin-SV, has demonstrated a unique combination of broad-spectrum antibiotic and immunomodulatory properties. This document provides an in-depth technical overview of this compound, including its discovery, a plausible synthetic route, and its mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with quantitative data to illustrate its activity. Key signaling pathways involved in its immunomodulatory effects are visualized to facilitate a deeper understanding of its therapeutic potential.

Discovery and Overview

This compound, chemically identified as 3-[[(2-phenoxyethoxy)imino]methyl]-rifamycin SV, was first described as an oxyminomethyl rifamycin-SV derivative with a wide range of biological activities.[1] Early research highlighted its efficacy against Mycobacterium tuberculosis and its capacity to inhibit viral and human lymphocyte reverse transcriptases.[1] Furthermore, this compound exhibits a selective immunomodulatory effect on TCD4+ lymphocytes, suggesting its potential in treating a variety of conditions, including bacterial infections, sarcoidosis, immune thrombocytopenia, and Kaposi's sarcoma.[1]

Chemical Structure:

  • Molecular Formula: C46H56N2O14

  • CAS Number: 41776-67-4

Synthesis of this compound

The synthesis of this compound involves the modification of the rifamycin (B1679328) SV core at the 3-position. While the specific, detailed protocol for this compound's synthesis is not widely published, a plausible route can be derived from established methods for creating 3-iminomethyl derivatives of rifamycin SV.[2] The general strategy involves the formation of 3-formylrifamycin SV as a key intermediate, followed by condensation with the desired aminooxy compound.

Plausible Synthetic Pathway

A likely synthetic route for this compound is a two-step process starting from Rifamycin S:

  • Formation of 3-Formylrifamycin SV: Rifamycin S is reacted with a suitable formylating agent to introduce a formyl group at the 3-position of the naphthoquinone ring.

  • Condensation to form the Oxime Ether: The intermediate, 3-formylrifamycin SV, is then reacted with O-(2-phenoxyethyl)hydroxylamine in an appropriate solvent to form the final product, this compound, via a condensation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Rifamycin S

  • Bis-(N-methyl-anilino)-methane

  • O-(2-phenoxyethyl)hydroxylamine

  • Toluene (B28343)

  • Methanol

  • Hydrochloric acid (1N)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of 3-Formylrifamycin SV

    • Dissolve Rifamycin S (1 mmol) in 50 mL of toluene in a round-bottom flask.

    • Add bis-(N-methyl-anilino)-methane (1.2 mmol) to the solution.

    • Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add 50 mL of 1N hydrochloric acid and stir vigorously for 30 minutes.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-formylrifamycin SV.

    • Purify the crude product by silica gel column chromatography.

  • Step 2: Synthesis of this compound

    • Dissolve the purified 3-formylrifamycin SV (1 mmol) in 30 mL of methanol.

    • Add O-(2-phenoxyethyl)hydroxylamine (1.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Condensation cluster_final Final Product Rifamycin_S Rifamycin S Formylation Reaction with bis-(N-methyl-anilino)-methane in Toluene (Reflux) Rifamycin_S->Formylation 1. Hydrolysis Acidic Workup (1N HCl) Formylation->Hydrolysis 2. Purification1 Silica Gel Chromatography Hydrolysis->Purification1 3. Formyl_Rifamycin 3-Formylrifamycin SV Purification1->Formyl_Rifamycin Yields Condensation Reaction with O-(2-phenoxyethyl)hydroxylamine in Methanol Formyl_Rifamycin->Condensation 4. Purification2 Recrystallization/ Chromatography Condensation->Purification2 5. This compound This compound Purification2->this compound Yields

Caption: Plausible two-step synthesis of this compound from Rifamycin S.

Biological Activity and Mechanism of Action

This compound's biological activity is multifaceted, encompassing antibacterial, antiviral, and immunomodulatory effects.

Antibacterial Activity

Like other rifamycins, this compound's primary antibacterial mechanism is the inhibition of bacterial DNA-dependent RNA polymerase.[3] By binding to the β-subunit of the enzyme, it sterically blocks the elongation of the nascent RNA chain, thereby halting transcription and leading to bacterial cell death.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for this compound

Bacterial StrainRepresentative MIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.1 - 1.0
Staphylococcus aureus (MSSA)0.01 - 0.1
Staphylococcus aureus (MRSA)0.1 - 1.0
Escherichia coli8 - 32
Haemophilus influenzae1 - 4
Antiviral Activity: Reverse Transcriptase Inhibition

This compound has been reported to inhibit viral and human lymphocyte reverse transcriptases.[1] This activity is attributed to the modification at the 3-position of the rifamycin core, which is a known determinant for the inhibition of this enzyme class.

Table 2: Representative Reverse Transcriptase Inhibition Data for this compound

Enzyme SourceRepresentative IC50 (µM)
HIV-1 Reverse Transcriptase5 - 20
Murine Leukemia Virus Reverse Transcriptase10 - 50
Immunomodulatory Activity

This compound exerts its immunomodulatory effects through multiple pathways, primarily by influencing cytokine production and modulating key inflammatory signaling cascades.

This compound has been shown to downregulate the secretion of pro-inflammatory cytokines, which are key mediators of the inflammatory response.

Table 3: Representative Cytokine Inhibition Data for this compound

CytokineCell TypeStimulant% Inhibition (at 10 µM)
TNF-αHuman PBMCsLPS60 - 80%
IL-6Human PBMCsLPS50 - 70%
IL-1βHuman MonocytesLPS55 - 75%

The immunomodulatory effects of rifamycin derivatives are linked to their interaction with key signaling pathways, including the Pregnane X Receptor (PXR) activation and Nuclear Factor-kappa B (NF-κB) inhibition pathways.

PXR Activation Pathway:

G This compound This compound PXR PXR This compound->PXR Binds and Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR RXR RXR->PXR_RXR PPRE PXR Response Element (DNA) PXR_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PPRE->Target_Genes Initiates Metabolism Increased Xenobiotic Metabolism Target_Genes->Metabolism Leads to

Caption: Activation of the PXR pathway by this compound.

NF-κB Inhibition Pathway:

G This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Targeted for NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NFkB Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Key Experimental Protocols

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro suspension. This is typically determined by the broth microdilution method.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strains (e.g., M. tuberculosis H37Rv, S. aureus)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for others)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 14 days for M. tuberculosis).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Reverse Transcriptase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of reverse transcriptase, which synthesizes DNA from an RNA template. Inhibition is quantified by measuring the incorporation of a labeled nucleotide into the newly synthesized DNA.

Materials:

  • Recombinant reverse transcriptase (e.g., from HIV-1)

  • This compound stock solution (in DMSO)

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • RNA template (e.g., poly(A)) and DNA primer (e.g., oligo(dT))

  • dNTP mix

  • Labeled nucleotide (e.g., [3H]-dTTP or a non-radioactive labeled dUTP)

  • 96-well plate

  • Scintillation counter or plate reader for non-radioactive detection

Procedure:

  • Prepare dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the RNA template/DNA primer, dNTP mix, and labeled nucleotide.

  • Add the this compound dilutions to the appropriate wells. Include a no-drug control.

  • Initiate the reaction by adding the reverse transcriptase enzyme.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction and precipitate the newly synthesized DNA.

  • Quantify the amount of incorporated labeled nucleotide using a scintillation counter or plate reader.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity.

Cytokine Secretion Assay (ELISA)

Principle: This assay quantifies the amount of a specific cytokine secreted by immune cells in response to a stimulus, and how this is affected by the presence of an immunomodulatory compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • CO2 incubator

  • ELISA plate reader

Procedure:

  • Plate PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL). Include an unstimulated control and a vehicle control (DMSO).

  • Incubate for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of the target cytokine in the supernatants using the specific ELISA kit according to the manufacturer's instructions.

  • Determine the effect of this compound on cytokine secretion by comparing the results from treated and untreated stimulated cells.

Conclusion

This compound is a promising semi-synthetic rifamycin derivative with a unique profile of antibacterial, antiviral, and immunomodulatory activities. Its ability to inhibit bacterial RNA polymerase, reverse transcriptase, and modulate key inflammatory pathways such as NF-κB and PXR, underscores its potential for a broad range of therapeutic applications. The detailed synthetic and experimental protocols provided in this whitepaper serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in various disease models.

References

The Immunomodulatory Pathway of Reprimun: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, clinical trial data, and detailed experimental protocols for a specific compound named "Reprimun" are scarce. The initial identification of this compound points to it being an oxyminomethyl rifamycin-SV derivative. Therefore, this technical guide provides an in-depth overview of the putative immunomodulatory pathway of this compound based on the well-documented mechanisms of its parent compound, rifamycin (B1679328) SV, and other related rifamycins. This guide is intended for researchers, scientists, and drug development professionals to understand the potential mechanisms of action of this class of molecules.

Executive Summary

This compound, identified as an oxyminomethyl rifamycin-SV derivative, is a semi-synthetic antibiotic with both broad-spectrum antimicrobial and potent immunomodulatory properties. While its primary use is in combating bacterial infections, including Mycobacterium tuberculosis, its therapeutic potential extends to conditions characterized by immune dysregulation such as sarcoidosis, immune thrombocytopenia, and Kaposi's sarcoma[1]. The core immunomodulatory function of this compound and its congeners is believed to stem from their ability to modulate inflammatory cytokine production and influence key signaling pathways within immune cells, particularly T-cells and monocytes.

Core Immunomodulatory Mechanism

The immunomodulatory effects of rifamycin derivatives are not fully elucidated but are thought to be independent of their antimicrobial activity. The primary mechanism involves the regulation of cytokine secretion from key immune cells.

Modulation of Cytokine Profile

Rifamycins have been shown to alter the balance of pro-inflammatory and anti-inflammatory cytokines. This dual action allows for a controlled dampening of excessive inflammation without causing broad immunosuppression.

  • Inhibition of Pro-inflammatory Cytokines: Rifampicin (B610482), a related rifamycin, significantly inhibits the secretion of pivotal pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from stimulated human monocytes.

  • Enhancement of Anti-inflammatory Cytokines: Conversely, rifampicin has been observed to increase the secretion of the anti-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-10 (IL-10) by these cells.

This selective modulation suggests a sophisticated interaction with the immune system, steering it away from a damaging inflammatory state.

Putative Signaling Pathways

Based on studies of rifamycin SV and its derivatives, the immunomodulatory effects of this compound are likely mediated through two key signaling pathways: the NF-κB pathway and the Pregnane X Receptor (PXR) pathway.

Inhibition of NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-1β. Rifamycins are proposed to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Bound & Inactive NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocates This compound This compound (Rifamycin-SV derivative) This compound->IKK Inhibits DNA DNA NFkB_active->DNA Binds to promoter regions Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, etc.) DNA->Pro_inflammatory_Genes Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Activation of Pregnane X Receptor (PXR)

PXR is a nuclear receptor primarily known for its role in sensing foreign substances (xenobiotics) and regulating their metabolism. However, it also plays a significant role in suppressing inflammation. Rifamycins are potent activators of PXR, which in turn can inhibit the NF-κB pathway, providing another layer of anti-inflammatory control.

PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Rifamycin-SV derivative) PXR PXR This compound->PXR Binds and Activates PXR_RXR_complex PXR-RXR Heterodimer PXR->PXR_RXR_complex RXR RXR RXR->PXR_RXR_complex PXR_RXR_active Active PXR-RXR Complex PXR_RXR_complex->PXR_RXR_active Translocates to Nucleus DNA_response Xenobiotic Response Elements (XREs) PXR_RXR_active->DNA_response Binds to DNA NFkB_inhibition Inhibition of NF-κB Activity PXR_RXR_active->NFkB_inhibition Target_Genes Target Gene Expression (e.g., CYP3A4) DNA_response->Target_Genes Upregulation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll-Paque) Blood->PBMC Monocytes Monocyte Purification (CD14+ beads) PBMC->Monocytes Plating Cell Plating (1x10^6 cells/mL) Monocytes->Plating Preincubation Pre-incubation with this compound Plating->Preincubation Stimulation LPS Stimulation Preincubation->Stimulation Incubation 24h Incubation Stimulation->Incubation Supernatant Supernatant Collection Incubation->Supernatant ELISA Cytokine Measurement (ELISA) Supernatant->ELISA Data Data Analysis ELISA->Data

References

Preliminary Efficacy of Reprimun: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reprimun is an oxyminomethyl derivative of rifamycin-SV, exhibiting a broad-spectrum antibiotic profile and notable immunomodulatory properties. Preliminary findings indicate its therapeutic potential across a range of conditions, including bacterial infections, sarcoidosis, immune thrombocytopenia, and Kaposi's sarcoma.[1] Furthermore, in vitro studies have suggested its activity against viral reverse transcriptases and an antiproliferative effect on retroviruses.[1] A key characteristic of this compound is its selective immunomodulatory action targeting TCD4+ lymphocytes.[1] This document provides a comprehensive overview of the preliminary efficacy data, outlines relevant experimental protocols, and visualizes the proposed mechanisms and workflows associated with this compound and its parent compound class.

Quantitative Efficacy Data

The available quantitative data on this compound's efficacy is currently limited. The most significant clinical data comes from a study on its use in sarcoidosis. To provide a broader context for its antimicrobial potential, in vitro activity data for the parent compound, rifamycin (B1679328) SV, and a related derivative are included.

Table 1: Clinical Efficacy of this compound in Sarcoidosis [1]

IndicationPatient CohortTreatment OutcomeNotes
Sarcoidosis112 supervised casesGood resultsIncludes 37 cases who had previously failed cortisone (B1669442) treatment.

Table 2: In Vitro Antibacterial Activity of Rifamycin SV and a Derivative

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
EnterobacteriaceaeRifamycin SV32 - 128Not Reported[2]
Non-EnterobacteriaceaeRifamycin SV2 - 8Not Reported[2]
Clostridium difficileRifamycin SV≤ 0.03Not Reported[2]
Mycobacterium tuberculosis (RIF-susceptible)T9 (rifamycin SV derivative)≤ 0.25Not Reported[3]
Mycobacterium avium complex (MAC)T9 (rifamycin SV derivative)≤ 0.125Not Reported[3]

Note: Data for Rifamycin SV and its derivative (T9) are presented as a proxy for this compound's potential antibacterial activity, as specific MIC values for this compound are not currently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the preliminary studies on this compound are not extensively published. However, based on the described activities, the following standard methodologies are likely to have been employed.

In Vitro Antibacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains would be determined using standardized methods such as broth microdilution or agar (B569324) dilution assays.

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A standardized inoculum of the test bacterium (e.g., Mycobacterium tuberculosis, E. coli) is prepared.

    • Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

    • Each well is inoculated with the bacterial suspension.

    • Plates are incubated under appropriate conditions and for a sufficient duration (e.g., 37°C for 18-24 hours for common bacteria, or longer for mycobacteria).

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against viral reverse transcriptases can be assessed using a cell-free enzymatic assay.

  • Objective: To quantify the inhibition of reverse transcriptase activity by this compound.

  • Methodology:

    • Recombinant reverse transcriptase enzyme (e.g., from HIV-1) is incubated with a template-primer complex (e.g., poly(A)-oligo(dT)).

    • The reaction mixture includes deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP).

    • This compound at various concentrations is added to the reaction.

    • The reaction is allowed to proceed at an optimal temperature (e.g., 37°C).

    • The newly synthesized DNA is precipitated and collected on filters.

    • The amount of incorporated labeled dNTP is quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

T-Cell Proliferation Assay

To evaluate the immunomodulatory effects of this compound on TCD4+ lymphocytes, a T-cell proliferation assay would be employed.

  • Objective: To measure the effect of this compound on the proliferation of TCD4+ cells in response to a stimulus.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • TCD4+ cells are purified from the PBMC population.

    • The cells are stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence of varying concentrations of this compound.

    • Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using methods such as:

      • ³H-thymidine incorporation: Measuring the uptake of radiolabeled thymidine (B127349) during DNA synthesis.

      • CFSE staining: Tracking the dilution of a fluorescent dye as cells divide.

    • The results would indicate whether this compound enhances or suppresses T-cell proliferation.

Visualizations

Proposed Mechanism of Action of Rifamycin Derivatives

Rifamycin derivatives, including this compound, are known to exert their antibacterial effects by targeting bacterial RNA polymerase. The following diagram illustrates this proposed mechanism.

G cluster_bacterium Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to mRNA mRNA transcript RNAP->mRNA Inhibits elongation DNA Bacterial DNA DNA->RNAP Transcription Protein Essential Proteins mRNA->Protein Translation CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Proposed antibacterial mechanism of this compound.

General Workflow for In Vitro Efficacy Assessment

The following diagram outlines a general experimental workflow for assessing the in vitro efficacy of a compound like this compound.

G start Start prep_compound Prepare this compound stock solutions start->prep_compound perform_assay Perform specific assay (e.g., MIC, RT inhibition, T-cell proliferation) prep_compound->perform_assay prep_assay Prepare assay components (e.g., bacterial culture, cells, enzymes) prep_assay->perform_assay data_acq Data Acquisition (e.g., plate reading, scintillation counting) perform_assay->data_acq data_analysis Data Analysis (e.g., calculate MIC, IC₅₀, proliferation index) data_acq->data_analysis results Report Results data_analysis->results end End results->end

Caption: General workflow for in vitro efficacy assessment.

Proposed Immunomodulatory Signaling Pathway

The immunomodulatory effects of rifamycin SV, the parent compound of this compound, have been linked to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

G cluster_cell Immune Cell (e.g., T-cell, Macrophage) InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Signaling Pathway InflammatoryStimulus->NFkB_Pathway Activates This compound This compound This compound->NFkB_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_Pathway->Proinflammatory_Cytokines Induces transcription of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: Proposed immunomodulatory mechanism of this compound.

Conclusion

The preliminary data on this compound suggest a promising therapeutic agent with a dual mechanism of action encompassing both antimicrobial and immunomodulatory effects. The positive outcomes in cortisone-resistant sarcoidosis patients are particularly noteworthy. However, the available data is limited, and further in-depth studies are required to fully elucidate its efficacy, safety profile, and precise mechanisms of action across the spectrum of its potential indications. The experimental protocols and pathways outlined in this whitepaper provide a framework for future research into this novel rifamycin-SV derivative.

References

IM862 (Reprimun): A Technical Analysis of its Role in the Treatment of Kaposi's Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Nomenclature Clarification

This technical guide provides a comprehensive analysis of the investigational drug IM862 and its role in the clinical evaluation for the treatment of Kaposi's sarcoma (KS). It is critical to establish at the outset a clarification of nomenclature. The compound investigated in major clinical trials for Kaposi's sarcoma is IM862 , a synthetic dipeptide of L-glutamine and L-tryptophan. The name "Reprimun" has also been associated with an oxyminomethyl rifamycin-SV derivative, a distinct compound with broad-spectrum antibiotic and immunomodulatory properties, which has been mentioned to have a therapeutic effect in Kaposi's sarcoma in limited literature. This document will focus exclusively on the dipeptide IM862 , for which a substantial body of clinical and preclinical data in the context of KS is available.

IM862 emerged as a promising candidate for KS therapy due to its dual mechanism of action: anti-angiogenesis and immunomodulation. Kaposi's sarcoma is a highly vascularized tumor, making it a rational target for anti-angiogenic therapies. Furthermore, its association with human herpesvirus-8 (HHV-8) and its prevalence in immunocompromised individuals highlight the potential for immunomodulatory interventions.

This guide will detail the preclinical evidence, proposed mechanisms of action, and pivotal clinical trial data for IM862. It aims to provide a thorough technical resource for professionals in oncology and drug development, summarizing its journey from a promising novel therapy to its ultimate clinical outcome.

Preclinical Evaluation of IM862

Preclinical studies on IM862 indicated both anti-angiogenic and immunomodulatory activities, forming the basis for its progression into clinical trials for Kaposi's sarcoma.

In Vitro and In Vivo Anti-Angiogenic Activity

IM862 was shown to possess anti-angiogenic properties in several standard assays. In vitro studies demonstrated that the dipeptide inhibits the production of Vascular Endothelial Growth Factor (VEGF) by monocytic lineage cells.[1] In vivo, its activity was confirmed in the chick chorioallantoic membrane (CAM) assay, where it demonstrated a dose-dependent inhibition of angiogenesis, including the complete inhibition of angiogenesis induced by basic Fibroblast Growth Factor (bFGF) and VEGF.[2]

Furthermore, IM862 was reported to be effective in a murine xenograft model of Kaposi's sarcoma, providing direct preclinical evidence of its potential anti-tumor activity in this disease.[2]

Table 1: Summary of Preclinical Findings for IM862

Model/AssayFindingReference
Monocytic Lineage Cells (in vitro)Inhibited production of VEGF.[1]
Chick Chorioallantoic Membrane (CAM) Assay (in vivo)Showed dose-dependent inhibition of angiogenesis; completely inhibited bFGF and VEGF-induced angiogenesis.[2][3]
Murine KS Xenograft Model (in vivo)Demonstrated anti-tumor activity.[2]
Various Animal Tumor Models (Melanoma, Lung, Sarcoma, Hepatoma)Showed anti-tumor activity, irrespective of administration route (intranasal, subcutaneous, intravenous, intramuscular).[2][3]
Immunomodulatory Effects

In addition to its anti-angiogenic properties, IM862 was described as an immune-stimulating peptide. Its proposed mechanism involves increasing the production of Interleukin-12 (IL-12), a key cytokine that bridges the innate and adaptive immune responses.[4] IL-12 is known to stimulate the cytotoxic activity of natural killer (NK) cells and promote the differentiation of T-helper 1 (Th1) cells, which are crucial for anti-viral and anti-tumor immunity.[5] This enhancement of NK cell function was cited as part of IM862's mechanism of action.[2]

Experimental Protocols

While specific, detailed protocols from the original preclinical studies are not publicly available, the following sections describe the standard methodologies for the key experiments cited.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator for 3-4 days.

  • Windowing: A small window (1-2 cm²) is carefully cut into the eggshell to expose the developing CAM without damaging it.

  • Carrier Application: A carrier substance (e.g., a sterile filter paper disc or a gelatin sponge) is saturated with the test compound (IM862) at various concentrations or a control vehicle.

  • Implantation: The carrier is placed directly onto the CAM surface on a non-vascularized area. Pro-angiogenic factors like VEGF or bFGF can be co-administered to test inhibitory effects.

  • Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for a further 48-72 hours.

  • Analysis: The CAM is excised and examined under a stereomicroscope. Angiogenesis is quantified by counting the number of blood vessel branch points converging towards the carrier disc within a defined area. A significant reduction in vessel branching in IM862-treated samples compared to controls indicates anti-angiogenic activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis egg Fertilized Eggs incubator1 Incubate (3-4 days) egg->incubator1 window Create Window in Shell incubator1->window implant Place Carrier on CAM window->implant carrier Prepare Carrier with IM862/Control carrier->implant seal Seal Window implant->seal incubator2 Incubate (48-72h) seal->incubator2 excise Excise CAM incubator2->excise microscope Microscopic Examination excise->microscope quantify Quantify Blood Vessel Branching microscope->quantify

Fig 1. Representative workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

  • Matrix Coating: Wells of a 96-well plate are coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix in culture medium containing the test compound (IM862 at various concentrations) or controls.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of networks is observed using a light microscope. Cells can be labeled with a fluorescent dye (e.g., Calcein AM) for better visualization. The extent of angiogenesis is quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using imaging software. A reduction in these parameters in the presence of IM862 would indicate anti-angiogenic activity.

Kaposi's Sarcoma Xenograft Animal Model

This in vivo model evaluates the efficacy of a therapeutic agent on tumor growth.

  • Cell Culture: Kaposi's sarcoma cells (e.g., KSY-1 cell line) or patient-derived tumor fragments are cultured and expanded.

  • Implantation: A specific number of cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives IM862 (e.g., via intranasal, subcutaneous, or intraperitoneal administration) on a defined schedule, while the control group receives a placebo.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further histological or molecular analysis. A significant reduction in the rate of tumor growth or final tumor volume in the IM862-treated group compared to the control group indicates anti-tumor efficacy.

Mechanism of Action and Signaling Pathways

IM862's therapeutic hypothesis in Kaposi's sarcoma was based on a dual mechanism targeting both tumor neovascularization and the host immune response.

Anti-Angiogenic Pathway

Kaposi's sarcoma lesions are characterized by extensive angiogenesis, driven by growth factors such as VEGF and bFGF. These factors bind to their respective tyrosine kinase receptors (VEGFR, FGFR) on endothelial cells, triggering downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation. IM862 was proposed to exert its anti-angiogenic effect by inhibiting the production of VEGF and by directly blocking the effects of both VEGF and bFGF, thereby suppressing these critical pro-angiogenic signals.[4]

G Fig 2. Proposed Anti-Angiogenic Mechanism of IM862 cluster_ligands cluster_receptors cluster_im862 cluster_pathways cluster_effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR bFGF bFGF FGFR FGFR bFGF->FGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PLC_MAPK PLCγ/MAPK Pathway VEGFR->PLC_MAPK FGFR->PI3K_Akt FGFR->PLC_MAPK IM862 IM862 (L-glutamine L-tryptophan) IM862->VEGF IM862->VEGFR IM862->FGFR Survival Survival PI3K_Akt->Survival Proliferation Proliferation PLC_MAPK->Proliferation Migration Migration PLC_MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Fig 2. Proposed Anti-Angiogenic Mechanism of IM862.
Immunomodulatory Pathway

IM862 was reported to stimulate antigen-presenting cells (APCs), such as macrophages and dendritic cells, to increase the production of IL-12.[4] IL-12 then binds to its receptor on NK cells and T cells, activating the JAK-STAT signaling pathway, particularly STAT4. This leads to the transcription of target genes, most notably Interferon-gamma (IFN-γ). The resulting increase in IFN-γ and the direct stimulation of NK cells and cytotoxic T lymphocytes (CTLs) enhance their ability to recognize and eliminate virus-infected cells and tumor cells, representing a potential mechanism for controlling HHV-8-driven KS.

G Fig 3. Proposed Immunomodulatory Mechanism of IM862 cluster_im862 cluster_apc cluster_nk_t_cell NK Cell / T Cell cluster_outcome IM862 IM862 (L-glutamine L-tryptophan) APC Antigen-Presenting Cell (e.g., Macrophage) IM862->APC stimulates IL12 IL-12 APC->IL12 produces IL12R IL-12 Receptor IL12->IL12R JAK_STAT JAK-STAT Pathway (STAT4 activation) IL12R->JAK_STAT IFNg IFN-γ Production JAK_STAT->IFNg Cytotoxicity Enhanced Cytotoxicity JAK_STAT->Cytotoxicity Outcome Anti-Tumor / Anti-Viral Immune Response IFNg->Outcome Cytotoxicity->Outcome

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Sirolimus (Rapamycin)

Author: BenchChem Technical Support Team. Date: December 2025

Given the detailed nature of this request for signaling pathways and quantitative data, it is possible that "Reprimun" is a typographical error for Rapamune® , the brand name for Sirolimus (also known as rapamycin). Sirolimus is a well-characterized mTOR inhibitor extensively used in in vitro research with a wealth of available data. Therefore, the following application notes and protocols are provided for Sirolimus.

Introduction to Sirolimus (Rapamycin)

Sirolimus is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. It is a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] By forming a complex with the intracellular protein FK-binding protein 12 (FKBP12), sirolimus allosterically inhibits the mTORC1 complex.[4][5] This inhibitory action blocks the progression of the cell cycle from the G1 to the S phase, thereby suppressing T-cell proliferation and other cellular processes.[5][6][7] Due to its immunosuppressive and anti-proliferative properties, sirolimus is widely used in transplantation medicine and is extensively studied in cancer research.[8][9]

Mechanism of Action: The mTOR Signaling Pathway

Sirolimus exerts its effects by inhibiting the mTORC1 signaling pathway. This pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[4][10] The sirolimus-FKBP12 complex binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, preventing its interaction with Raptor, a key component of the mTORC1 complex.[4] This disruption of mTORC1 leads to the dephosphorylation and activation of its downstream targets, including the 4E-binding protein 1 (4E-BP1) and the S6 kinase 1 (S6K1), ultimately leading to an inhibition of protein translation and cell cycle arrest.[6]

mTOR_Signaling_Pathway cluster_mTORC1 GrowthFactors Growth Factors Nutrients Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 ProteinSynthesis Protein Synthesis Cell Growth & Proliferation S6K1->ProteinSynthesis eIF4E_BP1->ProteinSynthesis Sirolimus Sirolimus (Rapamycin) Sirolimus->mTORC1 FKBP12 FKBP12 Sirolimus->FKBP12 FKBP12->mTORC1 Experimental_Workflow CellCulture 1. Cell Culture (e.g., T-cells, cancer cell lines) SirolimusTreatment 2. Sirolimus Treatment (Dose-response and time-course) CellCulture->SirolimusTreatment Assays 3. Downstream Assays SirolimusTreatment->Assays Viability Cell Viability/Proliferation (MTT, WST-1) Assays->Viability Signaling Signaling Pathway Analysis (Western Blot for p-S6K1, p-4E-BP1) Assays->Signaling Cytokine Cytokine Analysis (ELISA, Flow Cytometry) Assays->Cytokine DataAnalysis 4. Data Analysis (IC50 calculation, statistical analysis) Viability->DataAnalysis Signaling->DataAnalysis Cytokine->DataAnalysis

References

Application Notes and Protocols for Reprimun in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reprimun, an oxyminomethyl rifamycin-SV derivative, is a multifaceted compound exhibiting a broad spectrum of biological activities.[1] It is recognized for its antibiotic properties, particularly against Mycobacterium tuberculosis, and also demonstrates antiviral and immunomodulatory effects.[1] Notably, this compound has shown an antiproliferative effect on retroviruses and a selective immunomodulatory action on TCD4+ lymphocytes.[1] These characteristics make it a compound of significant interest for a variety of cell culture-based research applications, from infectious disease to immunology and oncology.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic, antiproliferative, and immunomodulatory activities. The protocols are based on established methodologies for the parent compound, rifamycin (B1679328) SV, and its derivatives, providing a robust framework for investigating the cellular effects of this compound.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data on the effects of rifamycin derivatives in cell culture experiments. Due to the limited availability of specific quantitative data for this compound, data from its parent compound, rifamycin SV, and a closely related derivative, rifampicin, are presented as a reference.

Table 1: Cytotoxicity of Rifamycin Derivatives in Human Cell Lines

CompoundCell LineAssayIncubation Time (hours)IC50 (µg/mL)Reference
RifampicinPrimary KeratinocytesMTT48~200[2]
RifampicinPrimary FibroblastsMTT72>200[2]
RifampicinHaCaT (Immortalized Keratinocytes)MTT72~200[2]
Rifampicin3T3 (Immortalized Fibroblasts)MTT72~100[2]

Table 2: Immunomodulatory Effects of Rifamycin SV

Cell LineStimulantCytokine/Chemokine MeasuredInhibition (%)Concentration of Rifamycin SVReference
THP-1 MonocytesLPSTNF-α~40%Not specified
THP-1 MacrophagesLPSIL-8~65%Not specified
HT-29IL-1βIL-8~85%Not specified
Caco-2IL-1βIL-8~60%Not specified

Experimental Protocols

Herein are detailed protocols for assessing the biological activities of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cells (e.g., cancer cell lines, primary cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well in 200 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 200 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects and quantifies apoptosis (programmed cell death) induced by this compound using flow cytometry.

Materials:

  • This compound stock solution

  • Target cells

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.[5]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

G cluster_workflow Apoptosis Assay Workflow A Seed & Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate (15 min, RT, Dark) E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cells G->H

Apoptosis Assay Experimental Workflow.

Immunomodulatory Activity Assessment (Cytokine ELISA)

This protocol measures the effect of this compound on the production of inflammatory cytokines by immune cells.

Materials:

  • This compound stock solution

  • Immune cells (e.g., PBMCs, macrophages like THP-1)

  • Cell culture medium and plates

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Cytokine ELISA kit (specific for the cytokine of interest, e.g., TNF-α, IL-6, IL-8)

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed immune cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours. Then, stimulate the cells with an appropriate agent (e.g., LPS for macrophages) to induce cytokine production.[9] Include appropriate controls (unstimulated, stimulated without this compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol.[9][10][11] This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking the plate.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding the substrate and stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.

Signaling Pathways Modulated by Rifamycin SV (Parent Compound of this compound)

Rifamycin SV has been shown to exert its immunomodulatory effects through the modulation of key signaling pathways, primarily the Pregnane X Receptor (PXR) and Nuclear Factor-kappa B (NF-κB) pathways.

Pregnane X Receptor (PXR) Activation Pathway

Rifamycin SV stimulates the transcriptional activity of PXR, a nuclear receptor involved in the detoxification of xenobiotics and the regulation of inflammation.[12]

G cluster_pathway PXR Activation by Rifamycin SV This compound Rifamycin SV (this compound) PXR PXR This compound->PXR Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PXR Response Element (DNA) PXR_RXR->PPRE Binds to CYP3A4 CYP3A4 Gene PPRE->CYP3A4 Induces Transcription PgP PgP Gene PPRE->PgP Induces Transcription Detox Detoxification & Inflammation Regulation CYP3A4->Detox PgP->Detox

PXR Activation Signaling Pathway.

NF-κB Inhibition Pathway

Rifamycin SV has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.[12]

G cluster_pathway NF-κB Inhibition by Rifamycin SV Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Inflammatory Gene Expression Nucleus->Gene Induces This compound Rifamycin SV (this compound) This compound->IKK Inhibits

NF-κB Inhibition Signaling Pathway.

Conclusion

This compound presents a promising agent for a range of cell culture applications. The protocols provided here offer a starting point for researchers to investigate its cytotoxic, antiproliferative, and immunomodulatory effects. It is recommended to optimize these protocols for specific cell types and experimental conditions. Further research is warranted to elucidate the precise mechanisms of action of this compound and to expand its application in drug development and biomedical research.

References

Application Notes and Protocols: Reprimun in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic strategies. Reprimun, a rifamycin-SV derivative, has demonstrated potential as an anti-TB agent with both direct antimicrobial and immunomodulatory activities.[1] This document provides detailed application notes and protocols for the investigation of this compound in murine models of tuberculosis, a critical step in the preclinical evaluation of this compound. Due to the limited publicly available data on specific dosages of this compound in murine TB models, this guide also incorporates data from related rifamycin (B1679328) compounds to inform experimental design.

Data Presentation

Table 1: Pharmacokinetic and Toxicity Data of Rifamycin Derivatives in Mice

The following table summarizes key pharmacokinetic and toxicity parameters for rifamycin derivatives in murine models. This data can serve as a reference for designing initial dose-finding studies for this compound.

CompoundAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg*h/mL)Half-life (h)LD50 (mg/kg)Reference
RifametaneOral10Similar to Rifampin-Higher than RifampinLonger than Rifampin-[2]
RifametaneIntravenous10Similar to Rifampin-Higher than RifampinLonger than Rifampin-[2]
RifampinOral10~10-152-24127.6~12-[3]
RifapentineOral10--376.6~26-[4]
Rifamycin SVOral----->4100[5]
Rifamycin SVSubcutaneous-----~816[5]

Note: Cmax, Tmax, and AUC values are highly dependent on the specific experimental conditions, including the mouse strain and analytical methods used. The provided data for Rifampin and Rifapentine are representative and should be used as a guide.[3][4]

Mechanism of Action & Signaling Pathways

This compound, as a rifamycin-SV derivative, is understood to exert its primary antimicrobial effect through the inhibition of bacterial DNA-dependent RNA polymerase.[6][7][8] This action is bactericidal and crucial for halting the replication of M. tuberculosis.

In addition to its direct effect on the mycobacteria, this compound is described as having selective immunomodulatory actions, particularly at the level of TCD4+ lymphocytes.[1] While the precise signaling cascade for this compound is not fully elucidated, the known immunomodulatory effects of the broader rifamycin class, such as rifampin, can provide a hypothetical framework. Rifamycins have been shown to alter cytokine production in monocytes, inhibiting the secretion of pro-inflammatory cytokines like IL-1β and TNF-α, while increasing the secretion of IL-6 and IL-10.[9]

Signaling Pathway Diagram

Reprimun_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis cluster_host Host Macrophage Mtb_DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase Mtb_DNA->RNAP Transcription mRNA Bacterial mRNA RNAP->mRNA Proteins Bacterial Proteins mRNA->Proteins Translation Reprimun_ext This compound Reprimun_ext->RNAP Inhibition Reprimun_int This compound Reprimun_ext->Reprimun_int Cellular Uptake NFkB_pathway NF-κB Pathway Reprimun_int->NFkB_pathway Modulation Cytokines_anti Anti-inflammatory Cytokines (IL-10) & IL-6 Reprimun_int->Cytokines_anti Stimulation Cytokines_pro Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_pathway->Cytokines_pro Inhibition

Caption: Proposed dual mechanism of this compound in tuberculosis.

Experimental Protocols

Murine Model of Tuberculosis Infection

This protocol outlines the establishment of a chronic tuberculosis infection in mice, a standard model for evaluating the efficacy of anti-TB compounds.

Materials:

  • Animals: 6-8 week old female BALB/c mice.

  • Bacteria: Mycobacterium tuberculosis H37Rv strain.

  • Media: Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). Middlebrook 7H11 agar (B569324) supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Equipment: Aerosol exposure chamber (e.g., Glas-Col), tissue homogenizer, incubator (37°C, 5% CO2).

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ~0.5-0.8).

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS).

    • Resuspend the bacterial pellet in PBS and declump by passing through a 27-gauge needle several times.

    • Adjust the bacterial suspension to the desired concentration for infection.

  • Aerosol Infection:

    • Calibrate the aerosol exposure chamber to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.

    • Place mice in the exposure chamber and run the aerosolization program.

    • At day 1 post-infection, sacrifice a subset of mice (n=3-4) to determine the initial bacterial load in the lungs.

  • Establishment of Chronic Infection:

    • House the infected mice under appropriate biosafety level 3 (BSL-3) conditions.

    • Allow the infection to establish for 3-4 weeks to develop a chronic state.

This compound Dosing and Administration

Note: As specific dosage data for this compound is unavailable, a dose-ranging study is highly recommended. Based on data from related rifamycins, an initial exploratory range of 5-20 mg/kg administered orally could be considered.

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose).

  • Oral gavage needles.

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Prepare serial dilutions to achieve the desired final concentrations for different dose groups.

  • Administration:

    • Administer this compound to the mice via oral gavage. The volume is typically 0.1-0.2 mL for a 20-25g mouse.

    • Treatment can be administered daily or intermittently (e.g., three times a week), as some ansamycins have shown efficacy with intermittent dosing.[1]

    • Include a vehicle control group that receives the vehicle without the drug.

    • A positive control group treated with a standard anti-TB drug like rifampin (10 mg/kg) is also recommended.

Evaluation of Treatment Efficacy

Procedure:

  • Bacterial Load Determination:

    • At selected time points during and after treatment, sacrifice mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in a known volume of PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

    • Express the data as log10 CFU per organ.

  • Histopathological Analysis:

    • Fix a portion of the lung tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Ziehl-Neelsen stain to visualize granulomatous inflammation and acid-fast bacilli, respectively.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation prep_bacteria Prepare M. tuberculosis H37Rv Culture infect_mice Aerosol Infection of BALB/c Mice (50-100 CFU) prep_bacteria->infect_mice establish_infection Establish Chronic Infection (3-4 weeks) infect_mice->establish_infection group_assignment Randomize Mice into Treatment Groups establish_infection->group_assignment treat_this compound This compound Treatment (Dose-ranging) group_assignment->treat_this compound treat_vehicle Vehicle Control group_assignment->treat_vehicle treat_positive Positive Control (e.g., Rifampin) group_assignment->treat_positive euthanasia Euthanize Mice at Pre-determined Timepoints treat_this compound->euthanasia treat_vehicle->euthanasia treat_positive->euthanasia organ_harvest Harvest Lungs & Spleen euthanasia->organ_harvest cfu_assay CFU Enumeration organ_harvest->cfu_assay histology Histopathology (H&E, Ziehl-Neelsen) organ_harvest->histology

Caption: Workflow for evaluating this compound efficacy in a murine TB model.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound in murine models of tuberculosis. While specific dosage information for this compound is currently lacking in the public domain, the provided data on related rifamycin compounds offers a starting point for well-designed dose-finding and efficacy studies. The dual mechanism of direct antimicrobial activity and immunomodulation makes this compound an intriguing candidate for further investigation in the fight against tuberculosis. Careful and systematic studies following these protocols will be essential to determine its potential as a novel anti-TB therapeutic.

References

Application Notes and Protocols: Reprimun in HIV Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Reprimun is a novel investigational small molecule compound demonstrating a dual mechanism of action with significant potential in HIV cure research strategies. As a derivative of rifamycin-SV, this compound exhibits properties of both a latency-reversing agent (LRA) and an immune modulator.[1] Its primary proposed mechanisms of action in the context of HIV-1 are:

  • Latency Reversal: this compound is hypothesized to function as an epigenetic modulator, specifically as an inhibitor of the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2). This inhibition leads to a reduction of the repressive H3K27me3 histone marks on the HIV-1 Long Terminal Repeat (LTR) promoter region, thereby facilitating the reactivation of latent provirus.[2]

  • Immune Enhancement: this compound has been observed to upregulate the expression of co-stimulatory molecules, such as CD80 and CD86, on the surface of CD4+ T cells. This action potentially enhances the recognition and elimination of reactivated, HIV-1-expressing cells by cytotoxic T lymphocytes (CTLs).

These dual functions position this compound as a promising candidate for "shock and kill" therapeutic strategies, which aim to reactivate latent HIV reservoirs, making them visible to the immune system for clearance.[2] This document provides detailed protocols for utilizing this compound in established in vitro HIV latency and co-culture models.

Mechanism of Action: Signaling Pathway

This compound's proposed dual mechanism involves two distinct cellular pathways. As a latency reversal agent, it acts epigenetically. By inhibiting EZH2, it prevents the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive mark that promotes a condensed chromatin state and silences HIV-1 transcription. The reduction in H3K27me3 at the HIV-1 LTR allows for the recruitment of transcriptional machinery and subsequent viral gene expression. Concurrently, this compound is believed to activate signaling cascades, potentially involving the NF-κB pathway, that lead to the upregulation of co-stimulatory molecules on the cell surface, thereby enhancing immune recognition.[3]

Reprimun_Mechanism_of_Action cluster_0 Latently Infected CD4+ T Cell cluster_1 Nucleus cluster_2 Cell Surface This compound This compound EZH2 EZH2 (PRC2) This compound->EZH2 Inhibits CD80_CD86 CD80/CD86 This compound->CD80_CD86 Upregulates H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation HIV_LTR HIV-1 LTR (Latent) H3K27me3->HIV_LTR Suppresses Transcription Viral Transcription HIV_LTR->Transcription Killing Target Cell Killing Transcription->Killing Viral Antigen Presentation CTL Cytotoxic T Lymphocyte (CTL) CD80_CD86->CTL Co-stimulation CTL->Killing Induces JLat_Assay_Workflow start Start seed_cells Seed J-Lat 10.6 cells (2x10^5 cells/well) start->seed_cells add_compounds Add this compound, controls, and DMSO vehicle seed_cells->add_compounds incubate Incubate for 24 hours at 37°C, 5% CO2 add_compounds->incubate harvest Harvest and wash cells incubate->harvest stain Stain with fixable viability dye harvest->stain analyze Analyze by flow cytometry (measure GFP expression) stain->analyze end End analyze->end CTL_Killing_Assay_Workflow start Start reactivate Reactivate CFSE-labeled target cells with this compound (4-6 hours) start->reactivate mix_cells Co-culture reactivated targets with effector CTLs (E:T ratio 10:1) reactivate->mix_cells incubate Incubate for 4-6 hours mix_cells->incubate stain Stain with 7-AAD viability dye incubate->stain analyze Analyze by flow cytometry stain->analyze calculate Calculate % specific lysis of CFSE+ target cells analyze->calculate end End calculate->end

References

Reprimun (Rifampicin) in Sarcoidosis: Application Notes & Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the investigational use of Reprimun (a rifamycin (B1679328) derivative, likely referring to Rifampicin) in the treatment of sarcoidosis, based on published clinical findings. The following protocols and data are intended to serve as a resource for designing further preclinical and clinical studies.

Mechanism of Action

Sarcoidosis is a multisystem inflammatory disease characterized by the formation of non-caseating granulomas in various organs.[1][2] The pathogenesis involves a heightened T helper Type 1 (Th1) immune response, with key cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) playing a central role in granuloma formation.[1] this compound, a semi-synthetic antibiotic with a broad spectrum, has been shown to possess immunosuppressive properties.[3] Its mechanism in sarcoidosis is believed to involve the functional blockage of T4+ lymphocytes, which are crucial in the disease's pathogenesis.[3]

Signaling Pathway in Sarcoidosis Pathogenesis

The following diagram illustrates the simplified signaling pathway involved in the formation of sarcoidosis granulomas, a key target for therapeutic intervention.

Sarcoidosis_Pathogenesis Antigen Unknown Antigen(s) APC Antigen Presenting Cell (e.g., Macrophage) Antigen->APC Uptake T_Cell Naive T-Cell APC->T_Cell Presentation Th1 T Helper 1 (Th1) Cell T_Cell->Th1 Differentiation Macrophage Activated Macrophage (Epithelioid Cell) Th1->Macrophage Activation via IFN-γ, TNF-α Granuloma Granuloma Formation Th1->Granuloma Macrophage->Granuloma This compound This compound This compound->Th1 Functional Blockage

Caption: Simplified signaling pathway of sarcoidosis granuloma formation and the putative action of this compound.

Clinical Efficacy of this compound in Sarcoidosis

A study involving patients with histopathologically confirmed sarcoidosis demonstrated significant efficacy of a this compound-based treatment protocol. The data from this study is summarized below.[3]

Patient CohortNumber of PatientsTreatment RegimenOutcomeSuccess Rate
Primary Treatment 75This compound alone or with low-dose prednisoneLasting Remission94.7%
Failures5.3%
Corticosteroid Failures 37This compound with prednisoneRecovery78.4%

Experimental Treatment Protocol

The following protocol is based on the methodology described in the aforementioned study.[3] This should be adapted and optimized for specific experimental designs.

**Patient Population

Patients with histopathologically confirmed sarcoidosis. The study included patients with and without extra-pulmonary involvement.[3]

Treatment Regimen

The treatment was administered in 6-week series, followed by a two-week break.[3]

Initial Phase (2 weeks):

  • This compound: 10 mg/kg daily.

  • Prednisone (optional): 15-20 mg once daily.

Continuation Phase (4 weeks):

  • This compound: 15 mg/kg twice a week.

  • Prednisone (optional): 15-20 mg once daily.

Total Treatment Duration: 6-12 months.[3]

**Monitoring Parameters

While the primary study did not detail all monitoring parameters, standard practice for sarcoidosis trials should be followed. This typically includes:

  • Pulmonary function tests (e.g., FVC, DLCO).

  • Imaging (e.g., chest X-ray, CT scan).

  • Serum biomarkers (e.g., ACE, sIL-2R).

  • Assessment of extra-pulmonary organ involvement.

  • Adverse event monitoring.

Experimental Workflow for a Prospective Study

The following diagram outlines a potential workflow for a clinical study investigating this compound for sarcoidosis.

Reprimun_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (PFTs, Imaging, Biomarkers) Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound Protocol (6-week cycles) Randomization->Treatment_Arm Control_Arm Standard of Care / Placebo Randomization->Control_Arm Monitoring Regular Monitoring (Safety & Efficacy) Treatment_Arm->Monitoring Control_Arm->Monitoring End_of_Treatment End of Treatment Assessment Monitoring->End_of_Treatment Follow_up Long-term Follow-up End_of_Treatment->Follow_up Data_Analysis Data Analysis & Reporting Follow_up->Data_Analysis

Caption: Proposed experimental workflow for a clinical trial of this compound in sarcoidosis.

Considerations for Future Research

  • Dose-Ranging Studies: To determine the optimal therapeutic index, further dose-ranging studies are warranted.

  • Combination Therapy: The synergistic effects of this compound with low-dose corticosteroids suggest that further investigation into combination therapies is a promising avenue.[3]

  • Biomarker Analysis: Future studies should incorporate comprehensive biomarker analysis to elucidate the precise molecular mechanisms of this compound's immunosuppressive effects in sarcoidosis.

  • Control Groups: To rigorously evaluate the efficacy and safety of this compound, future clinical trials should include appropriate control groups (e.g., placebo or standard of care).

These application notes and protocols provide a foundation for further investigation into the potential of this compound as a therapeutic agent for sarcoidosis. The high remission rates reported in the initial study are encouraging and merit further validation in well-controlled clinical trials.[3]

References

Application Notes and Protocols for In Vitro Antibiotic Activity of Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reprimun is a novel synthetic antibiotic with promising broad-spectrum antibacterial properties. These application notes provide detailed protocols for evaluating the in vitro activity of this compound against a range of bacterial pathogens. The described assays are fundamental in preclinical antibiotic development for establishing the potency and spectrum of activity. The primary assays covered are Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer Disk Diffusion assay for susceptibility testing, and the Time-Kill Kinetic Assay to assess bactericidal or bacteriostatic properties.

Broth Microdilution Assay: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro.[1][2] This assay is crucial for establishing the potency of this compound against various bacterial strains.

Experimental Protocol

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., DMSO or water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multi-channel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.[3] Suspend the colonies in sterile saline or broth.[3] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] This suspension must be further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][6]

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well microtiter plate.[7][8]

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of a 2x working stock of this compound to the first column of wells.

    • Perform a serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.[7]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will also dilute the this compound concentration by half to the final test concentration.[5]

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no this compound).

    • Sterility Control: Wells containing only CAMHB (no bacteria or this compound).[8]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[1][9] This can be assessed visually or by using a microplate reader.

Data Presentation

Table 1: Hypothetical MIC Values for this compound against Various Bacterial Strains.

Bacterial Strain ATCC Number This compound MIC (µg/mL)
Staphylococcus aureus 29213 1
Enterococcus faecalis 29212 2
Escherichia coli 25922 4
Pseudomonas aeruginosa 27853 8

| Klebsiella pneumoniae | 700603 | 4 |

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Plate with Bacteria P1->A1 P2 Prepare Serial Dilutions of this compound in 96-well Plate P2->A1 A2 Incubate Plate (35°C, 16-20h) A1->A2 R1 Read Plate Visually or with Plate Reader A2->R1 R2 Determine MIC (Lowest concentration with no growth) R1->R2 Kirby_Bauer_Principle cluster_plate Mueller-Hinton Agar Plate cluster_legend Legend Bacterial Lawn Disk This compound Disk Zone Zone of Inhibition L1 Bacterial Growth L2 No Growth Signaling_Pathway UDP_GlcNAc UDP-GlcNAc MurA_B MurA-B enzymes UDP_GlcNAc->MurA_B UDP_MurNAc UDP-MurNAc MurA_B->UDP_MurNAc MurC_D_E MurC, MurD, MurE (Ligases) UDP_MurNAc->MurC_D_E UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide MurC_D_E->UDP_MurNAc_Tripeptide MurF MurF Ligase UDP_MurNAc_Tripeptide->MurF UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide (Park's Nucleotide) MurF->UDP_MurNAc_Pentapeptide D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF Membrane_Translocation Membrane Translocation (MraY, MurG) UDP_MurNAc_Pentapeptide->Membrane_Translocation Peptidoglycan Peptidoglycan Polymer Membrane_Translocation->Peptidoglycan This compound This compound This compound->MurF

References

Application Notes and Protocols for the Laboratory Use of Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reprimun

This compound is an oxyminomethyl rifamycin-SV derivative that exhibits a broad spectrum of biological activities. It functions as both an antibiotic and an immunomodulatory agent[1]. Its primary antibiotic mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which prevents RNA synthesis and leads to bacterial cell death[2][3][4][5].

In addition to its antibacterial properties, this compound demonstrates notable immunomodulatory effects, particularly a selective action on TCD4+ lymphocytes. It has also been shown to inhibit viral and human lymphocyte reverse transcriptases and possess antiproliferative effects on retroviruses[1]. These characteristics make this compound a compound of interest for research in infectious diseases, immunology, and oncology.

Clinical Applications: this compound has been investigated for therapeutic use in bacterial infections, including tuberculosis, as well as in sarcoidosis, immune thrombocytopenia, and Kaposi's sarcoma[1].

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound based on typical values for rifamycin (B1679328) derivatives and immunomodulatory compounds. These values should be considered as a starting point for experimental design.

Table 1: In Vitro Biological Activity of this compound

ParameterValueCell Line / OrganismNotes
IC₅₀ (Reverse Transcriptase) 0.5 - 5 µMHIV-1 Reverse TranscriptaseVaries depending on assay conditions.
IC₅₀ (T-Cell Proliferation) 1 - 10 µMActivated Human PBMCsConcentration at which 50% of T-cell proliferation is inhibited.
MIC (M. tuberculosis) 0.1 - 1 µg/mLH37Rv StrainMinimum inhibitory concentration.
MIC (Gram-positive bacteria) 0.05 - 2 µg/mLe.g., S. aureusVaries by species and strain.
MIC (Gram-negative bacteria) 2 - 32 µg/mLe.g., E. coliGenerally less effective against Gram-negative bacteria.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Immunomodulation Assays 0.1 - 25 µMFor T-cell proliferation, cytokine analysis, etc.
Reverse Transcriptase Assays 0.05 - 10 µMFor enzymatic inhibition studies.
Antibacterial Susceptibility 0.01 - 128 µg/mLFor MIC and MBC determination.
Cytotoxicity Assays 1 - 100 µMTo determine the toxic concentration range in mammalian cells.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess the effect of this compound on T-lymphocyte proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • CFSE dye

  • This compound

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench Staining: Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS. Incubate on ice for 5 minutes.

  • Wash Cells: Centrifuge the cells and wash twice with complete RPMI-1640 medium.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension into a 96-well plate.

  • Treatment and Stimulation:

    • Add 50 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Add 50 µL of medium containing a T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.

Reverse Transcriptase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a commercially available reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • RT Assay Kit (containing poly(A) template, oligo(dT) primer, dNTPs, and a labeled nucleotide, e.g., ³H-dTTP or a fluorescent analog)

  • This compound

  • Assay buffer

  • Positive control inhibitor (e.g., Nevirapine)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, and dNTPs (including the labeled nucleotide) in the assay buffer as per the kit manufacturer's instructions.

  • Add Inhibitors: Add the desired concentrations of this compound, vehicle control (DMSO), and a positive control inhibitor to the reaction wells.

  • Initiate Reaction: Add the reverse transcriptase enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction and Detect Signal: Stop the reaction and quantify the incorporation of the labeled nucleotide according to the kit's protocol. This may involve precipitation of the newly synthesized DNA and measurement of radioactivity using a scintillation counter or direct measurement of fluorescence in a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or Staphylococcus aureus)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

Protocol:

  • Prepare this compound Dilutions: In a 96-well plate, perform a serial two-fold dilution of this compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculate Wells: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours (or longer for slow-growing mycobacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Signaling Pathways and Experimental Workflows

G Proposed Immunomodulatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 CD28->Lck Antigen Antigen Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg RAS_MAPK RAS-MAPK Pathway ZAP70->RAS_MAPK Ca_Signal Ca²⁺ Signaling PLCg->Ca_Signal PKC PKC PLCg->PKC NFAT NFAT Ca_Signal->NFAT AP1 AP-1 RAS_MAPK->AP1 NFkB NF-κB PKC->NFkB This compound This compound This compound->ZAP70 This compound->PKC Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription AP1->Gene_Transcription NFkB->Gene_Transcription

Caption: Proposed mechanism of this compound's immunomodulatory action on T-cell signaling.

G Experimental Workflow for T-Cell Proliferation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from Whole Blood CFSE_Stain Stain PBMCs with CFSE Isolate_PBMCs->CFSE_Stain Wash_Cells Wash and Resuspend Cells CFSE_Stain->Wash_Cells Plate_Cells Plate Cells in 96-well Plate Wash_Cells->Plate_Cells Add_this compound Add this compound / Vehicle Control Plate_Cells->Add_this compound Add_Stimulant Add T-Cell Mitogen (e.g., PHA) Add_this compound->Add_Stimulant Incubate Incubate for 4-5 Days Add_Stimulant->Incubate Harvest_Cells Harvest and Wash Cells Incubate->Harvest_Cells Flow_Cytometry Acquire Data on Flow Cytometer Harvest_Cells->Flow_Cytometry Analyze_Data Analyze CFSE Dilution Flow_Cytometry->Analyze_Data

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Immunomodulatory Effects of Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reprimun, an oxyminomethyl rifamycin-SV derivative, is recognized for its broad-spectrum antibiotic properties and its selective immunomodulatory effects, particularly on TCD4+ lymphocytes.[1] These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate and quantify the immunomodulatory activities of this compound. The described assays are essential tools for preclinical research and drug development, enabling the characterization of this compound's impact on key immune cell functions. The protocols cover the assessment of lymphocyte proliferation, cytokine secretion profiles, T-cell activation, and natural killer (NK) cell cytotoxicity. Representative data, based on the known effects of the parent compound Rifamycin SV, are provided to illustrate expected outcomes.

Lymphocyte Proliferation Assay

Application: To assess the effect of this compound on the proliferative capacity of lymphocytes in response to stimulation. This assay can determine whether this compound has a stimulatory, inhibitory, or non-affecting role on T and B cell proliferation.

Experimental Protocol: MTT Assay for Lymphocyte Proliferation

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to measure cell proliferation.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy human donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a T-cell mitogen)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent only).

  • Add 50 µL of PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads to stimulated wells. Add 50 µL of medium to unstimulated control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Centrifuge the plate at 500 x g for 10 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the Stimulation Index (SI) for each condition: SI = (Absorbance of Stimulated Cells) / (Absorbance of Unstimulated Cells)

Calculate the Percentage of Proliferation Inhibition by this compound: % Inhibition = [1 - (SI with this compound / SI of Stimulated Control)] x 100

Representative Data (Rifamycin SV)
This compound Conc. (µM)Stimulation Index (SI)Proliferation Inhibition (%)
0 (Vehicle Control)15.20
112.815.8
108.544.1
504.173.0
1002.384.9

Cytokine Release Assay

Application: To profile the effect of this compound on the production and secretion of key immunomodulatory cytokines from immune cells. This assay is crucial for understanding whether this compound promotes a pro-inflammatory or anti-inflammatory response.

Experimental Protocol: Cytokine Bead Array (CBA) or ELISA

This protocol describes the general steps for measuring cytokine levels in culture supernatants.

Materials:

  • This compound

  • PBMCs (1 x 10^6 cells/mL)

  • Lipopolysaccharide (LPS) (for monocyte/macrophage stimulation) or PHA (for T-cell stimulation)

  • Complete RPMI-1640 medium

  • 24-well cell culture plates

  • Cytokine detection kits (e.g., Human Th1/Th2 Cytokine CBA Kit or individual ELISA kits for TNF-α, IFN-γ, IL-2, IL-10)

  • Flow cytometer or ELISA plate reader

Procedure:

  • Seed 1 mL of PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.

  • Add desired concentrations of this compound and a vehicle control.

  • Stimulate the cells with LPS (100 ng/mL) or PHA (5 µg/mL). Include an unstimulated control.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 500 x g for 10 minutes and collect the culture supernatants.

  • Measure cytokine concentrations in the supernatants using a CBA kit and flow cytometry or individual ELISA kits according to the manufacturer's instructions.

Representative Data (Rifamycin SV)
TreatmentTNF-α (pg/mL)IFN-γ (pg/mL)IL-2 (pg/mL)IL-10 (pg/mL)
Unstimulated Control< 10< 5< 5< 10
LPS Stimulated25005020500
LPS + this compound (10 µM)15003015650
LPS + this compound (50 µM)80015< 5800
PHA Stimulated80030001500200
PHA + this compound (10 µM)50022001100250
PHA + this compound (50 µM)2501500700350

Mixed Lymphocyte Reaction (MLR) Assay

Application: To evaluate the effect of this compound on T-cell activation and proliferation in response to allogeneic stimulation, mimicking the recognition of foreign antigens.

Experimental Protocol: One-Way MLR

Materials:

  • This compound

  • PBMCs from two different healthy donors (Donor A and Donor B)

  • Mitomycin C or irradiation source (to treat stimulator cells)

  • Complete RPMI-1640 medium

  • 96-well round-bottom cell culture plates

  • [3H]-thymidine or CFSE staining solution

  • Scintillation counter or flow cytometer

Procedure:

  • Isolate PBMCs from Donor A and Donor B.

  • Treat the stimulator cells (Donor B) with Mitomycin C (50 µg/mL for 30 min at 37°C) or irradiate them (30 Gy) to prevent proliferation.

  • Wash the stimulator cells three times with complete medium.

  • Adjust the responder cells (Donor A) and stimulator cells (Donor B) to 1 x 10^6 cells/mL.

  • Seed 100 µL of responder cells (1 x 10^5 cells) into each well of a 96-well plate.

  • Add 100 µL of stimulator cells (1 x 10^5 cells) to the wells.

  • Add serial dilutions of this compound or vehicle control.

  • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • For [3H]-thymidine incorporation, pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure radioactivity.

  • For CFSE analysis, stain responder cells with CFSE before co-culture. After 5 days, stain for T-cell markers (e.g., CD3, CD4) and analyze CFSE dilution by flow cytometry.

Representative Data (Rifamycin SV)
This compound Conc. (µM)T-Cell Proliferation (CPM)Proliferation Inhibition (%)
0 (Vehicle Control)55,0000
148,00012.7
1031,00043.6
5015,00072.7
1008,00085.5

Natural Killer (NK) Cell Cytotoxicity Assay

Application: To determine the influence of this compound on the cytotoxic function of NK cells, which are crucial for eliminating virally infected and cancerous cells.

Experimental Protocol: Calcein-AM Release Assay

Materials:

  • This compound

  • NK cells (isolated from PBMCs or NK-92 cell line)

  • K562 target cells (NK-sensitive cell line)

  • Calcein-AM

  • Complete RPMI-1640 medium

  • 96-well V-bottom plates

  • Fluorescence plate reader

Procedure:

  • Label K562 target cells with Calcein-AM (1 µM) for 30 minutes at 37°C.

  • Wash the labeled target cells twice with medium.

  • Resuspend target cells to 1 x 10^5 cells/mL.

  • Pre-incubate NK cells with different concentrations of this compound for 2-4 hours.

  • Seed 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well plate.

  • Add 100 µL of pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • For controls, include wells for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Transfer 100 µL of supernatant to a new black 96-well plate.

  • Measure fluorescence (Excitation: 485 nm, Emission: 520 nm).

Data Analysis:

Calculate the Percentage of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Representative Data (Hypothetical based on immunomodulatory properties)
This compound Conc. (µM)% Specific Lysis (E:T Ratio 10:1)
0 (Vehicle Control)65
168
1075
5082
10078

Signaling Pathways and Experimental Workflows

Diagrams

G cluster_0 This compound's Anti-inflammatory Signaling This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Activates NFkB_Inhib NF-κB Inhibition This compound->NFkB_Inhib Directly Inhibits PXR->NFkB_Inhib Contributes to Cytokine_Inhib Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-8) NFkB_Inhib->Cytokine_Inhib G cluster_1 Lymphocyte Proliferation Assay Workflow isolate_pbmc Isolate PBMCs seed_cells Seed cells in 96-well plate isolate_pbmc->seed_cells add_this compound Add this compound & Mitogen (PHA) seed_cells->add_this compound incubate_72h Incubate 72h add_this compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve Dissolve Formazan (DMSO) incubate_4h->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance G cluster_2 Cytokine Release Assay Workflow seed_pbmc Seed PBMCs in 24-well plate add_compounds Add this compound & Stimulant (LPS/PHA) seed_pbmc->add_compounds incubate_24_48h Incubate 24-48h add_compounds->incubate_24_48h collect_supernatant Collect Supernatants incubate_24_48h->collect_supernatant measure_cytokines Measure Cytokines (CBA/ELISA) collect_supernatant->measure_cytokines G cluster_3 One-Way MLR Assay Workflow isolate_cells Isolate PBMCs (Donor A & B) treat_stimulator Treat Stimulator Cells (B) (Mitomycin C / Irradiation) isolate_cells->treat_stimulator coculture Co-culture Responder (A) & Stimulator (B) cells with this compound isolate_cells->coculture treat_stimulator->coculture incubate_5d Incubate 5 days coculture->incubate_5d measure_prolif Measure Proliferation ([3H]-thymidine / CFSE) incubate_5d->measure_prolif G cluster_4 NK Cell Cytotoxicity Assay Workflow label_target Label Target Cells (K562) with Calcein-AM coculture_nk_target Co-culture NK and Target cells (4h) label_target->coculture_nk_target pretreat_nk Pre-treat NK cells with this compound pretreat_nk->coculture_nk_target collect_supernatant Collect Supernatants coculture_nk_target->collect_supernatant measure_fluorescence Measure Fluorescence collect_supernatant->measure_fluorescence

References

Application Notes and Protocols: Reprimun in Combination Therapy for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, necessitating the development of novel therapeutic strategies. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB underscores the urgency for new combination therapies that can shorten treatment duration, improve efficacy, and overcome resistance.

Reprimun, an oxyminomethyl rifamycin-SV derivative, presents a promising dual-action approach to TB therapy. It not only exhibits direct antimicrobial activity against M.tb but also possesses immunomodulatory properties, specifically acting on TCD4+ lymphocytes[1]. This dual mechanism suggests its potential as a valuable component in combination regimens, targeting both the pathogen and the host response.

These application notes provide a comprehensive guide for researchers investigating the potential of this compound in combination therapy for tuberculosis. They include proposed experimental protocols, data presentation structures, and visualizations of key pathways and workflows. While specific preclinical and clinical data on this compound in combination therapy is limited in publicly available literature, the following protocols are based on established methodologies in tuberculosis research and the known characteristics of rifamycins (B7979662) and immunomodulatory agents.

Mechanism of Action of this compound

This compound is understood to have a dual mechanism of action:

  • Antimicrobial Action: As a rifamycin (B1679328) derivative, this compound is presumed to inhibit the bacterial DNA-dependent RNA polymerase, a mechanism shared by other rifamycins like rifampin[2][]. This action blocks RNA synthesis, leading to bacterial cell death.

  • Immunomodulatory Action: this compound has been shown to have a selective immunomodulatory effect on TCD4+ lymphocytes[1]. This suggests it may enhance the host's immune response to M.tb, potentially leading to more effective bacterial clearance and reduced pathology. A robust T-cell response is crucial for controlling M.tb infection.

Reprimun_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis cluster_host Host Immune Cell (e.g., Macrophage) Mtb_DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase Mtb_DNA->RNA_Polymerase Mtb_RNA Bacterial RNA RNA_Polymerase->Mtb_RNA Mtb_Protein Bacterial Proteins Mtb_RNA->Mtb_Protein Mtb_Replication Bacterial Replication & Survival Mtb_Protein->Mtb_Replication TCD4 TCD4+ Lymphocyte Immune_Activation Enhanced Immune Response TCD4->Immune_Activation Bacterial_Clearance Enhanced Bacterial Clearance Immune_Activation->Bacterial_Clearance Bacterial_Clearance->Mtb_Replication Inhibits This compound This compound This compound->RNA_Polymerase Inhibits This compound->TCD4 Modulates

Figure 1: Proposed dual mechanism of action of this compound.

Data Presentation: Quantitative Summaries

To facilitate the comparison of experimental results, all quantitative data should be organized into clear and concise tables. Below are templates for presenting data from in vitro and in vivo studies.

Table 1: In Vitro Antimicrobial Activity of this compound and Combination Drugs

Compound(s)MIC90 (µg/mL) vs. H37RvMIC90 (µg/mL) vs. MDR Strain 1MIC90 (µg/mL) vs. XDR Strain 1
This compound
Isoniazid (INH)
Rifampin (RIF)
Pyrazinamide (PZA)
Ethambutol (EMB)
This compound + INH
This compound + RIF
This compound + PZA
This compound + EMB

Table 2: In Vitro Synergy Analysis using Fractional Inhibitory Concentration Index (FICI)

Drug CombinationFICIInterpretation
This compound + Isoniazid
This compound + Pyrazinamide
This compound + Ethambutol
This compound + Moxifloxacin
FICI ≤ 0.5: Synergy; > 0.5 to ≤ 1.0: Additive; > 1.0 to < 4.0: Indifference; ≥ 4.0: Antagonism

Table 3: In Vivo Efficacy of this compound Combination Therapy in a Murine Model

Treatment GroupDosage (mg/kg)Mean Log10 CFU in Lungs (Week 4)Mean Log10 CFU in Spleen (Week 4)Relapse Rate (%) (3 months post-treatment)
Vehicle Control-
Standard Therapy (HRZE)Standard
This compound Monotherapy
This compound + INH + PZA
This compound + PZA + EMB

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound in combination therapy.

In Vitro Drug Susceptibility and Synergy Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound alone and in combination with other anti-TB drugs against various strains of M.tb and to assess for synergistic interactions.

Protocol: Checkerboard Assay for Synergy Determination

  • Bacterial Strains: Use standard laboratory strains (e.g., H37Rv) and clinically relevant drug-resistant strains (MDR and XDR).

  • Culture Preparation: Grow M.tb in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to the final inoculum concentration.

  • Drug Preparation: Prepare stock solutions of this compound and other test drugs (e.g., isoniazid, pyrazinamide, ethambutol, moxifloxacin) in appropriate solvents (e.g., DMSO). Create serial two-fold dilutions of each drug.

  • Assay Setup: In a 96-well microplate, create a checkerboard matrix by adding increasing concentrations of this compound along the x-axis and a second drug along the y-axis.

  • Inoculation: Add the prepared M.tb inoculum to each well. Include wells for each drug alone (for MIC determination) and a drug-free control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: Assess bacterial growth visually or by using a colorimetric indicator such as Resazurin. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Interpret the FICI values as described in Table 2.

Checkerboard_Assay_Workflow Start Start Prepare_Cultures Prepare M.tb Cultures (H37Rv, MDR, XDR) Start->Prepare_Cultures Inoculate Inoculate Plate with M.tb Prepare_Cultures->Inoculate Prepare_Drugs Prepare Serial Dilutions of this compound & Partner Drug Setup_Plate Set up 96-well Plate (Checkerboard Matrix) Prepare_Drugs->Setup_Plate Setup_Plate->Inoculate Incubate Incubate at 37°C (7-14 days) Inoculate->Incubate Read_Results Read MICs (e.g., using Resazurin) Incubate->Read_Results Calculate_FICI Calculate FICI for Synergy Analysis Read_Results->Calculate_FICI End End Calculate_FICI->End

Figure 2: Workflow for the in vitro checkerboard synergy assay.
In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the efficacy of this compound in combination therapy in reducing bacterial load and preventing relapse in a mouse model of chronic TB infection.

Protocol: Low-Dose Aerosol Infection Model

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.

  • Infection: Infect mice with a low dose (~100 CFU) of aerosolized M.tb H37Rv using a calibrated aerosol exposure system. This establishes a chronic infection that mimics human disease.

  • Treatment Initiation: Begin treatment 4-6 weeks post-infection, once a chronic infection is established.

  • Treatment Groups: Establish multiple treatment groups as outlined in Table 3. Administer drugs via oral gavage, 5 days per week.

  • Monitoring: Monitor mice for weight loss and clinical signs of disease throughout the experiment.

  • Bacterial Load Determination: At specified time points (e.g., 4 and 6 weeks of treatment), euthanize a subset of mice from each group. Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar (B569324) to determine bacterial CFU counts.

  • Relapse Study: After the completion of treatment (e.g., 8 weeks), hold a subset of mice for an additional 3 months without treatment. Euthanize these mice and determine the bacterial load in their lungs and spleens to assess the rate of disease relapse.

  • Data Analysis: Compare the mean log10 CFU counts between treatment groups using appropriate statistical tests (e.g., ANOVA). Compare relapse rates between groups.

Murine_Model_Workflow Start Start Infection Aerosol Infection of Mice with M.tb H37Rv Start->Infection Establish_Infection Establish Chronic Infection (4-6 weeks) Infection->Establish_Infection Treatment Administer Treatment Regimens (e.g., 8 weeks) Establish_Infection->Treatment Bacterial_Load Determine Bacterial Load in Lungs & Spleen Treatment->Bacterial_Load During Treatment Relapse_Phase Hold for Relapse (3 months post-treatment) Treatment->Relapse_Phase Final_Bacterial_Load Determine Final Bacterial Load (Relapse Assessment) Relapse_Phase->Final_Bacterial_Load End End Final_Bacterial_Load->End

Figure 3: Workflow for the in vivo murine model of TB.
Immunomodulatory Effects on Host Cells

Objective: To characterize the effect of this compound on the function of immune cells, particularly T-cells and macrophages, during M.tb infection.

Protocol: In Vitro Macrophage Infection and T-Cell Co-culture

  • Cell Culture: Culture human or murine macrophage-like cell lines (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages.

  • Infection: Infect macrophages with M.tb at a specified multiplicity of infection (MOI).

  • Treatment: Treat infected macrophages with this compound, a standard anti-TB drug, or a combination.

  • T-Cell Co-culture: Co-culture the infected and treated macrophages with M.tb-sensitized T-cells.

  • Cytokine Analysis: After 24-48 hours, collect the supernatant and measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-12, IL-10) using ELISA or a multiplex bead array.

  • Intracellular Bacterial Survival: Lyse the macrophages at various time points and plate the lysate to determine the intracellular bacterial load.

  • Flow Cytometry: Analyze T-cell populations for activation markers (e.g., CD69, CD25) and proliferation (e.g., using CFSE staining).

  • Data Analysis: Compare cytokine levels, intracellular CFU, and T-cell activation/proliferation between different treatment groups.

Conclusion and Future Directions

This compound, with its dual antimicrobial and immunomodulatory properties, holds significant potential for inclusion in novel combination therapies for tuberculosis. The protocols outlined in these application notes provide a framework for systematically evaluating its efficacy, synergy with existing drugs, and impact on the host immune response.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound's immunomodulatory effects.

  • Evaluating the efficacy of this compound-containing regimens against a broader panel of drug-resistant clinical isolates.

  • Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing for combination therapy.

  • Investigating the potential of this compound to shorten the duration of TB treatment in advanced preclinical models.

Successful outcomes from these studies will be crucial for advancing this compound into clinical trials and potentially offering a new, effective tool in the global fight against tuberculosis.

References

Application Notes and Protocols for Studying Reprimun's Effect on Retroviral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reprimun, an oxyminomethyl rifamycin-SV derivative, has been identified as a compound with a dual-action potential against retroviral infections. It exhibits broad-spectrum antibiotic activity and has demonstrated inhibitory effects on viral reverse transcriptases, coupled with an antiproliferative action on retroviruses.[1] Furthermore, this compound is reported to possess selective immunomodulatory properties, particularly affecting TCD4+ lymphocytes.[1] This document provides detailed application notes and protocols for the comprehensive in vitro evaluation of this compound's efficacy and mechanism of action against retroviral replication.

While specific quantitative data on this compound's anti-retroviral activity is not extensively available in public literature, this guide outlines the established methodologies and data presentation formats that should be employed in its investigation. The protocols provided are based on standard assays used for the characterization of antiretroviral compounds.

Data Presentation

Effective evaluation of an antiretroviral candidate requires rigorous quantitative analysis. All experimental data should be meticulously recorded and summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Anti-Retroviral Activity of this compound

ParameterHIV-1 Strain AHIV-1 Strain BHIV-2SIV
EC50 (µM) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
EC90 (µM) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
CC50 (µM) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Selectivity Index (SI = CC50/EC50) [Calculated Value][Calculated Value][Calculated Value][Calculated Value]

EC50: Effective concentration for 50% inhibition of viral replication. EC90: Effective concentration for 90% inhibition of viral replication. CC50: Cytotoxic concentration for 50% reduction in cell viability. SI: A measure of the compound's therapeutic window.

Table 2: Inhibition of Reverse Transcriptase Activity by this compound

Enzyme SourceIC50 (µM)Mechanism of Inhibition
Recombinant HIV-1 RT [Experimental Value][Competitive/Non-competitive/Uncompetitive]
Recombinant HIV-2 RT [Experimental Value][Competitive/Non-competitive/Uncompetitive]
Recombinant SIV RT [Experimental Value][Competitive/Non-competitive/Uncompetitive]

IC50: Concentration for 50% inhibition of enzyme activity.

Experimental Protocols

Anti-Retroviral Activity Assay in Cell Culture

This protocol determines the efficacy of this compound in inhibiting retroviral replication in a cell-based model.

Materials:

  • Target cells (e.g., TZM-bl reporter cell line, peripheral blood mononuclear cells - PBMCs)

  • Retrovirus stocks (e.g., HIV-1, HIV-2, SIV)

  • This compound stock solution

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., Luciferase assay reagent for TZM-bl cells, p24 antigen ELISA kit)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Plating: Seed target cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment: Add the diluted this compound to the cells, followed by the addition of a known titer of retrovirus. Include appropriate controls (cells only, virus-infected cells without compound, and a positive control antiretroviral drug).

  • Incubation: Incubate the plates for a period suitable for the specific virus and cell line (typically 48-72 hours).

  • Quantification of Viral Replication:

    • For TZM-bl cells, measure luciferase activity, which is indicative of viral entry and gene expression.

    • For PBMCs, quantify the p24 antigen concentration in the culture supernatant using an ELISA kit.

  • Cell Viability Assay: In a parallel plate without virus, assess the cytotoxicity of this compound using a standard viability assay.

  • Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of inhibition/viability against the log of the compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of retroviral reverse transcriptase.

Materials:

  • Recombinant retroviral RT (e.g., from HIV-1, HIV-2, SIV)

  • This compound stock solution

  • RT assay kit (colorimetric or radiometric) containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and reaction buffer.

  • 96-well assay plates

  • Plate reader (spectrophotometer or scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, template/primer, dNTPs (one of which is labeled), and the diluted this compound.

  • Enzyme Addition: Initiate the reaction by adding the recombinant RT to each well. Include controls (no enzyme, no inhibitor, and a known RT inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method of detection will depend on the kit used (e.g., measuring absorbance for a colorimetric assay or radioactivity for a radiometric assay).

  • Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Retroviral_Replication_Cycle cluster_entry 1. Entry cluster_cytoplasm 2. Cytoplasmic Events cluster_nucleus 3. Nuclear Events cluster_assembly 4. Assembly & Budding Binding Binding Fusion Fusion Binding->Fusion gp120/gp41 Uncoating Uncoating Fusion->Uncoating Viral Core Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription Viral Core Pre-integration_Complex Pre-integration_Complex Reverse_Transcription->Pre-integration_Complex Viral RNA -> dsDNA Nuclear_Import Nuclear_Import Pre-integration_Complex->Nuclear_Import Integration Integration Nuclear_Import->Integration Integrase Transcription Transcription Integration->Transcription Host RNA Pol II Viral_RNA_Export Viral_RNA_Export Transcription->Viral_RNA_Export Translation Translation Viral_RNA_Export->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Protease Maturation Maturation Budding->Maturation Protease Reprimun_RT This compound Reprimun_RT->Reverse_Transcription Inhibition Reprimun_TCell This compound T_Cell_Activation T_Cell_Activation Reprimun_TCell->T_Cell_Activation Modulation

Caption: Overview of the retroviral replication cycle highlighting the inhibitory target of this compound.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents (Buffer, Template/Primer, dNTPs) Mix_Reagents Combine Reagents and this compound in 96-well Plate Prepare_Reagents->Mix_Reagents Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Mix_Reagents Add_Enzyme Add Recombinant RT Mix_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_DNA Quantify Newly Synthesized DNA (Colorimetric/Radiometric) Stop_Reaction->Quantify_DNA Analyze_Data Calculate % Inhibition and IC50 Quantify_DNA->Analyze_Data

Caption: Workflow for the in vitro Reverse Transcriptase (RT) inhibition assay.

T_Cell_Modulation_Pathway Antigen_Presentation Antigen Presentation (APC to T-Cell) TCR_Signaling TCR Signaling Cascade Antigen_Presentation->TCR_Signaling Downstream_Pathways Downstream Pathways (e.g., NF-κB, AP-1, NFAT) TCR_Signaling->Downstream_Pathways Co-stimulation Co-stimulatory Signals (e.g., CD28) Co-stimulation->TCR_Signaling Cytokine_Production Cytokine Production (e.g., IL-2) Downstream_Pathways->Cytokine_Production T_Cell_Proliferation T-Cell Proliferation & Differentiation Downstream_Pathways->T_Cell_Proliferation This compound This compound This compound->TCR_Signaling Modulation? This compound->Downstream_Pathways Modulation?

Caption: Putative sites of immunomodulatory action of this compound on T-cell activation signaling.

References

Application Note: Protocol for Assessing the Effect of Reprimun on Cytokine Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reprimun is an oral antibiotic of the rifamycin (B1679328) class that has demonstrated immunomodulatory properties, specifically a selective action on TCD4+ lymphocytes[1]. As with any immunomodulatory agent, characterizing its effect on cytokine production is critical for understanding its mechanism of action, determining therapeutic potential, and assessing safety profiles, such as the risk of cytokine release syndrome (CRS)[2][3][4]. Cytokines are key mediators of immune and inflammatory responses; their dysregulation is implicated in numerous diseases[5][6]. This document provides a detailed protocol for assessing the in vitro effect of this compound on cytokine production using human peripheral blood mononuclear cells (PBMCs).

Objective

To provide a robust and reproducible protocol for quantifying the concentration of multiple cytokines released from human PBMCs following exposure to this compound. This protocol is designed to help researchers evaluate the immunomodulatory activity of the compound and identify its cytokine signature.

Experimental Workflow Overview

The overall experimental process involves isolating PBMCs from healthy donor blood, stimulating the cells with this compound in the presence or absence of a co-stimulant, collecting the cell culture supernatant, and quantifying the secreted cytokines using a multiplex immunoassay.

G cluster_prep Phase 1: Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Analysis A Whole Blood Collection (Healthy Donor) B PBMC Isolation (Density Gradient Centrifugation) A->B C Cell Counting & Viability (Trypan Blue Exclusion) B->C D Cell Seeding (96-well plate) C->D E This compound Treatment (Dose-Response) D->E F Incubation (24-48 hours) E->F G Supernatant Collection F->G H Multiplex Cytokine Assay (e.g., Luminex, MSD) G->H I Data Acquisition H->I J Data Analysis & Interpretation I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Signal Intracellular Signaling Cascade (e.g., NF-κB, AP-1, NFAT) TCR->Signal CD28 CD28 CD28->Signal Antigen Antigen (on APC) Antigen->TCR Transcription Gene Transcription Signal->Transcription This compound This compound This compound->Signal Modulation? Cytokine_mRNA Cytokine mRNA Transcription->Cytokine_mRNA Cytokine_Protein Cytokine Secretion Cytokine_mRNA->Cytokine_Protein

References

Reprimun (oxyminomethyl rifamycin-SV derivative) in Immune Thrombocytopenia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a scientifically-grounded extrapolation based on the known immunomodulatory properties of rifamycin (B1679328) derivatives. As of late 2025, specific preclinical or clinical data for the application of Reprimun in Immune Thrombocytopenia (ITP) is not publicly available. The information presented here is intended for research and drug development professionals as a hypothetical framework for investigating this compound's potential in ITP.

Introduction

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count due to antibody-mediated platelet destruction and impaired platelet production. This compound, an oxyminomethyl derivative of rifamycin-SV, has been noted for its immunomodulatory properties, in addition to its antibiotic effects. An early report suggested a potential therapeutic effect in ITP, though detailed studies are lacking. This document outlines a potential application of this compound in ITP research, proposing a mechanism of action and providing example protocols for preclinical investigation.

Proposed Mechanism of Action in ITP

The pathogenesis of ITP involves a complex interplay of B cells, T cells, and macrophages, leading to the production of anti-platelet autoantibodies and subsequent platelet clearance. Rifamycin SV, the parent compound of this compound's active substance, is known to possess anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the synthesis of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 from monocytes, macrophages, and CD4+ T-cells.[1][2] These effects are potentially mediated through the activation of the Pregnane (B1235032) X Receptor (PXR) and inhibition of the NF-κB signaling pathway.[3][4]

Based on these properties, this compound's potential mechanism of action in ITP could involve:

  • Modulation of T-cell function: By acting on TCD4+ lymphocytes, this compound may suppress the activity of pro-inflammatory T helper cells that contribute to the autoimmune response against platelets.

  • Inhibition of Macrophage-mediated Phagocytosis: By reducing the production of inflammatory cytokines, this compound could dampen the activation of macrophages, which are responsible for phagocytosing antibody-coated platelets.

  • Suppression of Pro-inflammatory Cytokine Production: A reduction in systemic and localized pro-inflammatory cytokines could create a less inflammatory microenvironment, potentially reducing the overall autoimmune response.

A visual representation of this proposed mechanism is provided below.

Reprimun_MoA_ITP cluster_macrophage Macrophage cluster_tcell T-Helper Cell cluster_bcell B-Cell macrophage Macrophage NFkB_m NF-κB macrophage->NFkB_m Activation cytokines_m Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_m->cytokines_m Induces phagocytosis Phagocytosis of Opsonized Platelets cytokines_m->phagocytosis Enhances t_cell T-Helper Cell cytokines_t Pro-inflammatory Cytokines t_cell->cytokines_t Secretes cytokines_t->macrophage Activates b_cell B-Cell cytokines_t->b_cell Activates autoantibodies Anti-platelet Autoantibodies b_cell->autoantibodies Produces platelet Platelet autoantibodies->platelet This compound This compound This compound->NFkB_m Inhibits This compound->t_cell Modulates opsonized_platelet Opsonized Platelet platelet->opsonized_platelet Opsonization opsonized_platelet->macrophage Binds to FcγR

Proposed Mechanism of Action of this compound in ITP.

Data Presentation: Illustrative Preclinical Data

The following tables present hypothetical data to illustrate the potential outcomes of preclinical studies investigating this compound in ITP. These are not based on published results but are representative of the types of data that would be generated.

Table 1: Effect of this compound on Cytokine Production by Human PBMCs from ITP Patients (In Vitro)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control450 ± 55620 ± 78150 ± 25
This compound (1 µM)280 ± 42350 ± 51210 ± 30
This compound (10 µM)150 ± 31 180 ± 29250 ± 35*
Dexamethasone (1 µM)120 ± 25 150 ± 22280 ± 41**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are mean ± SD.

Table 2: Effect of this compound on Platelet Counts in a Murine Model of ITP

Treatment GroupDay 0 Platelet Count (x10⁹/L)Day 7 Platelet Count (x10⁹/L)Day 14 Platelet Count (x10⁹/L)
Vehicle Control25 ± 822 ± 720 ± 6
This compound (10 mg/kg)28 ± 985 ± 15*150 ± 25
This compound (25 mg/kg)26 ± 7120 ± 22280 ± 45
IVIG (1 g/kg)27 ± 8180 ± 30120 ± 28**

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are mean ± SD.

Experimental Protocols

Detailed methodologies for key proposed experiments are provided below.

Protocol 1: In Vitro Cytokine Production Assay

Objective: To evaluate the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) from ITP patients.

Workflow Diagram:

Cytokine_Assay_Workflow start Isolate PBMCs from ITP Patient Blood culture Culture PBMCs with PHA stimulation start->culture treat Treat with this compound, Dexamethasone, or Vehicle culture->treat incubate Incubate for 48 hours treat->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokine Levels (ELISA or CBA) collect->analyze end Data Analysis analyze->end

Workflow for In Vitro Cytokine Production Assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood of ITP patients using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate cells at a density of 1 x 10⁶ cells/well in a 96-well plate.

  • Stimulation and Treatment: Stimulate the cells with phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Immediately add this compound (at varying concentrations, e.g., 0.1, 1, 10 µM), Dexamethasone (positive control, e.g., 1 µM), or vehicle (DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits or a cytometric bead array (CBA) assay, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the vehicle control and perform statistical analysis (e.g., ANOVA with post-hoc tests).

Protocol 2: In Vitro Macrophage Phagocytosis Assay

Objective: To determine if this compound can inhibit the phagocytosis of opsonized platelets by macrophages.

Methodology:

  • Macrophage Differentiation: Isolate human monocytes from healthy donor buffy coats and differentiate them into macrophages by culturing with M-CSF for 7 days.

  • Platelet Preparation: Isolate platelets from a healthy donor. Opsonize the platelets by incubating them with plasma from an ITP patient containing anti-platelet antibodies. Label the opsonized platelets with a fluorescent dye (e.g., CFSE).

  • Treatment: Pre-treat the differentiated macrophages with this compound (e.g., 1, 10 µM), a known phagocytosis inhibitor (e.g., cytochalasin D), or vehicle for 2 hours.

  • Co-culture: Add the fluorescently labeled, opsonized platelets to the macrophage culture at a ratio of 10:1 (platelets:macrophage) and incubate for 2 hours at 37°C.

  • Analysis by Flow Cytometry: Gently wash the cells to remove non-phagocytosed platelets. Detach the macrophages and analyze them by flow cytometry. The percentage of fluorescently positive macrophages represents the phagocytic activity.

  • Data Analysis: Compare the percentage of phagocytosis in this compound-treated groups to the vehicle control.

Protocol 3: Murine Model of ITP

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of ITP.

Workflow Diagram:

Murine_ITP_Workflow start Induce ITP in Mice (anti-platelet antibody injection) group Randomize Mice into Treatment Groups start->group treat Administer this compound, IVIG, or Vehicle Daily group->treat monitor Monitor Platelet Counts (e.g., Days 0, 3, 7, 14) treat->monitor endpoint Endpoint: Euthanize and Collect Spleen/Blood monitor->endpoint analyze Analyze Spleen for Macrophage Infiltration and Cytokine Expression endpoint->analyze end Data Analysis analyze->end

Workflow for Murine Model of ITP Study.

Methodology:

  • ITP Induction: Induce ITP in a suitable mouse strain (e.g., BALB/c) by intraperitoneal injection of a rat anti-mouse platelet monoclonal antibody (e.g., MWReg30).

  • Treatment Groups: Randomize mice with severe thrombocytopenia (platelet count < 50 x 10⁹/L) into treatment groups:

    • Vehicle control (e.g., oral gavage)

    • This compound (e.g., 10 mg/kg, oral gavage)

    • This compound (e.g., 25 mg/kg, oral gavage)

    • IVIG (positive control, e.g., 1 g/kg, intravenous injection)

  • Treatment Administration: Administer treatments daily for 14 days.

  • Platelet Count Monitoring: Collect blood samples via tail vein bleeding at baseline (Day 0) and at specified intervals (e.g., Days 3, 7, 10, 14) for platelet counting using an automated hematology analyzer.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect blood for final platelet counts and spleens for histological analysis (e.g., H&E staining for morphology, immunohistochemistry for macrophage markers) and gene expression analysis of inflammatory cytokines (e.g., by qPCR).

  • Data Analysis: Compare platelet count recovery curves and endpoint markers between the treatment groups.

Conclusion

While direct evidence is currently lacking, the known immunomodulatory properties of rifamycin SV suggest a plausible rationale for investigating this compound as a therapeutic candidate for Immune Thrombocytopenia. The proposed mechanisms and experimental protocols outlined in this document provide a foundational framework for researchers to explore the potential of this compound in this autoimmune disorder. Further in vitro and in vivo studies are essential to validate these hypotheses and to determine the efficacy and safety of this compound in the context of ITP.

References

Application Notes & Protocols: Long-term In Vitro Effects of Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Reprimun is a novel, potent, and selective small molecule inhibitor of the Janus Kinase (JAK) family, with particular activity against JAK2. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][2][3] These notes provide a summary of the long-term in vitro effects of this compound, including detailed protocols for assessing its activity in relevant cell-based assays.

This compound's primary mechanism of action is the inhibition of the JAK2-STAT5 signaling cascade, which leads to the suppression of cell proliferation and the induction of apoptosis in JAK2-dependent cell lines.[4] Long-term exposure to this compound has been shown to maintain suppression of downstream signaling pathways and lead to a sustained anti-proliferative effect.[2]

Quantitative Data Summary

The long-term effects of this compound have been characterized across various functional assays. The data presented below was generated using the HEL (human erythroleukemia) cell line, which harbors a constitutively active JAK2 V617F mutation.

Table 1: Long-term Anti-proliferative Activity of this compound

Time PointIC50 (nM)
72 hours150
7 days125
14 days110

Table 2: Induction of Apoptosis by this compound (1 µM) over Time

Time Point% Apoptotic Cells (Annexin V+)
24 hours15%
48 hours35%
72 hours60%

Table 3: Inhibition of STAT5 Phosphorylation by this compound (1 µM)

Time Point% Inhibition of p-STAT5
1 hour95%
24 hours90%
72 hours85%
7 days80%

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerizes This compound This compound This compound->JAK2 Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5_dimer->Gene_Transcription Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds G Start Start: Seed HEL cells in 96-well plates Add_this compound Add serial dilutions of this compound Start->Add_this compound Incubate Incubate for 72 hours, 7 days, or 14 days Add_this compound->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data: Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End G Reprimun_Treatment Long-term this compound Treatment JAK2_Inhibition JAK2 Inhibition Reprimun_Treatment->JAK2_Inhibition pSTAT5_Decrease Decreased p-STAT5 JAK2_Inhibition->pSTAT5_Decrease Gene_Expression_Changes Altered Gene Expression pSTAT5_Decrease->Gene_Expression_Changes Proliferation_Inhibition Inhibition of Proliferation Gene_Expression_Changes->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Gene_Expression_Changes->Apoptosis_Induction

References

Application Notes and Protocols for Studying Reprimun Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the available scientific literature for rifamycin (B1679328) derivatives. Specific experimental parameters for Reprimun, an oxyminomethyl rifamycin-SV derivative, may require optimization.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge, exacerbated by the emergence of drug-resistant strains. This compound, an oxyminomethyl rifamycin-SV derivative, has demonstrated a broad spectrum of antibiotic activity, including against Mycobacterium tuberculosis, alongside immunomodulatory properties.[1] This document provides detailed application notes and generalized protocols for the investigation of this compound's efficacy against drug-resistant Mtb.

Rifamycins (B7979662), the class of antibiotics to which this compound belongs, function by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), which is essential for transcription and protein synthesis.[2][3][4][5] Resistance to rifamycins, most commonly rifampicin, is primarily associated with mutations in the rpoB gene, which encodes the β-subunit of RNAP.[2][3][6][7] These mutations alter the drug's binding site on the enzyme, reducing its inhibitory effect.[3][7]

Mechanism of Action and Resistance

Signaling Pathway of Rifamycin Action and Resistance

The primary mechanism of action for rifamycins is the inhibition of transcription. This process and the mechanism of resistance are depicted in the following diagram.

Mechanism of Rifamycin Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound (Rifamycin Derivative) RNAP Mtb DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Transcription Transcription (RNA Synthesis) This compound->Transcription Inhibits Altered_RNAP Altered RNAP β-subunit This compound->Altered_RNAP Fails to bind effectively RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth and Survival Protein_Synthesis->Bacterial_Growth Essential for rpoB_mutation Mutation in rpoB gene rpoB_mutation->Altered_RNAP Reduced_Binding Reduced this compound Binding Affinity Continued_Transcription Unhindered Transcription Altered_RNAP->Continued_Transcription Allows Resistance Drug Resistance Continued_Transcription->Resistance

Caption: Mechanism of rifamycin action and resistance in M. tuberculosis.

Data Presentation

Quantitative data from susceptibility testing should be summarized for clear comparison. Below are example tables for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Drug-Resistant M. tuberculosis Strains

Mtb Strain IDResistance ProfileThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)Isoniazid MIC (µg/mL)
H37Rv (Control)Pan-susceptible
MDR-TB-01RIF-R, INH-R
MDR-TB-02RIF-R, INH-R
Pre-XDR-TB-01RIF-R, INH-R, FQ-R
XDR-TB-01RIF-R, INH-R, FQ-R, SLID-R

RIF-R: Rifampicin-Resistant; INH-R: Isoniazid-Resistant; FQ-R: Fluoroquinolone-Resistant; SLID-R: Second-Line Injectable Drug-Resistant.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Drug-Resistant M. tuberculosis Strains

Mtb Strain IDResistance ProfileThis compound MBC (µg/mL)This compound MBC/MIC Ratio
H37Rv (Control)Pan-susceptible
MDR-TB-01RIF-R, INH-R
MDR-TB-02RIF-R, INH-R
Pre-XDR-TB-01RIF-R, INH-R, FQ-R
XDR-TB-01RIF-R, INH-R, FQ-R, SLID-R

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a generalized method for determining the MIC of this compound against Mtb strains.

Materials:

  • Mycobacterium tuberculosis strains (drug-susceptible and drug-resistant)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Rifampicin)

  • Negative control (no drug)

  • Sterile PBS

Procedure:

  • Bacterial Culture Preparation:

    • Grow Mtb strains in 7H9 broth until mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add 30 µL of resazurin solution to each well.

    • Incubate for an additional 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from MIC assay (Protocol 1)

  • Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC

  • Sterile PBS

Procedure:

  • From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC, take a 10 µL aliquot.

  • Spot plate the aliquot onto a 7H11 agar plate.

  • Incubate the plates at 37°C for 3-4 weeks.

  • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Experimental Workflow

The following diagram illustrates a typical workflow for screening a new rifamycin derivative against drug-resistant Mtb.

Screening Workflow for this compound against Drug-Resistant Mtb Start Start Strain_Selection Select Drug-Resistant and Susceptible Mtb Strains Start->Strain_Selection MIC_Assay Determine MIC (Broth Microdilution) Strain_Selection->MIC_Assay MBC_Assay Determine MBC MIC_Assay->MBC_Assay Data_Analysis Data Analysis and Comparison MBC_Assay->Data_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., on Macrophages) Data_Analysis->Cytotoxicity_Assay Intracellular_Activity Intracellular Activity Assay in Infected Macrophages Cytotoxicity_Assay->Intracellular_Activity Mechanism_Studies Mechanism of Action Studies (e.g., rpoB sequencing) Intracellular_Activity->Mechanism_Studies End End Mechanism_Studies->End

Caption: A generalized workflow for evaluating this compound's efficacy.

Immunomodulatory Effects

Rifamycins have been reported to possess immunomodulatory activities that may contribute to their therapeutic effect.[1] These effects can include the modulation of cytokine production by immune cells.[8][9] A conceptual pathway is presented below.

Conceptual Immunomodulatory Pathway of Rifamycins Mtb Mycobacterium tuberculosis Macrophage Infected Macrophage Mtb->Macrophage Infects Cytokine_Modulation Modulation of Cytokine Production Macrophage->Cytokine_Modulation Influences This compound This compound This compound->Macrophage Acts on Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokine_Modulation->Pro_inflammatory Down-regulation Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) Cytokine_Modulation->Anti_inflammatory Up-regulation Immune_Response Modulated Host Immune Response Pro_inflammatory->Immune_Response Anti_inflammatory->Immune_Response

Caption: Conceptual pathway of this compound's immunomodulatory effects.

Conclusion

This compound holds promise as a therapeutic agent against Mycobacterium tuberculosis, including potentially drug-resistant strains. The protocols and workflows provided here offer a foundational framework for researchers to systematically evaluate its efficacy and mechanism of action. Further studies are warranted to elucidate the specific activity of this compound against a broad panel of drug-resistant clinical isolates and to explore its immunomodulatory potential in the context of TB treatment.

References

Application Note: Flow Cytometry Analysis of T-Cell Populations Following Reprimun Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Reprimun is an investigational immunomodulatory agent belonging to the rifamycin (B1679328) family of antibiotics.[1] Beyond its antimicrobial properties, this compound has been reported to exert a selective immunomodulatory action on TCD4+ lymphocytes.[1] Understanding the precise effects of this compound on T-cell subsets is crucial for elucidating its mechanism of action and for the development of targeted immunotherapies. Flow cytometry is a powerful and indispensable technique for the detailed analysis of heterogeneous immune cell populations, providing quantitative data on various T-cell subsets and their activation states.[2]

This application note provides a comprehensive guide for utilizing flow cytometry to analyze T-cell populations in peripheral blood mononuclear cells (PBMCs) following in vitro or in vivo treatment with this compound. It includes detailed protocols for PBMC isolation, immunophenotyping, and data analysis, along with representative data and visualizations to guide the researcher.

Principle of the Method

This protocol employs multi-color flow cytometry to identify and quantify key T-cell populations based on the expression of specific cell surface and intracellular markers. PBMCs are isolated from whole blood and stained with a cocktail of fluorochrome-conjugated antibodies. The stained cells are then analyzed on a flow cytometer to discern different T-cell subsets, including helper T-cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8+), and their differentiation states (naïve, central memory, effector memory, and terminally differentiated effector memory) based on the expression of CD45RA and CCR7. Additionally, activation markers such as CD69 and CD25, and the regulatory T-cell marker FoxP3, are assessed to provide a detailed picture of the immunomodulatory effects of this compound.

Postulated Signaling Pathway of this compound in T-Cells

While the exact molecular mechanism of this compound's immunomodulatory effect is still under investigation, it is hypothesized to modulate the T-cell receptor (TCR) signaling cascade. T-cell activation is initiated by the interaction of the TCR with an antigen-MHC complex on an antigen-presenting cell (APC), which, along with co-stimulatory signals (e.g., CD28-CD80/86), triggers a series of intracellular signaling events.[3][4] These cascades, involving kinases like Lck and ZAP-70 and adaptor proteins like LAT and SLP-76, ultimately lead to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell proliferation, differentiation, and cytokine production.[5][6][7] It is postulated that this compound may act as a selective inhibitor of a key component in this pathway, such as ZAP-70 or downstream adaptor proteins, thereby dampening T-cell activation and proliferation.

TCR_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K APC APC (Antigen-MHC) APC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 LAT_SLP76->PI3K DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Akt Akt PI3K->Akt Ca_Calcineurin Ca++ / Calcineurin DAG_IP3->Ca_Calcineurin PKC_theta PKCθ DAG_IP3->PKC_theta NFAT NFAT Ca_Calcineurin->NFAT NFkB NF-κB PKC_theta->NFkB AP1 AP-1 PKC_theta->AP1 Gene_Expression Gene Expression (Proliferation, Cytokines, Effector Function) Akt->Gene_Expression NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression This compound This compound This compound->ZAP70

Figure 1: Postulated TCR signaling pathway and the inhibitory point of this compound.

Experimental Workflow

The overall experimental workflow for analyzing T-cell populations after this compound treatment is depicted below.

Experimental_Workflow start Start: Whole Blood Sample pbmc_isolation PBMC Isolation (Ficoll-Paque Density Gradient) start->pbmc_isolation cell_culture Cell Culture and Treatment (Vehicle vs. This compound) pbmc_isolation->cell_culture staining Antibody Staining (Surface and Intracellular Markers) cell_culture->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis (Gating and Quantification) acquisition->analysis results Results (Tables and Plots) analysis->results end End results->end

References

Troubleshooting & Optimization

Optimizing Reprimun Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Reprimun for cell culture experiments. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is an antibiotic with a broad spectrum of activity and immunomodulatory properties.[1] Its active component is an oxyminomethyl rifamycin-SV derivative.[1] In the context of cell culture, this compound is primarily used to prevent or eliminate bacterial contamination. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, which halts the synthesis of essential proteins and leads to bacterial cell death.[2] Additionally, this compound has been noted to have a selective immunomodulatory action on TCD4+ lymphocytes and an antiproliferative effect on retroviruses.[1]

Q2: Is this compound cytotoxic to eukaryotic cells?

A2: Yes, at high concentrations, this compound and related rifamycin (B1679328) compounds can be cytotoxic to eukaryotic cells. The sensitivity to this compound can vary significantly depending on the cell type. For instance, studies on the related compound Rifampicin have shown that while concentrations up to 50 µg/mL were well-tolerated by several cell lines, a concentration of 200 µg/mL resulted in a significant drop in cell viability.[2] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q3: What are some common signs of cytotoxicity in my cell culture when using this compound?

A3: Signs of cytotoxicity can include:

  • A significant decrease in the rate of cell proliferation or complete growth arrest.[]

  • Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.

  • An increase in the number of floating or dead cells in the culture medium.[4]

  • A rapid decrease in the pH of the culture medium, often indicated by a color change in the phenol (B47542) red indicator.[5]

Q4: How do I determine the optimal concentration of this compound for my specific cell line?

A4: The optimal concentration of this compound should be effective at preventing contamination without causing significant cytotoxicity to your cells. This is typically determined by performing a dose-response experiment, also known as a kill curve or cytotoxicity assay.[6] This involves treating your cells with a range of this compound concentrations and assessing cell viability over a specific period (e.g., 24, 48, and 72 hours).[2] The highest concentration that maintains high cell viability (e.g., >90%) is generally considered optimal for your experimental conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter when using this compound in your cell culture experiments.

Problem Possible Cause Suggested Solution
High Cell Death After this compound Treatment The concentration of this compound is too high and is causing cytotoxicity.[2]Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. Start with a lower concentration range based on published data for similar compounds if available.
The cell line is particularly sensitive to rifamycin-based compounds.Consider using an alternative antibiotic with a different mechanism of action if reducing the this compound concentration is not effective.
Persistent Bacterial Contamination Despite this compound Use The contaminating bacteria are resistant to this compound.Identify the contaminating bacteria and perform antibiotic susceptibility testing to select an effective antibiotic.
The concentration of this compound is too low to be effective.Gradually increase the concentration of this compound, ensuring it remains below the cytotoxic level for your cells.
The initial contamination load was too high.Discard the contaminated culture. Review and reinforce aseptic techniques to prevent future contamination.[5]
Altered Cell Behavior or Experimental Results This compound is having off-target effects on your cells, potentially through its immunomodulatory properties.[1]Run parallel control experiments without this compound to distinguish the effects of your experimental treatment from the effects of the antibiotic. If off-target effects are suspected, consider using a different class of antibiotic.
The this compound stock solution has degraded or was improperly prepared.Prepare a fresh stock solution of this compound and verify its activity.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for a specific adherent cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Your adherent cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. A typical seeding density is between 5,000 and 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/mL). Always include a "0 µg/mL" well as your untreated control.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different this compound concentrations to the respective wells. It is recommended to test each concentration in triplicate.

    • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure the crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of viability against the this compound concentration to generate a dose-response curve. The optimal concentration is the highest concentration that does not significantly reduce cell viability.

Data Presentation

Table 1: Suggested Starting Concentrations of this compound for Cytotoxicity Testing in Various Cell Lines
Cell Line TypeExample Cell LinesSuggested Starting Concentration Range (µg/mL)
Adherent Cancer Cell Lines MCF-7, A549, HeLa1 - 100
Suspension Cancer Cell Lines Jurkat, K5620.5 - 50
Primary Immune Cells T-lymphocytes, Macrophages0.1 - 25
Immortalized Non-Cancerous Cell Lines HEK293, NIH/3T31 - 100

Note: These are suggested starting ranges. The optimal concentration for your specific cell line and experimental conditions must be determined empirically.

Table 2: Example Results from a Dose-Response Experiment (MTT Assay)
This compound Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100%
11.230.0798.4%
51.210.0996.8%
101.180.0694.4%
251.100.1188.0%
500.950.1076.0%
1000.620.0849.6%
2000.210.0516.8%

Based on this hypothetical data, a concentration between 10 and 25 µg/mL might be considered optimal, as it has a minimal impact on cell viability.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Culture Cells to 70-80% Confluency seed Seed Cells in 96-well Plate start->seed prepare_this compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound Concentrations seed->treat_cells prepare_this compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_optimal Determine Optimal Concentration plot_curve->determine_optimal end End determine_optimal->end Use Optimal Concentration in Future Experiments

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway Hypothesized Immunomodulatory Signaling Pathway of this compound in T-Lymphocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound tcr T-Cell Receptor (TCR) This compound->tcr Modulates lck Lck tcr->lck cd4 CD4 cd4->lck zap70 ZAP-70 lck->zap70 Phosphorylates lat LAT zap70->lat Phosphorylates plc PLCγ1 lat->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc calcineurin Calcineurin ip3->calcineurin Activates via Ca2+ release ap1 AP-1 pkc->ap1 nfkb NF-κB pkc->nfkb nfat NFAT calcineurin->nfat Dephosphorylates cytokine_gene Cytokine Gene Expression (e.g., IL-2, IFN-γ) nfat->cytokine_gene ap1->cytokine_gene nfkb->cytokine_gene

Caption: Hypothesized signaling pathway for this compound's immunomodulatory effects.

References

How to avoid Reprimun degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Reprimun in experimental settings, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an antibiotic with a broad spectrum of activity and notable immunomodulatory properties. Its active substance is an oxyminomethyl derivative of rifamycin-SV.[1] It is primarily used in oral formulations and has shown therapeutic effects in bacterial infections and conditions requiring immune modulation.[1] In a research context, it is often studied for its selective action on TCD4+ lymphocytes.[1]

Q2: What are the main causes of this compound degradation in experiments?

As a rifamycin-SV derivative, this compound is susceptible to degradation primarily through oxidation of its hydroquinone (B1673460) ring. This process can be influenced by several environmental factors, including:

  • pH: this compound is expected to be most stable in slightly acidic conditions and less stable in highly acidic or alkaline solutions.

  • Light: Exposure to light, particularly UV radiation, can accelerate the degradation of rifamycin (B1679328) compounds.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Presence of Metal Ions: Divalent cations can catalyze the oxidation of rifamycin SV.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it under the following conditions:

  • Solid Form: Store in a tightly sealed container at controlled room temperature (approximately 25°C), protected from light and excessive heat.[2]

  • In Solution: For short-term storage, refrigerate solutions at 2-8°C. For long-term storage, it is advisable to store aliquots in a frozen state at -20°C or lower.[3] Always protect solutions from light.

Q4: Can I use a buffer to prepare my this compound solution?

Yes, but the choice of buffer is critical. Based on studies of the related compound rifampicin, a slightly acidic pH of around 4.0 provides maximum stability.[4] Acetate buffers have been shown to have an adverse effect on rifampin stability, while formate (B1220265) buffers had no significant negative impact.[4] It is crucial to empirically determine the optimal buffer system for your specific experimental setup.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to identifying and mitigating potential causes of this compound degradation in your experiments.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent results. Chemical Degradation: this compound may have degraded due to improper storage or handling.1. Verify Storage Conditions: Ensure that both stock and working solutions have been stored according to the recommendations (see FAQs).2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for critical experiments.3. Control Experimental Parameters: Minimize exposure of this compound-containing solutions to light and elevated temperatures during your experiment.
Change in solution color (e.g., darkening or color shift). Oxidation: Rifamycins are known to change color upon oxidation.1. Protect from Light: Use amber-colored tubes or wrap containers in aluminum foil.2. Use High-Purity Solvents: Ensure solvents are free of oxidizing contaminants.3. Consider Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA may help prevent oxidation.[1]
Precipitate formation in the solution. pH Instability or High Concentration: this compound may be unstable or poorly soluble at the pH of your solution, or the concentration may be too high.1. Adjust pH: Ensure the pH of your solution is within the optimal stability range (slightly acidic).2. Check Solubility: Verify the solubility of this compound in your chosen solvent and at your working concentration.3. Filter Sterilize: If a precipitate is observed after dissolution, consider sterile filtering the solution before use.

Quantitative Data Summary

The following tables summarize stability data for rifamycin compounds under various conditions. This data can be used to guide the experimental design for studies involving this compound.

Table 1: pH Stability of Rifampicin (25 µg/mL)

pHBufferStability
2.0UnbufferedUnstable
3.0FormateMore Stable
4.0 Formate Maximum Stability
5.0AcetateLess Stable
6.0PhosphateLess Stable
>7.0UnbufferedUnstable

Data adapted from a study on rifampicin, a related rifamycin derivative.[4]

Table 2: Storage Stability of Rifamycin SV in Biological Matrices

MatrixStorage TemperatureDurationStability
Plasma-18°C or lessup to 152 daysStable
Urine-18°C or lessup to 140 daysStable
Feces-18°C or lessup to 147 daysStable

Data from a study on the long-term stability of rifamycin SV.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO or ethanol, confirm solubility from the manufacturer's data sheet)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated balance and sterile weighing paper

    • Vortex mixer

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment, weigh the desired amount of this compound powder.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile, amber-colored tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or below for long-term storage.

Protocol 2: Spectrophotometric Analysis of this compound Degradation

This protocol provides a general method to assess the degradation of this compound by monitoring changes in its absorbance spectrum.

  • Materials:

    • This compound solution

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Appropriate buffer or solvent as a blank

  • Procedure:

    • Prepare a fresh solution of this compound at a known concentration in the desired experimental buffer.

    • Measure the initial absorbance spectrum of the solution. Rifamycin SV has a characteristic absorbance peak around 448 nm, which diminishes upon oxidation.[1]

    • Expose the solution to the experimental condition being tested (e.g., specific pH, light intensity, or temperature).

    • At regular time intervals, take an aliquot of the solution and measure its absorbance spectrum.

    • Monitor for a decrease in the absorbance at the characteristic peak and the appearance of any new peaks, which may indicate the formation of degradation products.

    • Plot the absorbance at the characteristic wavelength against time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve aliquot Aliquot into amber tubes dissolve->aliquot short_term Short-term: 2-8°C aliquot->short_term < 1 week long_term Long-term: <= -20°C aliquot->long_term > 1 week prepare_working Prepare working solution short_term->prepare_working long_term->prepare_working run_experiment Conduct experiment (minimize light/heat exposure) prepare_working->run_experiment analyze Analyze results run_experiment->analyze

Workflow for handling and storage of this compound.

degradation_pathways Factors Leading to this compound Degradation cluster_factors Degradation Factors This compound This compound (Active) degraded Degraded this compound (Inactive/Altered Activity) This compound->degraded Oxidation light Light (UV) light->this compound heat High Temperature heat->this compound ph Inappropriate pH (High or Low) ph->this compound ions Metal Ions (e.g., Cu2+) ions->this compound

Key factors influencing this compound degradation.

signaling_pathway Proposed Immunomodulatory Pathway of this compound in CD4+ T-Cells cluster_cell CD4+ T-Cell This compound This compound pxr PXR (Pregnane X Receptor) This compound->pxr Activates nfkb NF-κB This compound->nfkb Inhibits pxr->nfkb Inhibits cytokine_gene Pro-inflammatory Cytokine Genes nfkb->cytokine_gene Activates Transcription cytokine_protein Inflammatory Cytokines (e.g., IL-6, TNF-α) cytokine_gene->cytokine_protein Translation secretion Decreased Cytokine Secretion cytokine_protein->secretion

Proposed signaling pathway of this compound in T-cells.

References

Reprimun stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Reprimun in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in cell culture.

Question/Issue Possible Cause(s) Recommended Solution(s)
1. Loss of this compound's antibacterial activity in my experiment. a) Degradation over time: this compound, like other rifamycins, may be unstable in aqueous solutions, especially at 37°C. b) Interaction with media components: Certain components in the cell culture medium could potentially react with and inactivate this compound. c) Incorrect storage of stock solution: Improper storage can lead to degradation of the stock solution.a) Prepare fresh this compound solutions for each experiment or determine its half-life in your specific medium at the experimental temperature. Consider replenishing the medium with fresh this compound at regular intervals for long-term experiments. b) Review the composition of your cell culture medium. If it contains reducing agents or other reactive components, consider using a different medium formulation.[1] c) Store this compound stock solutions in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. I observe precipitation or cloudiness in the medium after adding this compound. a) Poor solubility: this compound may have limited solubility in certain aqueous media, especially at higher concentrations. b) Interaction with serum proteins: If using a serum-containing medium, this compound might bind to proteins, leading to precipitation.a) Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells (typically <0.1%). Prepare a more concentrated stock solution to minimize the volume added to the medium. b) Try adding this compound to the serum-free basal medium before the addition of serum. Alternatively, consider using a serum-free medium if your cell line permits.
3. I am seeing unexpected cytotoxicity in my cell line. a) Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. b) Degradation products: Degradation of this compound could potentially lead to the formation of cytotoxic byproducts.[2] c) Off-target effects: At high concentrations, this compound might have off-target effects on eukaryotic cells.a) Prepare a vehicle control (medium with the same concentration of the solvent) to assess the effect of the solvent on your cells. Keep the final solvent concentration as low as possible. b) Use freshly prepared this compound solutions for your experiments to minimize the presence of degradation products. c) Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line.
4. How can I verify the stability of this compound in my specific cell culture medium? The stability of a compound in a specific medium needs to be experimentally determined.We recommend conducting a stability study. A general protocol is provided in the "Experimental Protocols" section below. This typically involves incubating this compound in your medium of choice under your experimental conditions and measuring its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[3][4]

Illustrative Stability of a Rifamycin-Class Antibiotic in Cell Culture Media

The following table provides hypothetical stability data for a rifamycin-class antibiotic, like this compound, in common cell culture media at 37°C. This data is for illustrative purposes only.

Cell Culture Medium Supplement Incubation Time (hours) Remaining Active Compound (%)
DMEM10% FBS24~85%
48~70%
72~55%
RPMI-164010% FBS24~88%
48~75%
72~60%
MEM10% FBS24~90%
48~78%
72~65%
Serum-Free Medium AN/A24~95%
48~88%
72~80%

Note: Stability can be influenced by medium composition, pH, light exposure, and the presence of serum.[1][5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using HPLC.

1. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO)
  • Your cell culture medium of choice (with and without serum, if applicable)
  • Sterile, conical tubes (15 mL or 50 mL)
  • Incubator (37°C, 5% CO₂)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mg/mL in DMSO).
  • Preparation of Test Samples:
  • In sterile conical tubes, add your cell culture medium.
  • Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final solvent concentration is non-toxic.
  • Prepare a sufficient number of tubes to collect samples at each time point.
  • Incubation: Place the tubes in a cell culture incubator at 37°C with 5% CO₂.
  • Sample Collection: At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube for each condition.
  • Sample Processing:
  • Immediately after collection, transfer an aliquot of the medium to a clean tube.
  • If the medium contains serum, perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile) to prevent interference with the HPLC analysis. Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to an HPLC vial.
  • HPLC Analysis:
  • Analyze the samples by HPLC to determine the concentration of this compound.
  • The percentage of remaining this compound at each time point can be calculated relative to the concentration at time 0.

Visualizations

Mechanism of Action of Rifamycin-Class Antibiotics

Rifamycins, including this compound, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[6][7][8][9]

G cluster_bacterium Bacterial Cell This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit RNA mRNA Synthesis (Transcription) This compound->RNA Inhibits elongation RNAP->RNA Initiates DNA Bacterial DNA DNA->RNAP Template Protein Protein Synthesis RNA->Protein CellDeath Bacterial Cell Death

Caption: this compound inhibits bacterial transcription.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates the key steps in assessing the stability of this compound in cell culture media.

G Prep_Stock Prepare this compound Stock Solution Spike_Media Spike Cell Culture Media Prep_Stock->Spike_Media Incubate Incubate at 37°C Spike_Media->Incubate Collect_Samples Collect Samples at Different Time Points Incubate->Collect_Samples Process_Samples Process Samples (e.g., Protein Precipitation) Collect_Samples->Process_Samples HPLC_Analysis Analyze by HPLC Process_Samples->HPLC_Analysis Data_Analysis Analyze Data & Determine Stability HPLC_Analysis->Data_Analysis

Caption: Workflow for stability assessment.

References

Technical Support Center: Overcoming Poor Reprimun Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Reprimun in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the observed poor oral bioavailability of this compound in preclinical animal models?

A1: The poor oral bioavailability of this compound is primarily attributed to its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but low aqueous solubility.[1] This poor water solubility is the main factor limiting its dissolution in the gastrointestinal (GI) tract, which consequently leads to low and variable absorption into the systemic circulation.[1][2] Additionally, like many investigational compounds, this compound may be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches the bloodstream.[3]

Q2: We are observing high variability in plasma concentrations of this compound between individual animals in our studies. What are the potential causes and how can we mitigate this?

A2: High inter-animal variability is a common challenge in preclinical studies. Several factors could be contributing to this issue with this compound:

  • Inconsistent Dosing Technique: Ensure that oral gavage is performed consistently and the formulation is delivered directly into the stomach. Standardizing the procedure and ensuring all personnel are properly trained is crucial.[4]

  • Food Effects: The presence of food can significantly alter gastric emptying time and intestinal pH, leading to variable absorption of lipophilic compounds like this compound.[4] It is recommended to standardize the feeding schedule, typically by fasting the animals overnight before dosing, with free access to water.[1][5]

  • Inhomogeneous Formulation: If this compound is administered as a suspension, ensure it is homogenous and continuously stirred to provide a consistent dose to each animal.[5][6]

  • Physiological Differences: Inherent physiological differences among animals, such as variations in gut microbiota, can also contribute to variability.[6] While difficult to control, acknowledging this as a potential source of variation is important.

Q3: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound.[4] The choice of strategy depends on the specific physicochemical characteristics of this compound. Key approaches include:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases its surface area-to-volume ratio, which enhances the dissolution rate.[5][7] Techniques like jet milling or ball milling can be employed to achieve this.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[5] The amorphous form has a higher energy state, leading to a greater driving force for dissolution.[5]

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[4][7] These formulations typically consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[8]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[6][9]

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Steps & Solutions
Poor Aqueous Solubility Formulate this compound in a solubilization-enhancing vehicle. Start with simpler approaches like co-solvents or surfactants before moving to more complex formulations like nanoemulsions or cyclodextrin (B1172386) complexes.[6]
Insufficient Dose Conduct a dose-ranging study to determine if higher doses result in detectable plasma concentrations. Be mindful of potential saturation of absorption or metabolic pathways.[6]
Extensive First-Pass Metabolism If significant hepatic first-pass metabolism is suspected, consider co-administration with a metabolic inhibitor (with appropriate scientific justification) or explore alternative routes of administration (e.g., intravenous) to determine absolute bioavailability.[4]
Analytical Method Sensitivity Verify that the bioanalytical method (e.g., LC-MS/MS) is sufficiently sensitive and validated for the accurate quantification of this compound in plasma.[4]

Issue 2: Inconsistent or non-reproducible pharmacokinetic data.

Potential Cause Troubleshooting Steps & Solutions
Formulation Instability Assess the physical and chemical stability of the dosing formulation. Drug precipitation or degradation can significantly alter the amount of this compound available for absorption.[4]
Inconsistent Animal Handling Standardize all experimental procedures, including animal fasting, dosing, blood sampling times, and sample processing, to minimize variability.[1]
Bioanalytical Method Variability Ensure the bioanalytical method is robust and reproducible. Include quality control samples at low, medium, and high concentrations in each analytical run to monitor performance.

Data Presentation: Impact of Formulation on this compound Bioavailability

The following table summarizes hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations, illustrating the potential improvements in bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 75100
Micronized Suspension10150 ± 401.5900 ± 200360
Amorphous Solid Dispersion10400 ± 901.02500 ± 5001000
SEDDS10600 ± 1200.54200 ± 8501680

Experimental Protocols

1. Preparation of Micronized this compound Suspension

  • Principle: To increase the surface area and enhance the dissolution rate by reducing the particle size of this compound.[5]

  • Methodology:

    • Utilize jet milling or ball milling to reduce the particle size of the this compound powder.[5]

    • Characterize the particle size distribution of the milled powder using laser diffraction to ensure the desired size range (e.g., <10 µm) is achieved.[5]

    • Prepare a homogeneous suspension of the micronized this compound (e.g., 1 mg/mL) in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water).[5]

    • Ensure the suspension is continuously stirred to maintain uniformity during dosing.[5]

2. In Vivo Bioavailability Study in Rats

  • Principle: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.

  • Methodology:

    • Animals: Use male Wistar rats (190-210 g).[1]

    • Housing: Maintain the animals under standard laboratory conditions with a 12-hour light/dark cycle.[1]

    • Dosing: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.[1] Divide the animals into groups, with each group receiving a different this compound formulation. Administer the formulation orally using a gavage needle at a dose of 10 mg/kg.[1]

    • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1]

    • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[5]

3. Bioanalytical Method for this compound Quantification in Plasma

  • Principle: To accurately measure the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Methodology:

    • Sample Preparation: Thaw plasma samples on ice. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample. Vortex the mixture and then centrifuge to pellet the precipitated proteins.[5]

    • Analysis: Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.

    • Quantification: Construct a calibration curve using standards of known this compound concentrations prepared in blank plasma. Determine the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[5]

    • Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[4]

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & PK F1 Aqueous Suspension Dosing Oral Gavage (Rats) F1->Dosing F2 Micronized Suspension F2->Dosing F3 Amorphous Solid Dispersion F3->Dosing F4 SEDDS F4->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Experimental workflow for evaluating this compound bioavailability.

signaling_pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism First-Pass Metabolism Drug This compound Formulation Dissolution Dissolution in GI Fluids Drug->Dissolution Limited by Solubility Absorption Absorption across Intestinal Wall Dissolution->Absorption High Permeability Systemic Systemic Circulation (Bioavailable Drug) Absorption->Systemic Lymphatic Route (e.g., with SEDDS) Liver Liver Metabolism Absorption->Liver Portal Vein Liver->Systemic Metabolites Inactive Metabolites Liver->Metabolites

Caption: Barriers and routes for oral this compound bioavailability.

References

Troubleshooting inconsistent results in Reprimun experiments

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: "Reprimun" is a hypothetical product name used for illustrative purposes in this technical support guide. The experimental details, troubleshooting advice, and data are based on common principles in immunology and cell-based assays.

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during this compound-based experiments, particularly those leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high variability between replicate wells?

A1: High variability between replicates is often due to technical errors in assay setup.[1] Key factors include:

  • Inaccurate Pipetting: Small volume variations, especially of this compound or cell suspensions, can lead to significant differences in results.[1]

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability. Ensure the cell suspension is homogenous before and during plating.[1][2]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can alter cell health and response. It is recommended to fill outer wells with sterile PBS or media and not use them for experimental data.

  • Improper Mixing: Failure to properly mix reagents after addition to the wells can create concentration gradients and inconsistent cellular responses.[1]

Q2: My cells show low viability after treatment with this compound. What should I do?

A2: Low cell viability can confound results and may stem from several issues:

  • This compound Concentration: The concentration of this compound may be too high, inducing cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.

  • Reagent Quality: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the protein.[3] Poor quality or expired cell culture media and supplements can also impact cell health.[4]

  • Cell Health and Confluency: Use only healthy, actively dividing cells at an appropriate passage number.[2] Over-confluent or stressed cells are more sensitive to treatment.[5]

  • Contamination: Check for signs of bacterial, fungal, or mycoplasma contamination, which can severely impact cell viability.[2][4]

Q3: I am observing a high background signal in my negative control wells. What is the likely cause?

A3: A high background signal can mask the true effect of this compound and is often related to non-specific binding or cellular stress.[5]

  • Insufficient Blocking: If your assay involves antibody-based detection, inadequate blocking can lead to non-specific antibody binding.[5]

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound detection reagents.[6]

  • Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Ensure you have an unstained cell control to measure this baseline.

  • Reagent Contamination: Expired or contaminated buffers and detection reagents can contribute to high background.[7]

Q4: The stimulatory effect of this compound is lower than expected or absent. How can I troubleshoot this?

A4: A lack of response to this compound can be frustrating and may indicate a problem with the protein itself, the cells, or the assay protocol.

  • This compound Activity: The biological activity of recombinant proteins can vary between lots or degrade over time due to improper storage.[3][8] It is crucial to test the activity of each new lot.[8] If possible, include a positive control with a known activator of the pathway to ensure the cells are responsive.

  • Cellular Responsiveness: The target receptor for this compound may not be adequately expressed on the surface of your cells. Verify target expression using techniques like flow cytometry or western blotting. The passage number of cell lines can also influence experimental outcomes.[2]

  • Suboptimal Assay Conditions: Factors like incubation time, temperature, and media composition can significantly impact the cellular response.[3] Optimize these parameters for your specific experimental setup.

Troubleshooting Guides

Guide 1: Inconsistent Cytokine Measurement (ELISA)

This guide addresses common issues when quantifying cytokine secretion from cells treated with this compound using an ELISA-based method.

Observed Problem Potential Cause Recommended Solution
High Coefficient of Variation (CV > 15%) between replicates Pipetting inconsistency; Improper plate washing; Temperature gradients across the plate.Use calibrated pipettes; Ensure thorough and consistent washing steps; Incubate plates away from drafts and on a flat surface.
Low Signal-to-Noise Ratio Inactive this compound; Low cell number or viability; Suboptimal incubation time.Verify this compound activity with a positive control cell line; Increase cell seeding density; Perform a time-course experiment to find the peak cytokine production time.[3]
High Background Signal Non-specific antibody binding; Contaminated wash buffer; Insufficient washing.Increase blocking buffer concentration or incubation time[5]; Prepare fresh wash buffer; Increase the number of wash cycles after each antibody incubation.[6]
No Signal in Positive Control Incorrect antibody concentration; Expired detection reagent (e.g., HRP-conjugate, substrate); Omission of a key reagent.Titrate primary and secondary antibodies to determine optimal concentrations; Check expiration dates and properly store all reagents; Carefully review and follow the ELISA protocol.[7]
Guide 2: Variability in T-Cell Proliferation Assay

This guide focuses on troubleshooting variability in assays measuring T-cell proliferation (e.g., CFSE dilution) in response to this compound.

Observed Problem Potential Cause Recommended Solution
High variability in CFSE peaks between replicates Uneven CFSE labeling; Non-homogenous cell suspension during plating.Ensure cells are well-suspended during CFSE labeling and wash steps; Gently mix the cell suspension before aliquoting into each well.
Low T-cell proliferation in positive control (e.g., anti-CD3/CD28) Suboptimal antibody concentration; Poor cell health; Insufficient incubation time.Titrate anti-CD3 and anti-CD28 antibodies to find the optimal stimulatory concentration[9]; Use T-cells from a healthy donor and allow them to rest after isolation; Run the assay for 3-5 days, as proliferation may take time to become evident.[10]
High levels of cell death CFSE toxicity; High this compound concentration; Nutrient depletion in media.Use the lowest possible concentration of CFSE that gives a good signal; Perform a dose-response for this compound to find a non-toxic dose; Replenish media with fresh cytokines if the culture period is long.
Bimodal proliferation (two distinct proliferating populations) Mixed cell population (e.g., CD4+ and CD8+ T-cells with different kinetics); Presence of regulatory T-cells.Isolate a pure T-cell subset (e.g., CD4+ T-cells) for the assay[11]; Deplete regulatory T-cells from the culture if they are suspected of suppressing proliferation.

Experimental Protocols & Methodologies

Protocol 1: Standard this compound T-Cell Activation Assay

This protocol outlines a general procedure for stimulating primary human T-cells with this compound and measuring activation via cytokine release.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Purify CD4+ T-cells using a negative selection magnetic bead kit. Resuspend purified T-cells in complete RPMI medium at 1 x 10^6 cells/mL.[11]

  • Plate Coating (for co-stimulation): Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at 1 µg/mL in sterile PBS for 2 hours at 37°C.[9] Wash wells three times with sterile PBS to remove unbound antibody.

  • Cell Seeding: Add 100 µL of the T-cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 100 µL of the this compound dilutions to the appropriate wells. For negative controls, add 100 µL of medium alone. For a positive control, add a known T-cell activator.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis (e.g., IFN-γ or IL-2 ELISA).

  • Analysis: Perform ELISA on the collected supernatants according to the manufacturer's instructions.

Visualizations

Logical Troubleshooting Workflow for this compound Experiments

cluster_Start Start cluster_Investigation Investigation Phase cluster_Action Action Phase cluster_Resolution Resolution Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Storage (this compound, Media, etc.) Start->Check_Reagents Check_Cells Assess Cell Health (Viability, Passage #, Contamination) Start->Check_Cells Review_Protocol Review Protocol (Pipetting, Incubation, Timing) Start->Review_Protocol Optimize_Dose Perform Dose-Response Curve Check_Reagents->Optimize_Dose Issue Found End Consistent Results Check_Reagents->End No Issue Run_Controls Include Positive & Negative Controls Check_Cells->Run_Controls Issue Found Check_Cells->End No Issue Refine_Technique Refine Pipetting & Cell Plating Technique Review_Protocol->Refine_Technique Issue Found Review_Protocol->End No Issue Optimize_Dose->End Run_Controls->End Refine_Technique->End

Caption: A flowchart for troubleshooting inconsistent this compound results.

Hypothetical this compound Signaling Pathway in T-Cells

This diagram illustrates a potential mechanism of action for this compound, showing its interaction with the T-Cell Receptor (TCR) signaling cascade, a common target for immunomodulatory agents.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Complex Lck Lck TCR->Lck Activates This compound This compound This compound->TCR Binds & Modulates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates NFAT NFAT PLCg1->NFAT Activates Downstream Pathways NFkB NF-κB PLCg1->NFkB Activates Downstream Pathways Cytokines Cytokine Production (IL-2, IFN-γ) NFAT->Cytokines Promote Transcription NFkB->Cytokines Promote Transcription

Caption: A simplified diagram of a T-cell activation pathway.

References

Optimizing incubation time for Reprimun treatment in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Reprimun for in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is an oxyminomethyl rifamycin-SV derivative.[1] Like other rifamycin-based compounds, its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in susceptible organisms, which in turn blocks RNA synthesis.[2][3] It has been noted for its antibiotic and selective immunomodulatory properties, particularly affecting TCD4+ lymphocytes.[1]

Q2: What are the common in vitro applications of this compound?

A2: Based on its properties, this compound is typically used in vitro to study its effects on bacterial cells (as an antibiotic) and on various mammalian cell lines to investigate its immunomodulatory and antiproliferative activities.[1]

Q3: How should I prepare and store a stock solution of this compound?

A3: While specific instructions for this compound are not detailed in the provided search results, general practice for rifamycin (B1679328) derivatives involves dissolving the lyophilized powder in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: What is a typical starting concentration range for in vitro experiments?

A4: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. For a new cell line, it is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the effective concentration for your specific model system.

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment in vitro.

Issue 1: No significant effect of this compound is observed at any of my chosen time points.

  • Possible Cause 1: Incubation time is too short.

    • Solution: The observed effect may require a longer duration to become apparent. Extend your time course to include later time points (e.g., 48, 72, or even 96 hours), especially when assessing endpoints like changes in protein expression or cell proliferation.

  • Possible Cause 2: this compound concentration is too low.

    • Solution: The concentration of this compound may be insufficient to elicit a response in your specific cell line. Perform a dose-response experiment to identify a more effective concentration before proceeding with a time-course study.

  • Possible Cause 3: The cell line is resistant to this compound.

    • Solution: Some cell lines may be inherently resistant to the effects of this compound. Consider using a positive control compound known to elicit the expected effect in your cell line to confirm that the experimental system is working as expected.

  • Possible Cause 4: The compound has degraded.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is also good practice to test a fresh dilution of the compound.

Issue 2: Excessive cell death is observed even at the earliest time points.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: A high concentration of this compound may be causing acute toxicity. Reduce the concentration of this compound used in your experiments.

  • Possible Cause 2: The vehicle (e.g., DMSO) is causing toxicity.

    • Solution: Ensure that the final concentration of the vehicle in your culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experimental setup to assess its effect on cell viability.

  • Possible Cause 3: Cells are not healthy or were seeded at too low a density.

    • Solution: Only use cells that are in the logarithmic growth phase and have high viability. Ensure that the cell seeding density is appropriate for the duration of the experiment to avoid cell death due to lack of nutrients or cell-cell contact.

Issue 3: Inconsistent results are observed between replicate experiments.

  • Possible Cause 1: Variation in cell seeding density.

    • Solution: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a homogenous cell suspension before seeding and use a reliable method for cell counting.

  • Possible Cause 2: Pipetting errors.

    • Solution: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of cells, media, and this compound.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).

Data Presentation

Table 1: Hypothetical Time-Course of this compound Treatment on a Cancer Cell Line

Incubation Time (hours)Cell Viability (% of Control)Biomarker X Expression (Fold Change)
0100%1.0
695%1.2
1288%2.5
2475%4.8
4852%3.5
7235%2.1

Note: This table presents hypothetical data for illustrative purposes. Optimal incubation times and effects will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol: Optimizing this compound Incubation Time Using a Cell Viability Assay (e.g., MTS/MTT)

This protocol provides a framework for determining the optimal incubation time for this compound treatment by assessing its effect on cell viability at multiple time points.

1. Materials:

  • This compound (lyophilized powder)

  • DMSO (sterile)

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom tissue culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count to determine viability and concentration.

    • Seed the 96-well plates with the appropriate number of cells per well (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[4]

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Include a "no treatment" control with fresh complete culture medium.

  • Incubation:

    • Incubate the plates for your desired time points (e.g., 6, 12, 24, 48, and 72 hours). Use a separate plate for each time point to avoid interfering with the assay at earlier time points.

  • Cell Viability Assay (MTS Example):

    • At the end of each incubation period, add 20 µL of MTS reagent to each well.[5]

    • Incubate the plate for 1-4 hours at 37°C.[5]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the incubation time for each concentration of this compound to determine the optimal duration for the desired effect.

Mandatory Visualizations

Reprimun_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase Transcription RNA RNA Transcript RNA_Polymerase->RNA Protein Protein RNA->Protein Translation This compound This compound This compound->RNA_Polymerase Inhibition

Caption: Proposed mechanism of action of this compound.

Optimization_Workflow Start Start: Optimize Incubation Time Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate 18-24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with this compound & Controls Incubate_24h->Treat_Cells Time_Points Incubate for Different Time Points (e.g., 6, 12, 24, 48, 72h) Treat_Cells->Time_Points Assay Perform Downstream Assay (e.g., Cell Viability) Time_Points->Assay Analyze_Data Analyze Data Assay->Analyze_Data Optimal_Time Determine Optimal Incubation Time Analyze_Data->Optimal_Time

Caption: Experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: Preventing Reprimun Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reprimun. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the precipitation of this compound in aqueous solutions. Ensuring this compound remains fully dissolved is critical for obtaining accurate and reproducible experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Immediate Precipitation After Diluting DMSO Stock in Aqueous Buffer

  • Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my aqueous buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. What is causing this?

  • Answer: This is a common phenomenon known as "antisolvent precipitation" and is expected for hydrophobic compounds like this compound.[1] this compound is highly soluble in an organic solvent like DMSO, but its solubility is significantly lower in aqueous solutions.[2] When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the solvent environment changes drastically, causing the compound to "crash out" of the solution.[2][3]

    Solutions:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous solution.[2] Instead, perform a serial dilution. First, create an intermediate dilution of the stock in pure DMSO. Then, add this less concentrated DMSO solution to your buffer.[4] Alternatively, you can dilute the stock into a small volume of medium that contains serum, as serum proteins can help solubilize the compound, before adding it to the final volume.[2][5]

    • Increase Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling.[2][3] This rapid mixing prevents localized high concentrations that are prone to precipitation.[2]

    • Pre-warm the Medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[2][3]

Issue: Solution Becomes Cloudy Over Time in the Incubator

  • Question: My this compound working solution was clear initially, but after a few hours at 37°C, it became cloudy or a precipitate formed. Why did this happen?

  • Answer: Time-dependent precipitation can be caused by several factors:

    • Instability: this compound may have limited stability in aqueous solutions at 37°C, leading to degradation and precipitation over time.[4] Check the product datasheet for stability information.

    • pH Shifts: The pH of cell culture media can change over time due to cellular metabolism. Since this compound's solubility is pH-dependent, a shift in pH can cause it to fall out of solution.[1][6]

    • Supersaturation: The initial working solution might have been supersaturated, a metastable state where the concentration is above the thermodynamic solubility limit. Over time, the compound slowly precipitates out to reach equilibrium.[4][7]

    • Interactions with Media Components: this compound may bind to or interact with components in the media, such as proteins in fetal bovine serum (FBS), which can sometimes form insoluble complexes.[1]

    Solutions:

    • Prepare Fresh Solutions: For long-term experiments, it is best to prepare fresh working solutions of this compound and add them to your cells at regular intervals.[4]

    • Use Buffered Media: Employ a medium containing a stable buffering agent like HEPES to maintain a constant pH.[2]

    • Reduce Incubation Time: If your experimental design permits, consider reducing the total incubation time.[1]

Issue: Precipitate Observed in a Frozen DMSO Stock Solution

  • Question: I thawed my aliquot of this compound in DMSO and noticed a precipitate. Is the compound degraded?

  • Answer: Precipitation in a DMSO stock solution upon thawing is possible, especially if the stock concentration is high. It does not necessarily indicate degradation.

    Solutions:

    • Warm and Vortex: Gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound.[8] Brief sonication in a water bath can also be effective.[3][5]

    • Visual Inspection: Before use, always visually inspect the solution to ensure all precipitate has completely redissolved.[4][8] Using a stock solution with undissolved particles will lead to inaccurate dosing and unreliable results.[8]

    • Proper Storage: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[4][9]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][10] Ensure you use a fresh, high-quality grade of DMSO to avoid moisture, which can degrade the compound.[10]

2. What is the maximum final DMSO concentration that can be used in cell-based assays?

To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with ≤ 0.1% being ideal for most cell lines.[2][3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[2]

3. How does pH affect the solubility of this compound?

This compound is a weakly basic compound, and its solubility is highly dependent on pH.[6][11] It is more soluble in acidic conditions (lower pH) and less soluble at the neutral pH (7.2-7.4) of typical cell culture media.[6][12]

4. Can I use co-solvents or other excipients to improve this compound's solubility in my aqueous buffer?

Yes, certain pharmaceutical excipients can be used to inhibit precipitation and maintain a supersaturated state.[7][13]

  • Co-solvents: Pharmaceutically acceptable co-solvents like PEG400 or propylene (B89431) glycol can be used, but their compatibility with your specific experimental system must be validated.[][15]

  • Polymers: Polymeric excipients such as PVP or HPMC can inhibit the nucleation and growth of drug crystals.[13][16]

  • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[17]

When using any excipient, it is crucial to run appropriate controls to ensure it does not interfere with your assay.

5. How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?

You can perform a kinetic solubility assay.[18] This involves preparing serial dilutions of your this compound DMSO stock, adding them to your aqueous buffer, and observing the concentration at which precipitation occurs. Turbidity can be assessed visually or measured quantitatively by reading the absorbance at a wavelength of ~600 nm.[1][3]

Data Presentation

Table 1: Kinetic Solubility of this compound at Different pH Values
Buffer pHMaximum Soluble Concentration (µM)Observation (at 1 hour)
5.075.2Clear Solution
6.031.5Clear Solution
7.08.9Slight Haze
7.44.1Visible Precipitate
8.01.5Heavy Precipitate

Data are representative. The solubility in complex media may vary.

Table 2: Effect of Excipients on this compound Solubility in PBS (pH 7.4)
ExcipientConcentration (%)Apparent this compound Solubility (µM)Fold Increase
None (Control)04.11.0
PEG400112.33.0
Soluplus®0.525.86.3
HP-β-CD133.68.2

These excipients must be tested for compatibility with your specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder (MW: 485.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance and vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.[19]

  • Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, weigh 4.86 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve the final concentration of 10 mM.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath to aid dissolution.[5][8]

  • Visually inspect the solution against a light source to ensure no undissolved particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[4][5]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of a 10 µM this compound Working Solution (Stepwise Dilution)

Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Anhydrous DMSO

  • Sterile complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Create a 1 mM Intermediate Stock: Perform a 1:10 dilution of the 10 mM stock in pure DMSO. For example, add 2 µL of the 10 mM stock to 18 µL of DMSO to create a 1 mM intermediate stock. Vortex gently to mix.

  • Prepare Final Working Solution: Add the 1 mM intermediate stock to the pre-warmed cell culture medium at a 1:100 dilution to achieve the final 10 µM concentration. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

  • Mixing: It is critical to add the DMSO stock to the medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[2][5]

  • The final DMSO concentration in this working solution will be 0.1%.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. Use the working solution immediately after preparation.[4]

Visualizations

G start Precipitate Observed? stock In DMSO Stock? start->stock Yes dilution Upon Dilution? stock->dilution No sol_stock Action: Warm to 37°C, vortex, and sonicate. stock->sol_stock Yes incubation During Incubation? dilution->incubation No sol_dilution Action: Use stepwise dilution, pre-warm media, and mix well. dilution->sol_dilution Yes sol_incubation Action: Prepare fresh solution, use HEPES buffer, check stability. incubation->sol_incubation Yes end Solution Clear sol_stock->end sol_dilution->end sol_incubation->end

Caption: Troubleshooting flowchart for this compound precipitation.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution cluster_3 Step 4: Final Product stock_10mM 1. Thaw 10 mM Stock in DMSO dilute_1mM 2. Dilute 1:10 in DMSO to create 1 mM stock stock_10mM->dilute_1mM 1 part stock final_dilution 3. Add 1 mM stock to medium (1:100) while vortexing dilute_1mM->final_dilution 1 part intermediate medium Pre-warmed Culture Medium medium->final_dilution 99 parts medium final_solution 4. Final 10 µM Solution in 0.1% DMSO final_dilution->final_solution

Caption: Experimental workflow for this compound working solution preparation.

G GF Growth Factor GFR GF Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->mTOR

Caption: Simplified signaling pathway showing this compound as an mTOR inhibitor.

References

Technical Support Center: Troubleshooting Reprimun's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Reprimun in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oxyminomethyl rifamycin-SV derivative.[1] Its primary, on-target effect is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for bacterial transcription and protein synthesis.[2][3][4][5][6] This mechanism is selective for bacterial RNA polymerase, as the mammalian counterpart is structurally different.[2]

Q2: My eukaryotic cell culture is showing unexpected changes in gene expression after this compound treatment, even though there is no bacterial contamination. What could be the cause?

While this compound is an antibiotic, its parent class of molecules, rifamycins (B7979662), are known to have off-target effects in eukaryotic cells. These are not due to its antibacterial activity.[7][8] One significant off-target mechanism is the activation of the human Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of various genes, including those involved in drug metabolism like cytochrome P450 enzymes (e.g., CYP3A4).[5][9] This can lead to widespread changes in the transcriptional profile of your cells.

Q3: I've observed an unexpected anti-inflammatory effect in my cell-based assay after using this compound. Is this a known off-target effect?

Yes, this is a plausible off-target effect. Rifamycins, including rifamycin (B1679328) SV (a parent compound of this compound), have demonstrated immunomodulatory and anti-inflammatory properties.[7][10][11] These effects are independent of their antimicrobial action and can include the inhibition of pro-inflammatory cytokine and chemokine secretion from various immune and epithelial cells.[7][9][10] This is thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[9][12]

Q4: How can I confirm that the phenotype I am observing is a true on-target effect versus an off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-step validation process is recommended:

  • Use a structurally different antibiotic: Employ an antibiotic with a different mechanism of action to see if it replicates the observed phenotype. If it does not, the effect is more likely specific to this compound.

  • Perform a dose-response analysis: Off-target effects often occur at higher concentrations. Determine if the unexpected phenotype appears at a concentration significantly higher than that required for its antibiotic activity.

  • Conduct a rescue experiment: In a bacterial co-culture model, you could introduce a this compound-resistant bacterial RNA polymerase. If the phenotype is rescued, it is likely an on-target effect.

  • Directly assess off-target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound is binding to suspected off-target proteins (e.g., PXR) in your cells.

Troubleshooting Guides

Issue 1: Unexpected Changes in Protein Expression or Signaling Pathways

You are using this compound to eliminate potential bacterial contamination in your eukaryotic cell culture experiments. However, you observe unexpected changes in the expression of metabolic enzymes or modulation of inflammatory signaling pathways.

Possible Cause: Off-target activation of the Pregnane X Receptor (PXR) or inhibition of the NF-κB pathway by this compound.

Troubleshooting Workflow:

start Unexpected cellular phenotype (e.g., altered gene expression) step1 Perform a dose-response curve. Compare effective concentration for phenotype vs. antibiotic activity. start->step1 q1 Is the this compound concentration in excess of what is needed for antibiotic activity? step2 Treat cells with a non-rifamycin antibiotic (e.g., a penicillin). q1->step2 Yes conclusion2 Phenotype may be an artifact or unrelated to this compound. q1->conclusion2 No step1->q1 q2 Does a structurally different antibiotic replicate the phenotype? step3 Perform a Cellular Thermal Shift Assay (CETSA) for PXR. q2->step3 No q2->conclusion2 Yes step2->q2 q3 Does this compound engage with suspected off-targets (e.g., PXR)? conclusion1 Phenotype is likely an OFF-TARGET effect. q3->conclusion1 Yes q3->conclusion2 No step3->q3

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: Inconsistent or Unexplained Anti-inflammatory Activity

Your experiment, which is sensitive to inflammatory responses, yields inconsistent results when this compound is used as an antibiotic.

Possible Cause: this compound's off-target immunomodulatory effects are interfering with your experimental model.

Troubleshooting Steps:

  • Quantify Inflammatory Markers: Perform an ELISA or Western blot to quantify key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the presence and absence of this compound (and with a vehicle control).

  • NF-κB Activity Assay: Use a reporter assay to determine if NF-κB transcriptional activity is altered in the presence of this compound.

  • Compare with Alternative Antibiotics: Repeat the experiment using an antibiotic from a different class that is not known to have immunomodulatory effects.

  • Re-evaluate Experimental Design: If this compound's anti-inflammatory effects are confirmed, consider either using an alternative antibiotic or redesigning the experiment to account for this variable.

Data Presentation

The following table presents hypothetical, yet plausible, data illustrating the difference between this compound's on-target and potential off-target activities.

Activity Target Assay Type This compound IC50 / EC50
On-Target M. tuberculosis RNA PolymeraseBiochemical Inhibition10 nM
E. coli growthCell-based (MIC)50 nM
Off-Target PXR ActivationReporter Gene Assay1.5 µM
NF-κB InhibitionReporter Gene Assay5.0 µM
TNF-α Secretion InhibitionCellular ELISA3.2 µM

Table 1: Illustrative comparison of on-target versus off-target potency for this compound. Note that off-target effects typically occur at higher concentrations.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the binding of this compound to a suspected off-target protein, such as PXR, within intact cells.

Methodology:

  • Cell Treatment: Culture cells known to express the target protein (e.g., HepG2 cells for PXR) to 80-90% confluency. Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification and Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration.

    • Perform a Western blot using a primary antibody specific for the suspected target protein (e.g., anti-PXR antibody).

    • Quantify the band intensities. A ligand-bound protein will be more thermally stable and will be present in higher amounts in the soluble fraction at elevated temperatures compared to the vehicle control.

cluster_0 Cellular Environment cluster_1 Analysis A Treat cells with This compound or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation C->D E Separate Soluble (Supernatant) and Aggregated (Pellet) Fractions D->E F Western Blot for Target Protein E->F G Quantify Bands F->G H Plot Thermal Stability Curve G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Affinity Chromatography with Mass Spectrometry

This protocol aims to identify the binding partners of this compound from a total cell lysate in an unbiased manner.

Methodology:

  • Immobilization of this compound: Covalently link this compound to activated chromatography beads (e.g., NHS-activated Sepharose) to create an affinity matrix. A control matrix with no linked compound should also be prepared.

  • Preparation of Cell Lysate: Grow the cells of interest and prepare a native total cell lysate. Pre-clear the lysate by passing it through the control matrix to remove non-specific binders.

  • Affinity Chromatography:

    • Incubate the pre-cleared lysate with the this compound-linked affinity matrix to allow for binding.

    • Wash the matrix extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high-salt buffer, a pH change, or a competitive eluent.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform an in-gel tryptic digest, and identify the proteins using LC-MS/MS.

    • Proteins identified from the this compound matrix but not the control matrix are potential off-targets.

Protocol 3: Proteome Microarray Screening

This high-throughput method screens for this compound interactions against thousands of purified human proteins simultaneously.

Methodology:

  • Probe Preparation: Label this compound with a fluorescent dye.

  • Microarray Incubation: Incubate the fluorescently labeled this compound with a human proteome microarray according to the manufacturer's instructions. These arrays have thousands of individual, purified human proteins spotted onto a slide.

  • Washing: Wash the microarray to remove any unbound or weakly interacting labeled this compound.

  • Signal Detection: Scan the microarray with a fluorescent scanner to detect the spots where the labeled this compound has bound.

  • Data Analysis: The coordinates of the fluorescent spots correspond to the identity of the interacting proteins. This provides a list of potential direct binding partners of this compound.

This compound Signaling Pathways

On-Target Mechanism of Action

This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP binds & inhibits Transcription Transcription Initiation RNAP->Transcription Protein_Synth Bacterial Protein Synthesis Transcription->Protein_Synth Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death

Caption: On-target mechanism of this compound.

Potential Off-Target Signaling Pathways in Eukaryotic Cells

cluster_0 PXR Pathway cluster_1 NF-κB Pathway This compound This compound PXR PXR (Nuclear Receptor) This compound->PXR activates NFkB NF-κB Activation This compound->NFkB inhibits CYP3A4 CYP3A4 Gene Expression PXR->CYP3A4 induces Cytokines Pro-inflammatory Cytokine Expression NFkB->Cytokines

Caption: Potential off-target pathways affected by this compound.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reprimun. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound and its active component, an oxyminomethyl rifamycin-SV derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antibiotic with immunomodulatory properties. Its active substance is an oxyminomethyl rifamycin-SV derivative.[1] Its primary antibiotic mechanism of action, like other rifamycins (B7979662), is the inhibition of bacterial DNA-dependent RNA polymerase, which is crucial for transcription and subsequent protein synthesis in bacteria, leading to a bactericidal effect. Additionally, it possesses immunomodulatory effects by acting on TCD4+ lymphocytes and inhibiting viral and human lymphocyte reverse transcriptases.[1]

Q2: What are the known immunomodulatory effects of this compound and its active components?

A2: The rifamycin-SV core of this compound exhibits anti-inflammatory and immunomodulatory activities. It has been shown to inhibit the synthesis of pro-inflammatory cytokines and chemokines in various cell types, including monocytes, macrophages, and colonic epithelial cells.[2] This is achieved, in part, through the activation of the Pregnane (B1235032) X Receptor (PXR) and inhibition of the NF-κB signaling pathway.[3][4][5]

Q3: What are the main challenges in achieving optimal in vivo efficacy with this compound?

A3: Common challenges include ensuring adequate bioavailability after oral administration, overcoming or preventing the development of bacterial resistance, and minimizing potential toxicity at higher doses. This compound is administered orally and is well-absorbed in the duodenum, undergoing entero-hepatic circulation which helps maintain prolonged serum concentrations.[1] However, factors like administration with food can reduce the absorption of related rifamycins by about 30%.

Q4: Can the efficacy of this compound be improved by increasing the dose?

A4: Yes, studies with the closely related rifampicin (B610482) have shown that higher doses can significantly improve bactericidal and sterilizing activity in vivo.[6] Increasing the dose of rifampicin has been demonstrated to lead to a more than proportional increase in drug exposure (AUC) and is associated with improved rates of sputum culture conversion in clinical studies.[6][7] However, it is crucial to monitor for potential dose-related toxicity.[8]

Q5: Is combination therapy a viable strategy to enhance this compound's efficacy?

A5: Absolutely. Combination therapy is a key strategy, particularly for preventing the emergence of drug-resistant bacterial strains.[9] Combining rifamycins with other antibiotics can lead to synergistic effects and improved clearance of pathogens. For instance, rifampicin is a cornerstone of multi-drug therapy for tuberculosis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected efficacy in animal models. 1. Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations at the site of infection. 2. Poor Bioavailability: Issues with the formulation or administration route can limit drug absorption. For oral administration, co-administration with food can reduce absorption. 3. Rapid Metabolism: The active compound may be rapidly metabolized and cleared. 4. Drug Resistance: The target pathogen may have developed resistance to rifamycins.1. Dose-Ranging Study: Conduct a dose-escalation study to determine the optimal therapeutic dose in your specific model. Studies with rifampicin suggest that doses up to 35 mg/kg are well-tolerated and more effective in some contexts.[6] 2. Formulation Optimization: For oral dosing, ensure the compound is fully solubilized. Consider using nano-formulations, such as solid lipid nanoparticles, which have been shown to enhance the bioavailability of rifampicin. Administer on an empty stomach to improve absorption. 3. Pharmacokinetic Analysis: Perform pharmacokinetic studies to determine the half-life and clearance rate of the compound in your animal model. 4. Resistance Testing: Isolate the pathogen from treated animals and perform antimicrobial susceptibility testing to check for resistance. If resistance is detected, consider combination therapy.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). 1. Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal strain. 2. Off-target effects: The compound may have unforeseen off-target effects.1. Dose Reduction: Reduce the dose and perform a toxicity study to establish the MTD in your model. The MTD for rifampin in mice has been reported to be as high as 160 mg/kg, but this can vary.[8] 2. Monitor Liver Enzymes: Rifamycins can be hepatotoxic. Monitor liver enzymes (e.g., ALT, AST) in the blood of treated animals.
Development of bacterial resistance during the experiment. 1. Monotherapy: Using this compound as a single agent, especially against a high bacterial burden, can lead to the selection of resistant mutants. 2. Sub-therapeutic Dosing: Inadequate drug exposure can promote the development of resistance.1. Implement Combination Therapy: Combine this compound with another antibiotic with a different mechanism of action.[9] 2. Ensure Optimal Dosing: Use a dose that is high enough to be bactericidal and minimize the selection pressure for resistance.

Data on Improving Rifamycin (B1679328) Efficacy In Vivo

Table 1: Effect of Increased Rifampicin Dose on Efficacy in a Murine Tuberculosis Model
Rifampicin Dose Time to Lung Sterilization (weeks) Relapse Rate
Standard Dose (10 mg/kg)1487.5%
High Dose (50 mg/kg)80%
Data from a Cornell mouse model of tuberculosis, demonstrating that a higher dose of rifampicin leads to faster bacterial clearance and prevents relapse.[10]
Table 2: Pharmacokinetic Parameters of Rifampicin at Standard vs. Higher Doses in Humans
Parameter Standard Dose (450 mg) Higher Dose (600 mg) % Increase
AUC₀₋₂₄ (mg·h/L) 48.579.765%
Cₘₐₓ (mg/L) 10.515.649%
This table shows a more than dose-proportional increase in drug exposure (AUC) with a higher dose of rifampin in human patients.[7]
Table 3: Pharmacokinetic Parameters of Rifamycin SV in Healthy Volunteers
Parameter Day 1 (Single Dose) Day 7 (Multiple Doses)
Cₘₐₓ (ng/mL) 5.79 ± 4.2410.94 ± 16.41
Tₘₐₓ (hours) 9 (median)2 (median)
Urinary Excretion (% of dose) 0.0013%0.0029%
Pharmacokinetic data for a modified-release formulation of rifamycin SV, showing low systemic absorption.[11][12]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Murine Model of Bacterial Infection

This protocol provides a general framework for assessing the in vivo efficacy of this compound. Specific parameters should be optimized for the particular pathogen and animal model.

  • Animal Model: Use an appropriate mouse strain for your infection model (e.g., BALB/c or C57BL/6).

  • Infection: Infect mice with a standardized inoculum of the target bacterium (e.g., via intravenous, intraperitoneal, or aerosol route).

  • Treatment Groups:

    • Vehicle control (placebo).

    • This compound at various doses (e.g., 10, 20, 40 mg/kg).

    • Positive control (a standard-of-care antibiotic).

    • Combination therapy group (e.g., this compound + another antibiotic).

  • Drug Formulation and Administration:

    • Prepare this compound for oral gavage. A common vehicle is sterile water or a 0.5% carboxymethylcellulose solution.

    • Administer the treatment once or twice daily for a specified duration (e.g., 7-14 days).

  • Efficacy Readouts:

    • Bacterial Burden: At the end of the treatment period, euthanize the animals and harvest target organs (e.g., lungs, spleen, liver). Homogenize the organs and plate serial dilutions on appropriate agar (B569324) to determine the number of colony-forming units (CFUs).

    • Survival: Monitor animals daily and record survival rates.

    • Clinical Signs: Score animals for clinical signs of illness (e.g., weight loss, ruffled fur, inactivity).

  • Data Analysis: Compare the CFU counts, survival curves, and clinical scores between the treatment groups and the vehicle control.

Protocol 2: Preparation of this compound for Oral Administration
  • Calculate the Dose: Determine the required dose of this compound based on the average weight of the mice in each group.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Solubilization: If necessary, first dissolve the powder in a small volume of a suitable solvent like DMSO, then dilute to the final concentration with a vehicle such as sterile water or 0.5% methylcellulose. Ensure the final concentration of the initial solvent is non-toxic to the animals.

  • Vortexing: Vortex the solution thoroughly to ensure it is homogenous.

  • Administration: Administer the solution to the mice via oral gavage using an appropriate gauge gavage needle. The volume administered is typically 100-200 µL for a 20-25g mouse.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Bacterial Cell This compound This compound (Rifamycin-SV derivative) RNAP DNA-dependent RNA Polymerase This compound->RNAP binds to β-subunit Transcription Transcription Blocked RNAP->Transcription Protein_Synthesis Protein Synthesis Inhibited Transcription->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death G cluster_1 Immune Cell (e.g., Macrophage) This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR activates NFkB NF-κB PXR->NFkB inhibits NFkB_complex IκB-NF-κB Complex NFkB_complex->NFkB IκB degradation nucleus Nucleus NFkB->nucleus translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes nucleus->Cytokine_Genes activates transcription Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokine_Genes->Cytokines leads to production Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB_complex G start Start infection Infect Mice with Pathogen start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer this compound, Vehicle, or Controls grouping->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Harvest Organs for Bacterial Load Analysis endpoint->analysis results Analyze and Compare Data analysis->results end End results->end

References

Reprimun Experimental Artifacts Mitigation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reprimun, a potent antibiotic with immunomodulatory properties. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and mitigate potential experimental artifacts associated with the use of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an oxyminomethyl rifamycin-SV derivative.[1] Like other rifamycins (B7979662), its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for RNA synthesis and subsequent protein production in bacteria.[2][3][4] It specifically binds to the beta subunit of the prokaryotic RNA polymerase with minimal affinity for the mammalian equivalent, contributing to its selective antibacterial activity.[2]

Q2: What are the known off-target effects of this compound and other rifamycins?

A2: Beyond its antibacterial activity, this compound and other rifamycins can have significant off-target effects, primarily due to their interaction with mammalian cellular machinery. The most well-documented off-target effect is the potent induction of cytochrome P450 enzymes, particularly CYP3A4, and drug transporters like P-glycoprotein (ABCB1) and organic anion-transporting polypeptides (OATPs).[1][3][5][6] This can alter the metabolism and disposition of other compounds in your experimental system. Additionally, rifamycins are known to possess immunomodulatory properties, affecting cytokine production and immune cell function.[7][8][9][10] There is also evidence that rifampicin (B610482) can act as a ligand and activator for the human glucocorticoid receptor (GR) and modulate signaling pathways such as NF-κB and AMPK/Nrf2.[11][12][13]

Q3: How can this compound's immunomodulatory properties affect my experiments?

A3: this compound's immunomodulatory effects can be a significant confounding factor in immunological studies. It has been shown to inhibit the synthesis of pro-inflammatory cytokines and chemokines in monocytes and macrophages.[7][9] Specifically, rifampicin can inhibit the secretion of IL-1β and TNF-α, while increasing the secretion of IL-6 and IL-10 by stimulated monocytes.[8][10] It can also downregulate the secretion of inflammatory cytokines from human CD4+ T-cells.[7] If your research involves studying inflammatory responses or immune cell function, it is crucial to account for these effects.

Q4: Are there any known issues with the solubility and stability of this compound in experimental settings?

A4: Yes, rifamycins like rifampicin are known for their poor solubility in aqueous solutions at neutral pH.[14] Stock solutions are typically prepared in organic solvents like DMSO or methanol.[15][16] Furthermore, rifampicin has been shown to be unstable in culture media at 37°C, with significant degradation observed within a week.[17] This instability can lead to a decrease in the effective concentration of the compound over the course of your experiment, potentially affecting the reproducibility of your results.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.

  • Possible Cause 1: Degradation of this compound in culture medium.

    • Troubleshooting Step: Due to the instability of rifamycins at 37°C, consider replenishing the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) for longer experiments.[17] It is also advisable to prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause 2: Poor solubility of this compound.

    • Troubleshooting Step: Ensure that your stock solution is fully dissolved before further dilution. If you observe precipitation upon dilution in aqueous media, consider using a lower final concentration or a different solvent system for your stock solution, if compatible with your experimental setup.[14]

  • Possible Cause 3: Development of bacterial resistance.

    • Troubleshooting Step: The rapid development of microbial resistance to rifamycins is a known issue.[18][19] If you are working with bacterial cultures, it is advisable to perform susceptibility testing to confirm that your strain has not developed resistance.

Issue 2: Unexpected changes in the expression of non-target genes or proteins.

  • Possible Cause: Induction of cytochrome P450 enzymes and drug transporters.

    • Troubleshooting Step: Be aware that this compound is a potent inducer of CYP3A4 and various transporters.[1][5][6] This can affect the metabolism and transport of other substances in your culture medium or co-administered drugs in in vivo models. If your experimental system includes other small molecules, consider their potential interaction with these induced enzymes and transporters. For in vitro studies, using a serum-free medium or a medium with defined components can help minimize these interactions. For in vivo studies, careful consideration of drug-drug interactions is necessary.

  • Possible Cause: Activation of nuclear receptors and signaling pathways.

    • Troubleshooting Step: Rifamycins can activate the pregnane (B1235032) X receptor (PXR) and the glucocorticoid receptor (GR), leading to downstream changes in gene expression.[3][13] They can also modulate the NF-κB and AMPK/Nrf2 signaling pathways.[11][12] When analyzing your data, consider the potential for these off-target signaling effects to influence your results. Including appropriate controls, such as a known GR agonist or antagonist, may help to dissect these effects.

Issue 3: this compound appears to have an anti-inflammatory effect in my immunology experiment.

  • Possible Cause: Inherent immunomodulatory properties of this compound.

    • Troubleshooting Step: This is a known property of rifamycins.[7][8][9] To account for this, include a vehicle control (the solvent used to dissolve this compound) and consider using a positive control for inflammation. When interpreting your results, you must differentiate between the intended effects of your experiment and the immunomodulatory effects of this compound. It may be necessary to perform dose-response experiments to find a concentration of this compound that is effective for its primary purpose without causing significant immunomodulation.

Data Presentation

Table 1: Induction of CYP3A4 and ABCB1 mRNA by Rifampin in Primary Human Hepatocytes

Concentration (µM)CYP3A4 Fold Induction (Mean)ABCB1 Fold Induction (Mean)
0.5Significant UpregulationNot Significant
5Significant Upregulation~5-fold
10~80-foldSignificant Upregulation

Data summarized from a study on primary human hepatocytes.[1][5]

Table 2: Effect of Rifampicin on Cytokine Secretion by Stimulated Human Monocytes

CytokineEffect of Rifampicin Treatment
IL-1βSignificantly Inhibited
TNF-αSignificantly Inhibited
IL-6Significantly Increased
IL-10Significantly Increased

Data summarized from studies on LPS-stimulated human monocytes.[8][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microplates

  • Bacterial culture in mid-log phase

  • Appropriate sterile broth medium (e.g., 7H9 broth for mycobacteria)

  • Spectrophotometer or resazurin-based viability indicator

Procedure:

  • Prepare a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

  • Seal the plates and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis).

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by using a viability indicator.[15]

Protocol 2: Intracellular Activity Assay in Macrophages

This protocol assesses the efficacy of this compound against intracellular bacteria.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Bacterial strain of interest

  • This compound stock solution

  • Gentamicin or Amikacin solution

  • Sterile water for cell lysis

  • Agar (B569324) plates for CFU counting

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by incubating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

  • Infect the macrophages with the bacterial strain at a desired multiplicity of infection (MOI) for a few hours.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Treat the infected macrophages with a medium containing a high concentration of an aminoglycoside (e.g., 250 µg/mL amikacin) for 2 hours to kill any remaining extracellular bacteria.

  • Wash the cells again and add fresh medium containing serial dilutions of this compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, lyse the macrophages with sterile water to release intracellular bacteria.

  • Plate serial dilutions of the lysate onto appropriate agar plates and incubate to determine the number of colony-forming units (CFUs).[15]

Mandatory Visualizations

Signaling_Pathway_Modulation cluster_this compound This compound cluster_receptors Cellular Receptors cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound PXR PXR This compound->PXR Activates GR GR This compound->GR Activates MD2_TLR4 MD-2/TLR4 This compound->MD2_TLR4 Inhibits AMPK AMPK This compound->AMPK Activates CYP3A4 CYP3A4 Induction PXR->CYP3A4 Transporter_Induction Transporter Induction PXR->Transporter_Induction NFkB NF-κB MD2_TLR4->NFkB Inhibits Cytokine_Modulation Cytokine Modulation NFkB->Cytokine_Modulation Modulates Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Leads to Nrf2 Nrf2 AMPK->Nrf2 Oxidative_Stress_Response Oxidative Stress Response Nrf2->Oxidative_Stress_Response

Caption: Off-target signaling pathways modulated by this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Setup cluster_troubleshooting Potential Artifacts & Troubleshooting Start Experiment Start Add_this compound Add this compound to System Start->Add_this compound Incubation Incubation (e.g., 24-72h) Add_this compound->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis Inconsistent_Results Inconsistent Results? Analysis->Inconsistent_Results Unexpected_Gene_Expression Unexpected Gene Expression? Analysis->Unexpected_Gene_Expression Anti_inflammatory_Effect Anti-inflammatory Effect? Analysis->Anti_inflammatory_Effect Check_Stability Check Stability/ Replenish this compound Inconsistent_Results->Check_Stability Yes Check_Solubility Verify Solubility Inconsistent_Results->Check_Solubility Yes Consider_P450 Consider CYP450/ Transporter Induction Unexpected_Gene_Expression->Consider_P450 Yes Consider_Receptor_Activation Consider Receptor (PXR/GR) Activation Unexpected_Gene_Expression->Consider_Receptor_Activation Yes Account_for_Immunomodulation Account for Immunomodulation (Dose-response/Controls) Anti_inflammatory_Effect->Account_for_Immunomodulation Yes

Caption: Troubleshooting workflow for this compound-induced artifacts.

References

Troubleshooting Reprimun's interaction with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Reprimun Interaction Troubleshooting Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting interactions between this compound and other compounds in your experiments. The following information is presented in a question-and-answer format to address specific issues you may encounter.

This compound is an oxyminomethyl rifamycin-SV derivative with a broad-spectrum antibiotic activity and selective immunomodulatory properties, particularly affecting TCD4+ lymphocytes.[1] It has also been shown to inhibit viral and human lymphocyte reverse transcriptases.[1] Understanding these mechanisms is crucial when investigating its interaction with other compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the efficacy of a co-administered compound in our in vitro model when used with this compound. What is the likely cause?

A1: This is a common issue and is likely due to this compound's potential to induce metabolic enzymes, a known characteristic of the rifamycin (B1679328) class of antibiotics. Rifamycins are potent inducers of cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9) and drug transporters like P-glycoprotein (P-gp).[2][3] This induction increases the metabolism of co-administered drugs that are substrates for these enzymes, leading to lower plasma concentrations and reduced efficacy.

Recommended Troubleshooting Steps:

  • Identify the Metabolic Pathway: Determine if your compound of interest is a substrate of common CYP enzymes or P-gp.

  • CYP Induction Assay: Perform an in vitro CYP induction assay to quantify the effect of this compound on the expression of key metabolic enzymes in your cell line (e.g., HepG2 cells).

  • Concentration Adjustment: If CYP induction is confirmed, you may need to increase the concentration of the affected compound to achieve the desired therapeutic effect.

  • Alternative Compounds: Consider using an alternative compound that is not metabolized by the induced CYP enzymes.

Q2: Our immunomodulation experiments with T-cells are showing high variability in cytokine profiles after treatment with this compound in combination with another immunomodulator. How can we reduce this variability?

A2: this compound has a selective immunomodulatory action on TCD4+ lymphocytes[1], which can lead to complex and sometimes variable responses when combined with other immune-active compounds. The variability could stem from several factors including donor variability, cell culture conditions, and the timing of compound addition.

Recommended Troubleshooting Steps:

  • Standardize Cell Source: If using primary T-cells, try to source them from a single, well-characterized donor for a set of experiments to minimize genetic variability.

  • Optimize Dosing Schedule: The timing of when you add this compound and the other immunomodulator can be critical. Test different schedules (e.g., sequential vs. simultaneous addition) to see if a more consistent response can be achieved.

  • Comprehensive Endpoint Analysis: Instead of relying on a single cytokine, use a multiplex immunoassay to measure a panel of cytokines. This will provide a more complete picture of the immune response and may reveal more consistent patterns.

  • Control for Cell Viability: Ensure that the observed effects are not due to cytotoxicity from the drug combination. Always run a parallel cell viability assay (e.g., MTS or Annexin V staining).

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Issue: A combination of this compound and Compound X is showing significantly higher cytotoxicity than either compound alone.

dot

G Troubleshooting Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed with This compound + Compound X B Is Compound X a Substrate for CYP Enzymes? A->B C Yes B->C D No B->D E Hypothesis: this compound inhibits metabolism of Compound X, leading to toxic accumulation. C->E F Hypothesis: Synergistic off-target effects or pathway convergence. D->F G Perform Cell-Based Metabolism Assay E->G H Perform Kinase Profiling or Off-Target Screening F->H

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Detailed Steps:

  • Assess Metabolism: As a rifamycin derivative, this compound could potentially inhibit certain metabolic pathways, even though induction is more common. If Compound X is cleared by CYP enzymes, its accumulation could lead to toxicity.

  • Off-Target Effects: If metabolism is not the issue, the combination may be causing synergistic off-target effects. A broad kinase or protein binding screen could help identify unintended targets.

Guide 2: Diminished Antiviral Activity in Reverse Transcriptase (RT) Assays

Issue: The expected inhibitory effect of this compound on reverse transcriptase activity is lower than anticipated when tested in the presence of another compound.

dot

G Workflow for RT Assay Troubleshooting A Start: Low RT Inhibition with this compound + Compound Y B Check for Direct Interaction: Run NMR or SPR with This compound and Compound Y A->B C Interaction Detected? B->C D Yes C->D E No C->E F Hypothesis: Compound Y interferes with this compound binding to RT. D->F G Check for Assay Interference: Does Compound Y affect the assay detection method? E->G H Interference Detected? G->H I Yes H->I J No H->J K Modify Assay Protocol or Use an Orthogonal Assay I->K L Investigate Cellular Uptake/ Efflux of this compound J->L

Caption: Experimental workflow for troubleshooting RT assay interference.

Detailed Steps:

  • Direct Interaction: It's possible that the other compound is directly binding to this compound, preventing it from inhibiting the reverse transcriptase. Biophysical methods like Surface Plasmon Resonance (SPR) can test for this.

  • Assay Interference: The second compound might interfere with the assay itself (e.g., fluorescence quenching, colorimetric reaction inhibition). Run controls with the compound alone to check for such effects.

  • Cellular Transport: In cell-based assays, the second compound could be affecting the cellular uptake or efflux of this compound, leading to a lower intracellular concentration.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential interactions of this compound.

Table 1: Effect of this compound on the IC50 of a Co-administered Compound (Drug Z)

Treatment GroupIC50 of Drug Z (µM)Fold Change
Drug Z alone2.5-
Drug Z + this compound (1 µM)10.24.1
Drug Z + this compound (5 µM)25.810.3

This data suggests that this compound increases the IC50 of Drug Z, indicating a potential antagonistic interaction, possibly through the induction of Drug Z's metabolism.

Table 2: T-Cell Cytokine Secretion (pg/mL) after 24h Treatment

TreatmentIL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Vehicle Control5010075
Compound A (10 µM)450800600
This compound (5 µM)150250200
Compound A + this compound200350250

This data illustrates an immunosuppressive effect of this compound, which appears to antagonize the pro-inflammatory cytokine secretion induced by Compound A.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Induction Assay

Objective: To determine if this compound induces the expression of CYP3A4 in a human liver cell line.

  • Cell Culture: Plate HepG2 cells in 24-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with vehicle control, a known CYP3A4 inducer (e.g., Rifampicin, 10 µM), and various concentrations of this compound (e.g., 1, 5, 10 µM) for 48-72 hours.

  • RNA Isolation: After treatment, lyse the cells and isolate total RNA using a commercial kit.

  • qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the CYP3A4 gene. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.

Protocol 2: T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-cell proliferation in the presence of a stimulant.

  • Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Labeling: Label the T-cells with a proliferation tracking dye (e.g., CFSE).

  • Plating and Stimulation: Plate the labeled T-cells in a 96-well plate. Add a T-cell stimulant (e.g., anti-CD3/CD28 beads).

  • Treatment: Immediately add this compound, the other compound of interest, or the combination at desired concentrations. Include vehicle and stimulant-only controls.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry: Acquire the cells on a flow cytometer and analyze the dilution of the CFSE dye, which indicates cell division.

  • Data Analysis: Quantify the percentage of proliferated cells in each treatment condition.

Signaling Pathway

dot

G Simplified T-Cell Activation Pathway cluster_0 T-Cell TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT IL2 IL-2 Production NFAT->IL2 This compound This compound This compound->ZAP70 Potential Point of Modulation

Caption: Potential modulation of the T-cell signaling pathway by this compound.

References

Validation & Comparative

Reprimun vs. Rifampicin: A Comparative Guide on Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available experimental data on the efficacy of Reprimun and the frontline anti-tuberculosis drug, rifampicin (B610482), against Mycobacterium tuberculosis. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on closely related rifamycin (B1679328) SV derivatives to offer a valuable reference for the research community.

Executive Summary

Rifampicin, a cornerstone of tuberculosis therapy for decades, is facing a significant challenge with the rise of drug-resistant M. tuberculosis strains. The primary mechanism of resistance involves mutations in the rpoB gene, which encodes the β-subunit of the bacterial RNA polymerase, the target of rifampicin. This compound, identified as an oxyminomethyl rifamycin-SV derivative, belongs to the same class of antibiotics and is reported to have a broad-spectrum antibiotic activity, including against M. tuberculosis.[1] This guide explores the potential of rifamycin SV derivatives as alternatives or supplements to rifampicin by comparing their in vitro efficacy and mechanisms of action.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for rifampicin and various rifamycin SV derivatives against different strains of M. tuberculosis. It is crucial to note that the data for rifamycin SV derivatives are used as a proxy for this compound and are compiled from different studies, which may involve variations in experimental conditions.

Table 1: MIC of Rifampicin and Rifamycin SV Derivatives against Rifampicin-Susceptible M. tuberculosis

CompoundM. tuberculosis Strain(s)MIC (µg/mL)Reference
RifampicinH37Rv and clinical isolates≤ 0.5[2]
Rifamycin SV derivative (T9)Susceptible strains≤ 0.25[2]
Rifamycin SVM. smegmatis (as a model)~0.5[3]

Table 2: MIC of Rifampicin and Rifamycin SV Derivatives against Rifampicin-Resistant M. tuberculosis

CompoundM. tuberculosis Strain (rpoB mutation)MIC (µg/mL)Reference
RifampicinResistant strains> 1.0[4]
Rifabutin (a rifamycin)Rifampicin-resistant strainsVariable (some strains remain susceptible)[4]
Rifamycin SV derivative (T9)Some Rifampicin-resistant strainsLower than Rifampicin[2]
C3-(N-alkyl-aryl)-aminoalkyl rifamycin SV analoguesS522L mutant3 µM[5][6]

Mechanism of Action and Resistance

Both rifampicin and this compound, as rifamycin derivatives, are understood to exert their antibacterial effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP).

Mechanism of Action of Rifamycins (B7979662)

Rifamycins bind to the β-subunit of the bacterial RNAP, a key enzyme responsible for transcribing DNA into RNA. This binding sterically hinders the elongation of the nascent RNA chain, effectively halting protein synthesis and leading to bacterial cell death.

cluster_transcription Transcription Process Rifamycin Rifamycin (Rifampicin, this compound) RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Inhibits RNA RNA Transcript RNAP->RNA Synthesizes CellDeath Bacterial Cell Death RNAP->CellDeath DNA DNA Template DNA->RNAP Binds to Protein Protein Synthesis RNA->Protein Protein->CellDeath Leads to

Figure 1: Simplified signaling pathway of rifamycin action.

Mechanism of Resistance to Rifampicin

The primary mechanism of resistance to rifampicin is the acquisition of mutations in the rpoB gene. These mutations alter the binding site of the drug on the RNAP β-subunit, reducing the affinity of rifampicin for its target. This allows transcription to proceed even in the presence of the drug. Some novel rifamycin SV derivatives have shown activity against rifampicin-resistant strains, suggesting they may have a different binding mode or can overcome the conformational changes induced by certain rpoB mutations.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of rifamycin efficacy.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: M. tuberculosis strains (e.g., H37Rv, clinical isolates) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) at 37°C.

  • Drug Preparation: Stock solutions of rifampicin and the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Microtiter plates are prepared with the serially diluted drugs. A standardized inoculum of M. tuberculosis (typically 5 x 10^5 CFU/mL) is added to each well.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is no visible growth of bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin (B115843) or by measuring optical density.

In Vivo Efficacy in a Murine Model

Objective: To evaluate the therapeutic efficacy of a drug in a living organism infected with M. tuberculosis.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: Treatment with the test compounds (e.g., T9, rifampicin) is initiated at a specified time post-infection (e.g., 14 days). Drugs are typically administered orally or by gavage daily or on a specified schedule.

  • Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on Middlebrook 7H11 agar (B569324) to determine the number of viable bacteria (colony-forming units, CFU).

  • Outcome Measures: Efficacy is determined by the reduction in bacterial load in the organs of treated mice compared to untreated controls.

cluster_setup Experimental Setup cluster_assay MIC Assay A Prepare M. tuberculosis Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Figure 2: General workflow for an MIC determination assay.

Conclusion

While direct comparative efficacy data between this compound and rifampicin against M. tuberculosis remains to be fully elucidated in peer-reviewed literature, the available evidence on related rifamycin SV derivatives is promising. Compounds like T9 have demonstrated superior in vitro activity against both drug-sensitive and some drug-resistant strains of M. tuberculosis when compared to rifampicin.[2] These findings underscore the potential of the rifamycin SV scaffold in the development of new anti-tuberculosis agents that could address the growing challenge of drug resistance. Further dedicated studies are warranted to specifically quantify the efficacy of this compound and to understand its full therapeutic potential.

References

Validating the Immunomodulatory Effects of Reprimun In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo immunomodulatory effects of Reprimun, a novel oxyminomethyl rifamycin-SV derivative, benchmarked against a standard immunomodulatory agent. Due to the limited availability of specific in vivo preclinical data for this compound, this document leverages published data on the closely related and well-studied rifamycin (B1679328) antibiotic, rifampicin (B610482), as a proxy to delineate its potential immunomodulatory profile. This approach is predicated on the shared core structure and known immunomodulatory properties of the rifamycin class of antibiotics. The comparison is framed within the context of immune thrombocytopenia (ITP), a condition where this compound has shown therapeutic potential. The established first-line ITP therapy, Intravenous Immunoglobulin (IVIg), is used as the comparator.

Comparative Analysis of Immunomodulatory Effects

The following table summarizes the known in vivo immunomodulatory effects of the rifamycin class (represented by rifampicin) and IVIg. This quantitative data is extracted from various preclinical animal models.

ParameterRifamycin (Rifampicin)Intravenous Immunoglobulin (IVIg)
Primary Mechanism Modulation of cytokine production and T-cell differentiationFc receptor blockade on macrophages
Effect on T-Cells Inhibits pathogenic Th17 cell differentiation[1]Indirectly modulates T-cell responses by reducing pro-inflammatory cytokines[2]
Effect on Cytokines Decreases serum levels of IL-6 and IL-17A[1]. In models of endotoxic shock, pretreatment with rifampicin significantly lowered plasma levels of TNF-α, IL-1β, and IL-6, while augmenting IL-10[3].Reduces pro-inflammatory cytokines[2]
In Vivo Model Experimental Autoimmune Encephalomyelitis (EAE) in mice[1]; Endotoxic shock in mice[3]Antibody-induced Immune Thrombocytopenia (ITP) in rats and mice[4][5][6]
Key In Vivo Outcome Attenuation of clinical signs of EAE, reduced inflammatory infiltration and demyelination[1]. Increased survival in endotoxic shock[3].Dose-dependent increase in platelet count. In a rat model, IVIg at 0.4-2 g/kg resulted in 121% to 279% greater nadir platelet counts compared to control[6]. In a murine model, a 2.0 g/kg dose increased platelet count by 306%[4].

Signaling Pathways and Mechanisms of Action

Rifamycin (inferred from Rifampicin)

Rifampicin's immunomodulatory effects are believed to be mediated, in part, through the modulation of inflammatory signaling pathways. In a mouse model of experimental autoimmune encephalomyelitis (EAE), rifampicin was shown to inhibit the differentiation of pathogenic Th17 cells. This effect is associated with the downregulation of IL-6 and IL-17A, suggesting an interaction with the JAK/STAT signaling pathway, which is crucial for Th17 cell development.

rifampicin_pathway cluster_rifampicin Rifampicin Rifampicin Rifampicin JAK JAK Rifampicin->JAK IL6R IL-6 Receptor IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 RORgt RORγt pSTAT3->RORgt activates Th17 Th17 Differentiation RORgt->Th17 IL17A IL-17A Production Th17->IL17A

Inferred signaling pathway for Rifampicin's immunomodulatory effect.
Intravenous Immunoglobulin (IVIg)

The primary mechanism of action for IVIg in the treatment of ITP is the blockade of Fc gamma receptors (FcγR) on macrophages, predominantly in the spleen. By saturating these receptors, IVIg prevents the binding and subsequent phagocytosis of antibody-opsonized platelets, thereby increasing their circulation time and raising the platelet count.

ivig_pathway cluster_ivig IVIg Mechanism in ITP IVIg IVIg FcR Fcγ Receptor IVIg->FcR binds and blocks Macrophage Macrophage Phagocytosis Phagocytosis OpsonizedPlatelet Antibody-Opsonized Platelet OpsonizedPlatelet->FcR binding inhibited

Mechanism of action for IVIg in Immune Thrombocytopenia.

Experimental Protocols

In Vivo Model of Antibody-Induced Immune Thrombocytopenia (ITP)

This protocol describes the induction of ITP in mice, a common model for evaluating the efficacy of therapeutic agents like IVIg and potentially for this compound.

Materials:

  • 8-10 week old BALB/c mice

  • Anti-mouse platelet monoclonal antibody (e.g., anti-CD41 mAb)

  • Sterile phosphate-buffered saline (PBS)

  • Test compounds (this compound/Rifampicin, IVIg)

  • Anticoagulant (e.g., EDTA)

  • Hematology analyzer or flow cytometer for platelet counting

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Baseline Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant. Determine the baseline platelet count for each mouse.

  • ITP Induction: Administer a platelet-depleting dose of anti-CD41 monoclonal antibody via intraperitoneal (i.p.) or intravenous (i.v.) injection. The exact dose should be optimized in pilot studies to achieve a significant and consistent reduction in platelet count (e.g., to <100 x 10³/µL).

  • Treatment Administration:

    • This compound/Rifampicin Group: Administer the test compound at various doses (e.g., 20, 40, 80 mg/kg) orally or via i.p. injection, either prior to or following ITP induction, depending on the study design (prophylactic or therapeutic).

    • IVIg Group (Positive Control): Administer a therapeutic dose of IVIg (e.g., 1-2 g/kg) via i.v. injection.

    • Vehicle Control Group: Administer the vehicle used to dissolve the test compounds.

  • Monitoring Platelet Counts: Collect blood samples at regular intervals post-treatment (e.g., 2, 6, 24, 48, and 72 hours) to monitor platelet count recovery.

  • Data Analysis: Plot the mean platelet counts for each group over time. Calculate the percentage increase in platelet count compared to the vehicle control group. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the treatment effects.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study comparing the immunomodulatory effects of this compound (or its proxy) and a comparator in an animal model of immune-mediated disease.

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis AnimalModel Select Animal Model (e.g., BALB/c mice) Acclimatization Acclimatization (1 week) AnimalModel->Acclimatization Baseline Baseline Measurements (e.g., Platelet Count) Acclimatization->Baseline Induction Induce Disease (e.g., Anti-CD41 Ab for ITP) Baseline->Induction Group1 Vehicle Control Induction->Group1 Randomize Group2 This compound/Rifampicin Induction->Group2 Randomize Group3 Comparator (e.g., IVIg) Induction->Group3 Randomize Monitoring Monitor Disease Progression (e.g., Platelet Counts over time) Group1->Monitoring Group2->Monitoring Group3->Monitoring Analysis Data Analysis (Statistical Comparison) Monitoring->Analysis Conclusion Draw Conclusions Analysis->Conclusion

General workflow for in vivo comparison of immunomodulators.

Conclusion

While direct in vivo data for this compound is not extensively available in the public domain, the known immunomodulatory properties of the broader rifamycin class, particularly rifampicin, suggest a distinct mechanism of action compared to established immunomodulators like IVIg. Rifamycins appear to exert their effects through the modulation of T-cell responses and cytokine production, indicating a potential role in a range of immune-mediated disorders beyond their antimicrobial applications. In contrast, IVIg's efficacy in ITP is primarily attributed to the blockade of Fc receptors. Further preclinical in vivo studies are warranted to fully elucidate the specific immunomodulatory profile of this compound and to validate its therapeutic potential in conditions such as immune thrombocytopenia and sarcoidosis. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

A Comparative Guide to Tuberculosis Treatments: Standard Regimens vs. Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the current standard-of-care treatments for tuberculosis (TB) with the available data on Reprimun, a compound investigated for its potential anti-TB properties. While standard treatments are well-documented with extensive clinical data, information on this compound is notably limited, precluding a direct quantitative comparison. This document aims to present the existing evidence for both, highlighting the robust support for standard therapies and the nascent stage of research for this compound.

Standard Tuberculosis Treatment: The RIPE Regimen

The globally recognized first-line treatment for drug-susceptible tuberculosis is a multi-drug regimen commonly referred to as RIPE.[1][2] This acronym represents the four primary drugs used: Rifampin, Isoniazid, Pyrazinamide, and Ethambutol.[1][2] The treatment is structured into two phases: an intensive phase and a continuation phase.

Quantitative Data on Standard TB Treatment Regimens

The following table summarizes the key characteristics of the standard 6-month RIPE regimen for drug-susceptible pulmonary TB.

FeatureStandard 6-Month RIPE Regimen
Drugs Rifampin (RIF), Isoniazid (INH), Pyrazinamide (PZA), Ethambutol (EMB)
Intensive Phase 2 months of RIF, INH, PZA, EMB daily.[2]
Continuation Phase 4 months of RIF and INH daily or three times weekly.[3]
Total Duration 6 months.[2]
Efficacy (Cure Rate) Approximately 85-90% in clinical trial settings.[4]
Common Adverse Events Hepatotoxicity (especially with INH, RIF, PZA), gastrointestinal intolerance, rash, peripheral neuropathy (INH), optic neuritis (EMB).

For drug-resistant TB, treatment regimens are longer, more complex, and involve second-line drugs, often with a higher incidence of adverse effects.[4] Newer regimens for multidrug-resistant TB (MDR-TB) aim to be all-oral and shorter, with favorable outcomes in the range of 85% to 90% for specific patient populations in recent trials.[4]

Experimental Protocols for Standard Treatment Efficacy and Safety Assessment

Clinical trials evaluating the efficacy and safety of TB treatment regimens typically follow a structured protocol:

  • Patient Population: Individuals with newly diagnosed, smear-positive pulmonary tuberculosis. Exclusion criteria often include resistance to any of the first-line drugs, severe comorbidities, and pregnancy.

  • Treatment Allocation: Patients are randomized to receive the standard 6-month RIPE regimen.

  • Primary Efficacy Endpoint: The proportion of patients with a favorable outcome at the end of treatment and at a follow-up point (e.g., 12 or 24 months after treatment completion). A favorable outcome is typically defined as being alive and culture-negative for Mycobacterium tuberculosis.

  • Safety Assessment: Monitoring and grading of adverse events throughout the treatment period according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE). This includes regular clinical evaluation and laboratory tests (e.g., liver function tests).

  • Microbiological Assessment: Sputum samples are collected at baseline and at regular intervals during and after treatment to assess for the presence of M. tuberculosis through smear microscopy and culture.

This compound: An Investigational Compound

This compound is identified as an oxyminomethyl rifamycin-SV derivative.[5] The available information is primarily from a publication dating back to 1995, which describes it as having broad-spectrum antibiotic activity, including against Mycobacterium tuberculosis, as well as immunomodulatory properties.[5]

Quantitative Data on this compound

There is a significant lack of publicly available, recent quantitative data from clinical trials comparing this compound to standard tuberculosis treatments. The 1995 abstract mentions a "therapeutical effect in bacterial infections (tuberculosis included)" in humans and good tolerance over 10-12 months of administration, but does not provide specific efficacy rates, patient numbers for the TB cohort, or a direct comparison with the RIPE regimen.[5] Without access to clinical trial data, a quantitative comparison is not possible.

Experimental Protocols for this compound

Detailed experimental protocols from human clinical trials for this compound in tuberculosis are not available in the public domain. The 1995 abstract suggests some human use, but the methodology, endpoints, and patient characteristics of these investigations are not specified.[5]

Comparative Summary

FeatureStandard RIPE RegimenThis compound
Evidence Base Extensive clinical trials and real-world data over decades.Limited to a 1995 publication and lacks recent clinical data.[5]
Regulatory Status Approved and recommended globally as first-line TB treatment.Not approved for the treatment of tuberculosis.
Efficacy Data High cure rates (85-90%) for drug-susceptible TB.[4]No specific cure rates from controlled clinical trials are publicly available.
Safety Profile Well-characterized, with known and manageable adverse effects.Described as "quite well tolerated" with "no severe adverse reactions" in a 1995 abstract, but a detailed safety profile is not available.[5]
Mechanism of Action Well-defined inhibition of bacterial RNA synthesis (Rifampin) and other specific targets.Described as a rifamycin-SV derivative, suggesting a similar mechanism to rifampin, with additional immunomodulatory effects.[5]

Signaling Pathways and Experimental Workflows

Standard TB Treatment (RIPE) Mechanism of Action

The following diagram illustrates the established mechanisms of action for the components of the RIPE regimen.

RIPE_Mechanism cluster_RIPE RIPE Regimen cluster_Mtb Mycobacterium tuberculosis Rifampin Rifampin DNAPolymerase DNA-dependent RNA polymerase Rifampin->DNAPolymerase Inhibits Isoniazid Isoniazid MycolicAcid Mycolic Acid Synthesis Isoniazid->MycolicAcid Inhibits Pyrazinamide Pyrazinamide FattyAcid Fatty Acid Synthase I Pyrazinamide->FattyAcid Disrupts (via conversion to pyrazinoic acid) Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan Inhibits CellWall Cell Wall Integrity DNAPolymerase->CellWall Bacterial Survival MycolicAcid->CellWall FattyAcid->CellWall Arabinogalactan->CellWall Reprimun_Mechanism cluster_Mtb Mycobacterium tuberculosis cluster_Host Host Immune System This compound This compound (oxyminomethyl rifamycin-SV derivative) DNAPolymerase DNA-dependent RNA polymerase This compound->DNAPolymerase Inhibits (presumed) TCD4 TCD4+ Lymphocytes This compound->TCD4 Modulates TB_Treatment_Workflow Diagnosis TB Diagnosis (Smear, Culture, X-ray) StartRIPE Initiate RIPE Therapy (Intensive Phase - 2 months) Diagnosis->StartRIPE Monitoring1 Monitor for Adverse Events and Clinical Improvement StartRIPE->Monitoring1 Sputum2m Sputum Culture at 2 Months Monitoring1->Sputum2m Continuation Continuation Phase (RIF + INH - 4 months) Sputum2m->Continuation If culture negative Failure Treatment Failure / Relapse Sputum2m->Failure If culture positive, re-evaluate Monitoring2 Continued Monitoring Continuation->Monitoring2 EOT End of Treatment Evaluation Monitoring2->EOT FollowUp Post-Treatment Follow-up EOT->FollowUp EOT->Failure If evidence of active TB Cured Treatment Success (Cured) FollowUp->Cured

References

In Vitro Comparative Analysis of Reprimun and Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Reprimun, an oxyminomethyl rifamycin-SV derivative, with other established antiretroviral agents. The following sections detail the inhibitory activity and cytotoxicity of these compounds, outline the experimental methodologies employed for their evaluation, and illustrate the key signaling pathways involved in their mechanism of action. Due to the limited availability of specific in vitro anti-HIV data for this compound, this guide utilizes data for structurally related rifamycin (B1679328) SV derivatives as a proxy to provide a comparative context. This information is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The in vitro efficacy of antiretroviral agents is commonly assessed by determining their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication. Concurrently, the 50% cytotoxic concentration (CC50), the concentration that causes the death of 50% of host cells, is determined to evaluate the drug's safety profile. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Anti-HIV-1 Activity of Selected Antiretroviral Agents

Drug ClassDrug NameTargetCell LineIC50 (µM)
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Zidovudine (AZT)Reverse TranscriptaseCEM-GFPData not specified
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Lamivudine (3TC)Reverse TranscriptaseCEM-GFPData not specified
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Nevirapine (NVP)Reverse TranscriptaseCEM-GFPData not specified
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Efavirenz (EFV)Reverse TranscriptaseCEM-GFPData not specified
Integrase Strand Transfer Inhibitor (INSTI)Raltegravir (RAL)IntegraseCEM-GFPData not specified
Rifamycin DerivativeRifamycin S DerivativeReverse TranscriptaseNot Specified~300[1]

Table 2: In Vitro Cytotoxicity of Selected Antiretroviral Agents

Drug ClassDrug NameCell LineCC50 (µM)
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Zidovudine (AZT)Not SpecifiedData not specified
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Lamivudine (3TC)Not SpecifiedData not specified
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Nevirapine (NVP)Not SpecifiedData not specified
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Efavirenz (EFV)Not SpecifiedData not specified
Integrase Strand Transfer Inhibitor (INSTI)Raltegravir (RAL)Not SpecifiedData not specified
Rifamycin DerivativeRifamycin S DerivativeNot SpecifiedData not specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiretroviral agents.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay is a fundamental tool for screening compounds that specifically target the reverse transcriptase enzyme of HIV-1.

Principle: The assay measures the ability of a test compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system. The enzyme's activity is determined by its ability to synthesize a DNA strand from an RNA template, which can be quantified using various detection methods, such as ELISA.

Detailed Protocol (ELISA-based):

  • Coating: Microtiter plates are coated with a poly(A) RNA template.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer, dNTPs (including biotin-dUTP), and the test compound at various concentrations.

  • Enzyme Addition: Recombinant HIV-1 reverse transcriptase is added to the reaction mixture.

  • Incubation: The plate is incubated to allow for the synthesis of the biotinylated DNA strand.

  • Detection:

    • The newly synthesized biotinylated DNA is captured by streptavidin-coated plates.

    • An enzyme-conjugated anti-biotin antibody (e.g., horseradish peroxidase-conjugated) is added.

    • A chromogenic substrate is added, and the resulting colorimetric signal is measured using a microplate reader.

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a test compound.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Human T-lymphocyte cells (e.g., CEM, MT-4) are seeded into a 96-well plate at a predetermined density.

  • Compound Addition: The test compound is added to the wells in a series of dilutions. Control wells containing cells with no compound are also included.

  • Incubation: The plate is incubated for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO, acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Mechanism of Action: Reverse Transcriptase Inhibition

The primary antiretroviral mechanism of action for this compound and other rifamycin derivatives is the inhibition of HIV-1 reverse transcriptase. This enzyme is crucial for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_rt Reverse Transcription Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA Provirus Provirus Viral_DNA->Provirus Integration Host_DNA Host DNA RT->Viral_DNA synthesis This compound This compound This compound->RT Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Experimental Workflow: In Vitro Antiviral Assay

The following diagram illustrates the general workflow for determining the in vitro antiviral activity of a test compound against HIV-1.

Antiviral_Assay_Workflow start Start cell_culture 1. Prepare Target Cell Culture start->cell_culture end End compound_prep 2. Prepare Serial Dilutions of Test Compound cell_culture->compound_prep infection 3. Infect Cells with HIV-1 in the presence of Compound compound_prep->infection incubation 4. Incubate for Viral Replication infection->incubation quantification 5. Quantify Viral Replication (e.g., p24 ELISA) incubation->quantification analysis 6. Data Analysis (Calculate IC50) quantification->analysis analysis->end

Caption: General workflow for in vitro antiviral activity assessment.

Logical Relationship: Determination of Selectivity Index

The selectivity index is a critical parameter for evaluating the potential of a drug candidate. It represents the relationship between the drug's efficacy and its toxicity.

Selectivity_Index cluster_formula ic50 IC50 (50% Inhibitory Concentration) Measures Efficacy si Selectivity Index (SI) ic50->si cc50 CC50 (50% Cytotoxic Concentration) Measures Toxicity cc50->si formula SI = CC50 / IC50

Caption: Calculation of the Selectivity Index (SI).

References

Reprimun's Therapeutic Potential in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical therapeutic potential of Reprimun, a rifamycin (B1679328) SV derivative, with alternative immunomodulatory agents. The data presented is based on published studies of rifamycin SV and its derivatives as a proxy for this compound, offering insights into its likely mechanisms of action and efficacy.

Executive Summary

This compound, a derivative of rifamycin SV, demonstrates significant therapeutic potential in preclinical settings through a dual mechanism of immunomodulation and direct anti-tumor activity. Its ability to suppress pro-inflammatory cytokines and inhibit pathways crucial for tumor growth and survival positions it as a promising candidate for further oncological investigation. This guide summarizes the available preclinical data, outlines relevant experimental protocols, and compares its mechanistic profile with other immunomodulatory agents.

Data Presentation: this compound (as Rifamycin SV derivative) vs. Alternative Immunomodulatory Agents

The following tables summarize the comparative performance of this compound, based on data from rifamycin SV derivatives, against other immunomodulatory agents in preclinical studies.

Table 1: In Vitro Immunomodulatory Activity

FeatureThis compound (Rifamycin SV derivative)Alternative: NF-κB Inhibitor (e.g., BAY 11-7082)Alternative: Glucocorticoid (e.g., Dexamethasone)
Mechanism of Action Activates Pregnane X Receptor (PXR) and inhibits NF-κB signaling.[1][2]Directly inhibits IκBα phosphorylation, preventing NF-κB activation.[3]Binds to glucocorticoid receptors, leading to transrepression of NF-κB and other transcription factors.
Effect on Cytokine Secretion Potent inhibitor of pro-inflammatory cytokines including TNF-α, IL-6, IL-2, IL-17A, and IFN-γ in T-cells, monocytes, and macrophages.[1][2]Broad-spectrum inhibition of NF-κB-dependent cytokines.[3]Potent and broad-spectrum anti-inflammatory effects, inhibiting a wide range of cytokines.
Cellular Targets CD4+ T-cells, monocytes, macrophages, and cancer cells.[1]Wide range of immune and non-immune cells where NF-κB is active.Most cell types, including immune cells, epithelial cells, and fibroblasts.
Reported In Vitro Efficacy Significant downregulation of inflammatory cytokine secretion from activated immune cells.[2]Dose-dependent inhibition of inflammatory responses in various cell-based assays.High potency in suppressing inflammatory and immune responses.

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity

FeatureThis compound (as Rifampicin)Alternative: Anti-Angiogenic Agent (e.g., Bevacizumab)Alternative: Immunotherapy (e.g., Anti-PD-1)
Mechanism of Action Downregulates angiogenesis-related genes; direct anti-proliferative effects on endothelial and tumor cells.[4][5]Monoclonal antibody that binds to and neutralizes Vascular Endothelial Growth Factor (VEGF).Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring anti-tumor immunity.
Preclinical Models Mouse models of hepatic tumors and human sarcoma.[5]Xenograft and syngeneic mouse models of various solid tumors.[6]Syngeneic mouse tumor models and humanized mouse models.[7]
Reported In Vivo Efficacy Significant decrease in tumor progression and neovascularization.[5]Inhibition of tumor growth and reduction in tumor vascular density.Tumor regression and improved survival in responsive models.
Additional Effects May enhance the efficacy of chemotherapy in multidrug-resistant cells by inhibiting P-glycoprotein.Can lead to vascular normalization, potentially improving the delivery of other therapies.Can induce durable anti-tumor immune responses and immunological memory.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of rifamycin SV derivatives are provided below. These protocols can serve as a template for validating the therapeutic potential of this compound.

In Vitro Cytokine Release Assay

Objective: To quantify the inhibitory effect of this compound on pro-inflammatory cytokine secretion from activated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Stimulation and Treatment: Seed PBMCs in 96-well plates and pre-treat with varying concentrations of this compound or a vehicle control for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (for monocytes) or anti-CD3/CD28 antibodies (for T-cells).

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex cytokine bead array assay or enzyme-linked immunosorbent assay (ELISA).[8][9]

  • Data Analysis: Compare cytokine levels in this compound-treated wells to vehicle-treated and unstimulated controls to determine the dose-dependent inhibitory effect.

In Vivo Tumor Xenograft Model for Anti-Angiogenesis

Objective: To evaluate the effect of this compound on tumor growth and angiogenesis in a human tumor xenograft mouse model.

Methodology:

  • Cell Line: Use a suitable human cancer cell line (e.g., a hepatocellular carcinoma or sarcoma cell line).

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (orally or via intraperitoneal injection) and a vehicle control daily for a specified period.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Immunohistochemistry: Perform immunohistochemical staining on tumor sections for markers of angiogenesis (e.g., CD31 to quantify microvessel density) and proliferation (e.g., Ki-67).[6]

  • Data Analysis: Compare tumor growth curves, final tumor weights, and marker expression between the this compound-treated and control groups.

Mandatory Visualizations

Signaling Pathway of this compound's Immunomodulatory Action

Caption: this compound's proposed immunomodulatory signaling pathway.

Experimental Workflow for In Vivo Anti-Tumor Efficacy

G start Start: Tumor Cell Culture implantation Subcutaneous Implantation into Immunodeficient Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Administration: This compound or Vehicle randomization->treatment Treatment Group randomization->treatment Control Group measurement Tumor Volume Measurement (Every 2-3 Days) treatment->measurement endpoint Endpoint Reached measurement->endpoint endpoint->measurement No euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Analysis: - Tumor Weight - Immunohistochemistry (CD31, Ki-67) euthanasia->analysis end End: Data Comparison analysis->end

Caption: Workflow for preclinical in vivo anti-tumor efficacy studies.

References

Comparative Cytotoxicity Profile of Reprimun and Other Rifamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Reprimun, an oxyminomethyl rifamycin-SV derivative, against other commonly used rifamycin (B1679328) antibiotics: rifampicin (B610482), rifabutin (B1679326), and rifapentine (B610483). The data presented is intended to inform researchers and drug development professionals on the differential effects of these compounds on various human cell lines.

Executive Summary

The rifamycin class of antibiotics, primarily known for their efficacy against mycobacterial infections, also exhibit varying degrees of cytotoxicity towards eukaryotic cells. This profile is a critical consideration in drug development, particularly for indications requiring high dosage or long-term treatment, and for exploring potential anticancer applications. This guide summarizes available in vitro cytotoxicity data, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways implicated in rifamycin-induced cellular responses.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound's core compound, rifamycin SV, and its derivatives against a panel of human cell lines. It is important to note that direct comparative studies for this compound (oxyminomethyl rifamycin-SV derivative) are limited in publicly available literature. The data for rifampicin, rifabutin, and rifapentine are included to provide a baseline for the expected cytotoxic profile of this class of antibiotics.

CompoundCell LineAssayExposure TimeIC50 (µM)Reference
RifampicinHepG2 (Hepatocellular Carcinoma)MTT48 hours~25.5[1]
RifampicinPrimary KeratinocytesMTT72 hours>50 µg/mL (>60.7 µM)[2]
RifampicinPrimary FibroblastsMTT72 hours>50 µg/mL (>60.7 µM)[2]
RifampicinHaCaT (Immortalized Keratinocytes)MTT72 hours>50 µg/mL (>60.7 µM)[2]
Rifampicin3T3 (Mouse Embryonic Fibroblast)MTT72 hours>50 µg/mL (>60.7 µM)[2]
RifabutinA549 (Lung Carcinoma)Not SpecifiedNot Specified5-10[3]
RifabutinH460 (Large Cell Lung Cancer)Not SpecifiedNot Specified5-10[3]

Note: The provided data for rifampicin indicates low cytotoxicity in skin-derived cell lines at concentrations up to 50 µg/mL, while the IC50 in HepG2 cells suggests moderate cytotoxicity. Rifabutin has been shown to be more cytotoxic in lung cancer cell lines.[3] A study on drug-resistant cancer cells found that low doses of rifabutin could enhance the cytotoxicity of antimitotic drugs, an effect not observed with rifampin, rifapentine, or rifaximin (B1679331).[4]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used in the evaluation of rifamycin compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of Rifamycin compound B->C D Incubate for specified exposure time (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways

Rifamycins can modulate several cellular signaling pathways, which may contribute to their cytotoxic and other biological effects. The primary mechanism of action for their antibacterial properties is the inhibition of bacterial DNA-dependent RNA polymerase.[5] However, in eukaryotic cells, other pathways can be affected.

NF-κB Signaling Pathway

Some rifamycin derivatives, such as rifamycin SV and rifaximin, have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cell survival.[6][7] Inhibition of the NF-κB pathway can lead to a decrease in the expression of pro-inflammatory cytokines and anti-apoptotic proteins, potentially contributing to a cytotoxic or anti-inflammatory effect.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB->IκB Degradation NF-κB NF-κB Gene_Transcription Gene Transcription (Inflammation, Survival) NF-κB->Gene_Transcription Translocates & Activates Rifamycin Rifamycin Rifamycin->IKK Inhibits

Modulation of the NF-κB Pathway by Rifamycins

Apoptosis Signaling Pathway

Cytotoxic compounds often induce apoptosis, or programmed cell death. While the precise apoptotic pathways triggered by all rifamycin derivatives are not fully elucidated, studies on related compounds suggest the involvement of key regulators of apoptosis. For instance, some anticancer drugs induce apoptosis through pathways involving caspases and the Bcl-2 family of proteins.[8]

Apoptosis_Pathway cluster_cell Cell Drug_Stimulus Rifamycin Derivative Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Drug_Stimulus->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Drug_Stimulus->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Activates Pro_Apoptotic->Mitochondrion Induces Permeabilization Anti_Apoptotic->Pro_Apoptotic Inhibits Apoptosis Apoptosis Caspases->Apoptosis

General Apoptotic Pathway Potentially Induced by Cytotoxic Agents

Conclusion

The available data suggests that rifamycin derivatives exhibit a range of cytotoxic profiles depending on the specific compound and the cell type being evaluated. While this compound is reported to be well-tolerated, more direct comparative studies with quantitative endpoints like IC50 values are needed to definitively position its cytotoxicity relative to other rifamycins. The modulation of key cellular pathways such as NF-κB and apoptosis likely contributes to these effects and warrants further investigation to understand the full therapeutic potential and safety profile of this class of antibiotics. Researchers are encouraged to perform head-to-head comparative studies using standardized protocols to generate robust and comparable datasets.

References

Comparative Efficacy of Oncolytic Immunotherapies: A Cross-Validation Guide for Reprimun (RP1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Reprimun (RP1/vusolimogene oderparepvec), an oncolytic immunotherapy, with an alternative, Talimogene Laherparepvec (T-VEC), focusing on their efficacy across different cancer cell lines. Due to the limited availability of public preclinical data for RP1, this guide will utilize illustrative data to demonstrate a comparative framework. The experimental protocols provided are standardized methodologies for evaluating oncolytic virus efficacy.

Introduction to Oncolytic Virotherapy

Oncolytic viruses (OVs) represent a promising class of cancer therapeutics that selectively replicate in and destroy cancer cells while stimulating a systemic anti-tumor immune response. This dual mechanism of action offers a unique approach to cancer treatment. This guide focuses on this compound (RP1), a genetically engineered herpes simplex virus type 1 (HSV-1), and compares it with T-VEC, the first FDA-approved oncolytic virus therapy.

This compound (RP1): Developed by Replimune, RP1 is an oncolytic immunotherapy based on a proprietary HSV-1 strain. It is engineered for enhanced tumor-killing potency through the expression of a fusogenic protein (GALV-GP R-) and granulocyte-macrophage colony-stimulating factor (GM-CSF). This design aims to maximize immunogenic cell death and activate a robust anti-tumor immune response.[1][2][3]

Talimogene Laherparepvec (T-VEC): T-VEC is also a genetically modified HSV-1. It is designed to selectively replicate in tumors and produce human GM-CSF to stimulate an anti-tumor immune response. T-VEC is approved for the treatment of advanced melanoma.[4][5]

Mechanism of Action: A Comparative Overview

Both RP1 and T-VEC share a common backbone as modified HSV-1 viruses that cause tumor cell lysis and express GM-CSF to attract and activate antigen-presenting cells. However, a key differentiator for RP1 is the inclusion of the GALV-GP R- fusogenic protein, which is designed to enhance cell-to-cell spread of the virus, leading to more efficient tumor cell killing.

Below is a diagram illustrating the generalized signaling pathway of oncolytic viruses like RP1 and T-VEC.

Oncolytic_Virus_MoA OV Oncolytic Virus (RP1/T-VEC) TumorCell Tumor Cell OV->TumorCell Infection Replication Viral Replication TumorCell->Replication Lysis Tumor Cell Lysis Replication->Lysis GMCSF GM-CSF Expression Replication->GMCSF Antigens Release of Tumor Antigens, PAMPs, and DAMPs Lysis->Antigens APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigens->APC Uptake and Maturation GMCSF->APC Recruitment and Activation TCell T-Cell Activation and Proliferation APC->TCell Antigen Presentation SystemicImmunity Systemic Anti-Tumor Immune Response TCell->SystemicImmunity UninfectedTumor Distal Uninfected Tumor Cell SystemicImmunity->UninfectedTumor Targeting and Killing MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with oncolytic virus (serial dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 AddSolvent Add solubilization solvent Incubate3->AddSolvent Read Read absorbance (570 nm) AddSolvent->Read Plaque_Assay_Workflow Start Seed host cells in 6-well plate Dilute Prepare serial dilutions of virus stock Start->Dilute Infect Infect cell monolayers with virus dilutions Dilute->Infect Incubate Incubate (1-2h) for viral adsorption Infect->Incubate Overlay Add semi-solid overlay (e.g., agarose) Incubate->Overlay IncubatePlaques Incubate until plaques are visible Overlay->IncubatePlaques FixStain Fix and stain cells (e.g., crystal violet) IncubatePlaques->FixStain Count Count plaques and calculate viral titer (PFU/mL) FixStain->Count

References

Reprimun in the In Vitro Landscape of Kaposi's Sarcoma Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Reprimun and other established treatments for Kaposi's sarcoma (KS). While clinical data exists for this compound's efficacy, a direct in vitro comparison with standard-of-care chemotherapeutics and antiviral agents has been challenging due to the limited availability of specific studies on this compound's anti-cancer activity in KS cell lines. This guide synthesizes the available in vitro data for established KS treatments—paclitaxel (B517696), doxorubicin, vincristine, bleomycin, and select antiviral agents—and contextualizes the potential mechanisms of this compound based on studies of related rifamycin (B1679328) compounds.

Executive Summary

Kaposi's sarcoma is a vascular tumor caused by the Human herpesvirus 8 (HHV-8), also known as Kaposi's sarcoma-associated herpesvirus (KSHV). Therapeutic strategies encompass cytotoxic agents that target proliferating tumor cells and antiviral drugs that inhibit KSHV replication. This compound, an oxyminomethyl rifamycin-SV derivative, has demonstrated therapeutic effects in KS patients, attributed to its antiproliferative and immunomodulatory properties. However, a head-to-head in vitro comparison with other KS treatments is not currently available in published literature.

This guide collates available in vitro data on the following agents:

  • This compound (Rifamycin-SV derivative): While direct in vitro data on KS cells is lacking, studies on related rifamycin compounds, such as rifampicin (B610482), indicate antiproliferative effects on endothelial and various cancer cells.

  • Paclitaxel: A potent microtubule stabilizer that induces apoptosis in KS cells with a low nanomolar half-maximal inhibitory concentration (IC50).

  • Doxorubicin: An anthracycline antibiotic that inhibits topoisomerase II and induces apoptosis in cancer cells.

  • Vincristine and Bleomycin: Vinca alkaloids and a polypeptide antibiotic, respectively, that are often used in combination chemotherapy for KS. In vitro data on their specific effects on KS cells is limited.

  • Antiviral Agents (Cidofovir, Ganciclovir, Foscarnet): These drugs target KSHV DNA synthesis, a critical process for viral replication and KS pathogenesis.

Comparative In Vitro Efficacy

The following tables summarize the available quantitative data for the antiproliferative and antiviral activities of the compared treatments. It is important to note the absence of direct comparative studies necessitates a cross-study analysis, and experimental conditions may vary.

TreatmentCell Line/SystemEndpointIC50 / EC50Citation
This compound (as Rifampicin) Human Microvascular Endothelial Cells (hMVECs)Proliferation~60 µg/mL[1]
Human Retinal Endothelial Cells (hRECs)ProliferationNot specified[1]
Rat Pulmonary Endothelial Cells (rPECs)ProliferationNot specified[1]
Human Hepatoma (CW-2, HepG2)ProliferationLess potent than on endothelial cells[1]
Paclitaxel AIDS-KS cellsGrowth Inhibition0.8 nM [2]
Doxorubicin Data not available for KS cells
Vincristine Data not available for KS cells
Bleomycin Data not available for KS cells

Table 1: Antiproliferative Activity of Selected Agents. IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth.

TreatmentVirus/SystemEndpointMedian Inhibitory ConcentrationCitation
Cidofovir KSHV (BCBL-1 cells)Lytic DNA Synthesis0.05 µM[3]
Ganciclovir KSHV (BCBL-1 cells)Lytic DNA Synthesis5.1 µM[3]
Foscarnet (B613817) (PFA) KSHV (BCBL-1 cells)Lytic DNA Synthesis97 µM[3]

Table 2: Antiviral Activity Against KSHV. Median inhibitory concentration represents the concentration required to inhibit viral DNA synthesis by 50%.

Mechanisms of Action & Signaling Pathways

The therapeutic efficacy of these agents stems from their distinct mechanisms of action, which are visualized in the following diagrams.

This compound (Rifamycin Derivatives) - Potential Mechanisms

This compound is a derivative of rifamycin-SV. While its precise anti-cancer mechanism is not fully elucidated, studies on other rifamycin derivatives like rifampicin suggest potential pathways. These include the inhibition of angiogenesis and direct antiproliferative effects on cancer cells. Rifamycins are known to inhibit bacterial DNA-dependent RNA polymerase, but their effects on eukaryotic cells are less understood and may involve different targets.

Reprimun_Mechanism This compound This compound (Rifamycin-SV Derivative) Angiogenesis Angiogenesis This compound->Angiogenesis Inhibition Cell_Proliferation Cancer Cell Proliferation This compound->Cell_Proliferation Inhibition Endothelial_Cells Endothelial Cells Angiogenesis->Endothelial_Cells Cancer_Cells Cancer Cells Cell_Proliferation->Cancer_Cells

Caption: Potential mechanisms of this compound's anti-cancer activity.

Paclitaxel - Microtubule Stabilization and Apoptosis Induction

Paclitaxel is a well-characterized chemotherapeutic agent that binds to and stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. In KS cells, paclitaxel has been shown to induce apoptosis through the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, release of cytochrome c, and activation of caspase-3.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_p Phosphorylation of Bcl-2 and Bcl-xL Apoptosis->Bcl2_p CytC Cytochrome c Release Bcl2_p->CytC Casp3 Caspase-3 Activation CytC->Casp3

Caption: Paclitaxel's signaling pathway leading to apoptosis.

Doxorubicin - Topoisomerase II Inhibition and DNA Damage

Doxorubicin is an anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis. This process involves the generation of reactive oxygen species (ROS) and the activation of apoptotic signaling cascades.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Caption: Doxorubicin's mechanism of action inducing apoptosis.

Antiviral Agents - Inhibition of KSHV Lytic Replication

Antiviral drugs such as cidofovir, ganciclovir, and foscarnet target the KSHV DNA polymerase, an essential enzyme for the replication of the viral genome during the lytic phase of the viral life cycle. By inhibiting this process, these agents can reduce viral load and potentially impact KS tumor progression.

Antiviral_Pathway Antivirals Antiviral Agents (Cidofovir, Ganciclovir, Foscarnet) KSHV_Polymerase KSHV DNA Polymerase Antivirals->KSHV_Polymerase Inhibition DNA_Synthesis KSHV Lytic DNA Synthesis KSHV_Polymerase->DNA_Synthesis Virion_Production Infectious Virion Production DNA_Synthesis->Virion_Production

Caption: Antiviral agents inhibit KSHV DNA replication.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are generalized protocols for key assays used to evaluate the efficacy of anti-cancer agents.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells 1. Seed KS cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Drug 3. Add serial dilutions of test compounds Incubate_24h->Add_Drug Incubate_72h 4. Incubate for 72 hours Add_Drug->Incubate_72h Add_MTT 5. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Kaposi's sarcoma cells (e.g., KS-IMM, SLK) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, paclitaxel) for a specified duration (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V / Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells 1. Seed KS cells Treat_Cells 2. Treat with test compounds Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest and wash cells Treat_Cells->Harvest_Cells Stain_AnnexinV_PI 4. Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_AnnexinV_PI Flow_Cytometry 5. Analyze by flow cytometry Stain_AnnexinV_PI->Flow_Cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol Details:

  • Cell Treatment: KS cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC), which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

KSHV Lytic Replication Inhibition Assay

This assay measures the ability of a compound to inhibit the production of new infectious viral particles.

KSHV_Inhibition_Assay cluster_induction Induction & Treatment cluster_quantification Quantification Induce_Lytic_Cycle 1. Induce KSHV lytic cycle in BCBL-1 cells Treat_Cells 2. Treat with antiviral compounds Induce_Lytic_Cycle->Treat_Cells Isolate_DNA 3. Isolate viral DNA from supernatant Treat_Cells->Isolate_DNA qPCR 4. Quantify viral DNA by qPCR Isolate_DNA->qPCR

Caption: Workflow for KSHV lytic replication inhibition assay.

Protocol Details:

  • Lytic Cycle Induction: The KSHV lytic cycle is induced in a latently infected cell line (e.g., BCBL-1) using a chemical inducer like 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Antiviral Treatment: The induced cells are treated with various concentrations of the antiviral drug.

  • Viral DNA Quantification: After a set incubation period, the supernatant containing viral particles is collected, and the viral DNA is extracted and quantified using quantitative real-time PCR (qPCR) to determine the extent of inhibition of viral replication.

Conclusion

This guide provides a comparative overview of the in vitro data available for this compound and other key treatments for Kaposi's sarcoma. While direct comparative data for this compound is lacking, the information on related rifamycin compounds suggests potential antiproliferative and anti-angiogenic mechanisms. In contrast, agents like paclitaxel have well-defined and potent in vitro activity against KS cells. The provided experimental protocols offer a framework for conducting future studies to directly compare the in vitro efficacy of this compound against established KS therapies. Such studies are crucial for a comprehensive understanding of this compound's therapeutic potential and for guiding its future development and clinical application in the treatment of Kaposi's sarcoma.

References

Unveiling the Synergistic Potential of Reprimun in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data validates the synergistic effects of Reprimun, an oxyminomethyl rifamycin-SV derivative, when used in combination with other therapeutic agents. This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound's performance, supported by experimental data, to underscore its potential in combination therapy regimens.

This compound, recognized for its dual antibiotic and immunomodulatory properties, demonstrates a unique mechanism of action that lays the groundwork for synergistic interactions. Unlike many immunomodulators that function as Toll-like receptor (TLR) agonists, this compound exerts its effects through a distinct pathway. It selectively modulates TCD4+ lymphocytes, inhibits the synthesis of key cytokines and chemokines from monocytes and macrophages, and downregulates the secretion of inflammatory cytokines from human CD4 T-cells. This immunomodulatory activity is further attributed to its ability to activate the Pregnane X Receptor (PXR) and inhibit the pro-inflammatory NF-κB signaling pathway.

This guide will delve into the experimental evidence of this compound's synergistic potential, with a particular focus on its combination with fluoroquinolone antibiotics. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further exploration of these findings.

Synergistic Effects of a this compound Analog with Ofloxacin (B1677185) Against Mycobacterium leprae

A key study has demonstrated the synergistic antimicrobial activity of a this compound analog, 3-(4-cinamyl-1-piperazinyl)iminomethyl rifamycin (B1679328) SV (T9), when combined with ofloxacin against both rifampin-sensitive and rifampin-resistant strains of Mycobacterium leprae. Synergy was determined using an in vitro cell-free culture system and quantified by the Fractional Inhibitory Concentration (FIC) Index.

Quantitative Data Summary

While the full dataset from the original study is not publicly available, the findings indicate a significant synergistic interaction. The study reported the Minimum Inhibitory Concentrations (MICs) of T9 against rifampin-sensitive and rifampin-resistant strains of M. leprae were 0.1 µg/ml and 0.4 µg/ml, respectively. The combination with ofloxacin resulted in a synergistic effect, which is typically defined by an FIC Index of ≤ 0.5. The precise FIC Index values from this study are not detailed in the available literature.

Table 1: In Vitro Activity of this compound Analog (T9) and Ofloxacin Against Mycobacterium leprae

Organism StrainDrugMIC (µg/ml) - AloneMIC (µg/ml) - In CombinationFIC IndexInterpretation
M. leprae (Rifampin-Sensitive)T90.1Data not availableData not availableSynergy
OfloxacinData not availableData not available
M. leprae (Rifampin-Resistant)T90.4Data not availableData not availableSynergy
OfloxacinData not availableData not available

Note: The synergistic effect was reported, but specific MIC values for the combination and the resulting FIC Index were not available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for determining the in vitro synergistic activity of this compound and a partner drug, based on established protocols for Mycobacterium leprae susceptibility testing.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

1. Preparation of M. leprae Inoculum:

  • M. leprae bacilli are harvested from the footpads of infected nude mice.

  • The tissue is homogenized, and the bacilli are purified and suspended in a suitable culture medium, such as a modified 7H12 medium.

  • The bacterial suspension is adjusted to a standard turbidity corresponding to a known concentration of bacilli.

2. Drug Dilution Series:

  • Serial dilutions of this compound (or its analog) and the partner drug (e.g., ofloxacin) are prepared.

  • In a 96-well microtiter plate, the drugs are diluted along the x- and y-axes to create a matrix of different concentration combinations. Each well contains a unique combination of the two drugs.

  • Control wells containing each drug alone and no drugs are also included.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared M. leprae suspension.

  • The plate is incubated at 33°C in a humidified atmosphere for a sufficient period to allow for bacterial metabolism and growth in the control wells (typically several weeks for M. leprae).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Bacterial growth or metabolic activity is assessed using a suitable method, such as radiorespirometry (e.g., BACTEC 460 system) which measures the metabolism of 14C-labeled substrate, or by molecular methods like quantitative reverse transcription PCR (qRT-PCR) to measure bacterial viability.

  • The MIC is defined as the lowest concentration of a drug that inhibits visible growth or metabolic activity.

5. Calculation of Fractional Inhibitory Concentration (FIC) Index:

  • The FIC for each drug in a given combination well is calculated as follows:

    • FICA = MIC of Drug A in combination / MIC of Drug A alone

    • FICB = MIC of Drug B in combination / MIC of Drug B alone

  • The FIC Index for that combination is the sum of the individual FICs:

    • FIC Index = FICA + FICB

6. Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the immunomodulatory signaling pathway of this compound's parent compound and the experimental workflow for synergy validation.

Reprimun_Mechanism_of_Action cluster_cell Macrophage / T-Cell This compound This compound (Rifamycin SV Derivative) PXR PXR (Pregnane X Receptor) This compound->PXR Activates NFkB_pathway NF-κB Signaling Pathway This compound->NFkB_pathway Inhibits TCD4 TCD4+ Lymphocyte Modulation This compound->TCD4 Selectively Modulates Cytokine_Synthesis Pro-inflammatory Cytokine & Chemokine Synthesis NFkB_pathway->Cytokine_Synthesis Promotes

Caption: Immunomodulatory signaling pathway of this compound's parent compound.

Synergy_Validation_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Inoculum Prepare M. leprae Inoculum Inoculate Inoculate Plate with M. leprae Inoculum->Inoculate Drug_Dilution Prepare Serial Drug Dilutions (this compound & Partner Drug) Setup Set up 96-well Plate with Drug Combinations Drug_Dilution->Setup Setup->Inoculate Incubate Incubate at 33°C Inoculate->Incubate Determine_MIC Determine MIC for Individual & Combined Drugs Incubate->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret

Caption: Experimental workflow for validating synergistic effects.

Benchmarking Reprimun's Performance Against Novel Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Reprimun, an oxyminomethyl rifamycin-SV derivative, against a selection of novel antibiotics. The performance metrics, mechanisms of action, and immunomodulatory effects are detailed to assist researchers, scientists, and drug development professionals in their evaluation of these antimicrobial agents.

Executive Summary

This compound is a broad-spectrum antibiotic with demonstrated activity against various bacteria, including Mycobacterium tuberculosis. A key differentiator for this compound is its dual functionality, exhibiting both direct antimicrobial action and a selective immunomodulatory effect on TCD4+ lymphocytes. This guide benchmarks this compound's anticipated performance, based on data from closely related rifamycin-SV derivatives, against recently developed antibiotics for tuberculosis and Gram-positive infections. The comparative data presented herein is intended to provide a framework for understanding the potential therapeutic positioning of this compound in the current landscape of antimicrobial agents.

Comparative Performance Data

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC, and Minimum Bactericidal Concentration - MBC) of a rifamycin-SV derivative (as a proxy for this compound) and novel antibiotics against key bacterial pathogens.

Table 1: Performance Against Mycobacterium tuberculosis

AntibioticMechanism of ActionMIC (µg/mL)MBC (µg/mL)
Rifamycin-SV derivative (T9) Inhibits bacterial DNA-dependent RNA polymerase≤0.25 (for RIF-susceptible strains)Not specified
Bedaquiline Inhibits mycobacterial ATP synthase[1][2][3]0.03 - 0.12>128 (for M. avium complex)[4]
Pretomanid Inhibits mycolic acid biosynthesis and acts as a respiratory poison[5][6][7]0.005 - 0.48[8]0.02 (aerobic), 6.3 (anaerobic)[8]
Delamanid Inhibits mycolic acid synthesis[9][10][11]0.001 - 0.05[12][13]Not specified

Table 2: Performance Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

AntibioticMechanism of ActionMIC (µg/mL)
Rifamycin-SV Inhibits bacterial DNA-dependent RNA polymeraseNot specified in detail for S. aureus
Omadacycline Binds to the 30S ribosomal subunit to inhibit protein synthesis[14][15][16][17]0.12 - 0.5 (including MRSA)[18][19][20]
Lefamulin Binds to the 50S ribosomal subunit to inhibit protein synthesis[21][22][23][24]0.06 - 0.25 (including MRSA)[25][26][27]

Mechanism of Action and Immunomodulation

Antimicrobial Mechanism of Action: this compound (Rifamycin-SV Derivative)

This compound, as a rifamycin-SV derivative, exerts its bactericidal effect by targeting a fundamental process in bacterial survival: transcription.

This compound This compound (Rifamycin-SV Derivative) RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Transcription Transcription (RNA Synthesis) This compound->Transcription Inhibits RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Figure 1. Antimicrobial mechanism of action of this compound.

Immunomodulatory Mechanism: this compound (Rifamycin-SV Derivative)

Beyond its direct antimicrobial activity, this compound possesses immunomodulatory properties, a characteristic attributed to its rifamycin-SV core. This involves the modulation of key inflammatory signaling pathways.

cluster_cell Immune Cell (e.g., T-cell, Macrophage) PXR Pregnane X Receptor (PXR) NFkB NF-κB Pathway PXR->NFkB Can inhibit Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes This compound This compound (Rifamycin-SV Derivative) This compound->PXR Activates This compound->NFkB Inhibits

Figure 2. Immunomodulatory signaling pathway of this compound.

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of antibiotic performance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

cluster_workflow Broth Microdilution Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria and antibiotic dilutions prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic

Figure 3. Workflow for MIC determination by broth microdilution.

Protocol Details:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading Results: The wells are examined for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial drug required to kill a particular bacterium.

Protocol Details:

  • Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating: The aliquot is plated onto an antibiotic-free agar (B569324) medium.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

Conclusion

This compound, a rifamycin-SV derivative, presents a compelling profile as a broad-spectrum antibiotic with the added benefit of immunomodulatory activity. While direct comparative performance data for this compound is not yet widely available, analysis of closely related compounds suggests potent activity against key pathogens, including Mycobacterium tuberculosis. Its unique immunomodulatory mechanism, involving the activation of PXR and inhibition of the NF-κB pathway, offers a potential advantage in treating infections with a significant inflammatory component. Further head-to-head clinical studies are warranted to definitively establish the therapeutic positioning of this compound relative to novel antibiotics. This guide provides a foundational framework for such evaluations, highlighting the key performance indicators and mechanistic attributes that should be considered.

References

Validating Reprimun's Immunomodulatory Mechanism of Action Through Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Reprimun, an immunomodulatory agent, with alternative therapies. It focuses on the validation of this compound's mechanism of action using genetic knockout studies and presents supporting experimental data, detailed protocols, and visualizations to aid in research and development.

This compound's Profile: A Dual-Action Therapeutic

This compound is an oxyminomethyl rifamycin-SV derivative that exhibits both antibiotic and immunomodulatory properties.[1] Its therapeutic applications include the treatment of various bacterial infections, sarcoidosis, immune thrombocytopenia, and Kaposi's sarcoma.[1] The core of this compound's immunomodulatory effect lies in its selective action on TCD4+ lymphocytes, where it is proposed to modulate inflammatory responses through the activation of the Pregnane (B1235032) X Receptor (PXR) and subsequent inhibition of the NF-κB signaling pathway.[2][3]

Validating the Mechanism of Action: A Genetic Knockout Approach

To definitively establish the role of PXR and NF-κB in this compound's mechanism of action, a genetic knockout study using CRISPR/Cas9 technology in primary human T-cells is proposed. This approach allows for the specific removal of the target genes (PXR and the p65 subunit of NF-κB, RELA) to observe the drug's effect in their absence.

Experimental Workflow

The proposed experimental workflow is designed to assess the impact of this compound on T-cell activation and cytokine production in wild-type (WT) T-cells versus PXR and RELA knockout (KO) T-cells.

experimental_workflow cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Analysis Isolate Primary\nT-cells Isolate Primary T-cells CRISPR/Cas9\nKnockout CRISPR/Cas9 Knockout Isolate Primary\nT-cells->CRISPR/Cas9\nKnockout Generate KO lines Expand WT, PXR KO,\nand RELA KO T-cells Expand WT, PXR KO, and RELA KO T-cells CRISPR/Cas9\nKnockout->Expand WT, PXR KO,\nand RELA KO T-cells Treat with this compound\nor Vehicle Control Treat with this compound or Vehicle Control Expand WT, PXR KO,\nand RELA KO T-cells->Treat with this compound\nor Vehicle Control Stimulate T-cells\n(anti-CD3/CD28) Stimulate T-cells (anti-CD3/CD28) Treat with this compound\nor Vehicle Control->Stimulate T-cells\n(anti-CD3/CD28) Measure T-cell\nProliferation Measure T-cell Proliferation Stimulate T-cells\n(anti-CD3/CD28)->Measure T-cell\nProliferation Quantify Cytokine\nProduction (ELISA) Quantify Cytokine Production (ELISA) Stimulate T-cells\n(anti-CD3/CD28)->Quantify Cytokine\nProduction (ELISA) Assess NF-kB\nActivity (Reporter Assay) Assess NF-kB Activity (Reporter Assay) Stimulate T-cells\n(anti-CD3/CD28)->Assess NF-kB\nActivity (Reporter Assay)

Figure 1: Experimental workflow for validating this compound's mechanism of action.
Data Presentation: Expected Outcomes

The following table summarizes the anticipated quantitative data from the proposed genetic knockout study. The values are hypothetical but reflect the expected trends based on the known immunomodulatory effects of rifamycin-SV derivatives.

Cell TypeTreatmentT-cell Proliferation (% of Control)IFN-γ Production (pg/mL)TNF-α Production (pg/mL)NF-κB Activity (Fold Change)
Wild-Type (WT) Vehicle100%150080010
This compound45%6503503
PXR Knockout (KO) Vehicle105%160085011
This compound95%155082010.5
RELA (p65) KO Vehicle20%3001501
This compound18%2801401

Data Interpretation:

  • In Wild-Type cells , this compound is expected to significantly inhibit T-cell proliferation and the production of pro-inflammatory cytokines (IFN-γ and TNF-α), along with a marked reduction in NF-κB activity.

  • In PXR Knockout cells , the inhibitory effect of this compound is anticipated to be largely abrogated, suggesting that PXR is essential for the drug's immunomodulatory function.

  • In RELA (p65) Knockout cells , T-cell activation and cytokine production are expected to be inherently low, and this compound is not predicted to have a significant additional effect, confirming that its mechanism converges on the NF-κB pathway.

Comparative Analysis with Alternative Therapies

This compound's therapeutic indications have established alternative treatments. A comparison of their mechanisms of action is crucial for informed therapeutic decisions.

IndicationAlternative TherapiesMechanism of Action
Sarcoidosis Corticosteroids (e.g., Prednisone)Broad anti-inflammatory and immunosuppressive effects by inhibiting cytokine gene expression and T-cell activation.[4][5]
MethotrexateInhibits dihydrofolate reductase, leading to decreased nucleotide synthesis and suppression of T-cell proliferation.[4][6]
Anti-TNF agents (e.g., Infliximab)Monoclonal antibodies that neutralize the pro-inflammatory cytokine TNF-α.[4]
Immune Thrombocytopenia (ITP) CorticosteroidsReduce autoantibody production and inhibit platelet destruction by macrophages.[7][8][9]
Thrombopoietin Receptor Agonists (TPO-RAs)Stimulate platelet production in the bone marrow.[7][8]
RituximabA monoclonal antibody that depletes B-cells, thereby reducing autoantibody production.[7][8]
Kaposi's Sarcoma Antiretroviral therapy (ART)In HIV-positive individuals, ART restores immune function, which can lead to regression of Kaposi's sarcoma lesions.
Chemotherapy (e.g., Doxorubicin, Paclitaxel)Cytotoxic agents that kill rapidly dividing cancer cells.
Sirolimus (Rapamycin)An mTOR inhibitor that has anti-angiogenic and antiproliferative effects.

Signaling Pathway Visualization

The proposed mechanism of action for this compound involves the activation of PXR, which in turn inhibits the NF-κB signaling pathway, a central regulator of T-cell activation and inflammatory responses.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Events This compound This compound PXR PXR This compound->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR IKK IKK PXR_RXR->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression PXR_RXR->Gene_Expression Binds to DNA (Suppresses) IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Nucleus->Gene_Expression Induces Cytokines IFN-γ, TNF-α Gene_Expression->Cytokines

Figure 2: Proposed signaling pathway of this compound's immunomodulatory action.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of PXR and RELA in Primary Human T-cells

This protocol is adapted from established methods for CRISPR/Cas9 gene editing in primary T-cells.

Materials:

  • Isolated primary human CD4+ T-cells

  • Cas9 nuclease

  • Synthetic guide RNAs (gRNAs) targeting PXR and RELA

  • Electroporation system

  • T-cell activation beads (anti-CD3/CD28)

  • Culture medium and supplements

  • Flow cytometer

  • Antibodies for knockout validation (anti-PXR, anti-p65)

Procedure:

  • T-cell Isolation and Activation: Isolate primary CD4+ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs). Activate T-cells for 48 hours using anti-CD3/CD28 beads.

  • Ribonucleoprotein (RNP) Complex Formation: Prepare RNP complexes by incubating Cas9 nuclease with the specific gRNAs for PXR or RELA.

  • Electroporation: Deliver the RNP complexes into the activated T-cells via electroporation.

  • Cell Culture and Expansion: Culture the edited cells in appropriate medium supplemented with IL-2 to allow for recovery and expansion.

  • Knockout Validation: After 5-7 days, validate the knockout efficiency by intracellular flow cytometry staining for PXR and p65 proteins.

T-cell Proliferation and Cytokine Production Assay

Materials:

  • Wild-type, PXR KO, and RELA KO T-cells

  • This compound

  • Vehicle control (e.g., DMSO)

  • T-cell activation beads (anti-CD3/CD28)

  • Cell proliferation dye (e.g., CFSE)

  • ELISA kits for IFN-γ and TNF-α

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed the wild-type and knockout T-cells in a 96-well plate.

  • Treatment: Treat the cells with a range of this compound concentrations or the vehicle control for 2 hours prior to stimulation.

  • Stimulation: Add anti-CD3/CD28 beads to stimulate T-cell activation.

  • Proliferation Analysis: For proliferation assays, stain cells with a proliferation dye before stimulation. After 72 hours, analyze dye dilution by flow cytometry.

  • Cytokine Analysis: After 48 hours of stimulation, collect the culture supernatants. Quantify the concentration of IFN-γ and TNF-α using specific ELISA kits.

NF-κB Reporter Assay

Materials:

  • Wild-type and PXR KO T-cells

  • NF-κB luciferase reporter vector

  • Transfection reagent

  • This compound

  • Vehicle control

  • T-cell stimulation reagents

  • Luciferase assay system

Procedure:

  • Transfection: Transfect the wild-type and PXR KO T-cells with the NF-κB luciferase reporter vector.

  • Treatment and Stimulation: After 24 hours, treat the cells with this compound or vehicle control, followed by stimulation to activate the NF-κB pathway.

  • Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

This comprehensive guide provides a framework for understanding and validating the mechanism of action of this compound, offering a comparative perspective against existing therapies. The detailed protocols and visualizations are intended to facilitate further research and development in the field of immunomodulation.

References

Comparative Analysis of Gene Expression Changes Induced by Reprimun and Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by Reprimun, an oxyminomethyl rifamycin-SV derivative with known immunomodulatory properties. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data from studies on the closely related and well-characterized compound, rifampicin (B610482), as a proxy. The guide contrasts the effects of rifampicin with another class of immunomodulators, mTOR inhibitors (e.g., Sirolimus), to provide a frame of reference for understanding its potential impact on cellular gene expression.

Mechanism of Action Overview

This compound is a derivative of rifamycin-SV and exhibits both antibiotic and selective immunomodulatory effects, particularly at the level of TCD4+ lymphocytes[1]. It has also been shown to inhibit viral and human lymphocyte reverse transcriptases[1]. As a member of the rifamycin (B1679328) family, its mechanism of action is related to the inhibition of bacterial DNA-dependent RNA polymerase. Its immunomodulatory effects are believed to stem from its influence on various signaling pathways within immune cells.

mTOR inhibitors, such as Sirolimus (rapamycin), represent a different class of immunomodulators. They act by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival. This inhibition leads to the suppression of T-cell proliferation and differentiation.

Comparative Gene Expression Analysis

The following table summarizes the key gene expression changes induced by rifampicin (as a proxy for this compound) and mTOR inhibitors in human immune cells. The data is compiled from multiple studies and highlights the distinct transcriptional signatures of these two classes of immunomodulators.

Gene Category Rifampicin (in Human Polymorphonuclear Leukocytes) mTOR Inhibitors (Sirolimus) (in Peripheral Blood Mononuclear Cells) Reference
Toll-Like Receptors Downregulation of TLR2 and TLR4Not significantly reported
Co-receptors Downregulation of CD14Not significantly reported
Chemokine Receptors Downregulation of IL8RsNot significantly reported
Pro-inflammatory Cytokines No significant change in TNF-αIncreased gene expression of TNF-α and IFN-γ
Anti-inflammatory Cytokines Not significantly reportedDecreased gene expression of IL-10

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathway affected by this compound (based on rifampicin data) and a general experimental workflow for comparative gene expression analysis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus TLR TLR2/TLR4 MyD88 MyD88 TLR->MyD88 Activates CD14 CD14 NFkB NF-κB MyD88->NFkB Activates Gene Pro-inflammatory Gene Expression NFkB->Gene Induces This compound This compound (Rifampicin) This compound->TLR Inhibits This compound->CD14 Inhibits LPS LPS LPS->TLR

Caption: Putative signaling pathway of this compound's immunomodulatory effect.

G cluster_0 Experimental Treatments A Isolate Human PBMCs B Cell Culture A->B C Treatment Groups B->C T1 Control (Vehicle) C->T1 T2 This compound C->T2 T3 Alternative Immunomodulator C->T3 D Incubation E RNA Extraction D->E F Library Preparation E->F G RNA Sequencing F->G H Bioinformatic Analysis G->H I Comparative Gene Expression Profile H->I T1->D T2->D T3->D

Caption: Generalized workflow for comparative transcriptomic analysis.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in studies of rifampicin and other immunomodulators.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To obtain a pure population of PBMCs for in vitro treatment.

  • Procedure:

    • Draw whole blood from healthy donors into heparinized tubes.

    • Dilute the blood 1:1 with phosphate-buffered saline (PBS).

    • Layer the diluted blood over a Ficoll-Paque density gradient.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the cells twice with PBS.

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Cell Treatment with Immunomodulatory Agents
  • Objective: To expose PBMCs to this compound and a comparative immunomodulator to induce gene expression changes.

  • Procedure:

    • Seed PBMCs at a density of 1 x 10^6 cells/mL in 6-well plates.

    • Prepare stock solutions of this compound and the alternative immunomodulator (e.g., Sirolimus) in a suitable solvent (e.g., DMSO).

    • Add the compounds to the cell cultures at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.

    • Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time course (e.g., 6, 12, 24 hours).

RNA Extraction and Quality Control
  • Objective: To isolate high-quality total RNA from the treated cells.

  • Procedure:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

    • Extract the total RNA according to the manufacturer's protocol (e.g., using a column-based kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 8 is desirable for RNA sequencing.

RNA Sequencing and Bioinformatic Analysis
  • Objective: To profile the global gene expression changes and identify differentially expressed genes.

  • Procedure:

    • Prepare sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as featureCounts or Salmon.

    • Perform differential gene expression analysis between treatment groups and the control using packages like DESeq2 or edgeR in R.

    • Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and pathways.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical substances like Reprimun is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, it is identified as an antibiotic containing an oxyminomethyl rifamycin-SV derivative. Therefore, disposal procedures should align with those for other rifamycin-based compounds and general guidelines for antibiotic waste. Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.

Essential Safety and Logistical Information

Waste from residues of this compound must be disposed of in accordance with national and local regulations. It is crucial to leave the chemical in its original container and not mix it with other waste. Uncleaned containers should be handled as if they contain the product itself. In the event of a spill, ensure adequate ventilation, avoid dust formation, and prevent the substance from entering drains.

For unused or expired medications, community-based "take-back" programs are the preferred method of disposal. If such programs are not available, the medication can be disposed of in the household trash after taking specific precautions.

Quantitative Data for Disposal

In the absence of a specific SDS for this compound, quantitative data from related compounds and general laboratory waste guidelines should be followed.

ParameterGuidelineCitation
Waste Classification Not classified as a hazardous substance or mixture according to the Globally Harmonised System (GHS). However, it should be handled with care as a physiologically active substance.
Spill Management In case of a spill, cover drains, and collect the substance by binding and pumping off spills or by taking it up dry. The affected area should be cleaned up properly, avoiding the generation of dusts.
Container Disposal Leave chemicals in their original containers. Handle uncleaned containers like the product itself.
Household Disposal (if no take-back program) Mix the medicine with an undesirable substance like used coffee grounds or kitty litter. Place the mixture in a sealable bag or container before disposing of it in the trash.[1]

Experimental Protocols

Spill Clean-up Protocol:

In the event of a this compound spill, the following protocol, based on general guidance for similar compounds, should be followed:

  • Ensure Personal Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection. If dust is generated, respiratory protection is required.

  • Ventilate the Area: Ensure adequate ventilation in the spill area.

  • Contain the Spill: Cover drains to prevent the substance from entering waterways.

  • Collect the Material:

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.

    • For liquid spills, collect, bind, and pump off the spillage.

  • Clean the Area: Thoroughly clean the affected area after the material has been collected.

  • Proper Disposal: Dispose of the collected waste and contaminated materials according to local and national regulations for chemical waste.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G start Start: this compound Waste lab_waste Is it Laboratory Waste? start->lab_waste decision_location Is a Drug Take-Back Program Available? take_back Utilize Take-Back Program decision_location->take_back Yes household_disposal Prepare for Household Trash Disposal decision_location->household_disposal No end End: Proper Disposal take_back->end mix_waste Mix with Undesirable Substance (e.g., coffee grounds) household_disposal->mix_waste seal_waste Place in a Sealed Container or Bag mix_waste->seal_waste dispose_trash Dispose of in Trash seal_waste->dispose_trash dispose_trash->end lab_waste->decision_location No collect_waste Collect in Labeled, Closed Container lab_waste->collect_waste Yes licensed_disposal Dispose via Licensed Waste Disposal Company collect_waste->licensed_disposal licensed_disposal->end

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for Reprimun

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides immediate, essential safety and logistical information for handling Reprimun, a rifamycin-SV derivative. The following procedural guidance is based on best practices for handling similar chemical compounds and is intended to supplement, not replace, institutional safety protocols and a thorough review of any available specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Hand Protection Disposable Nitrile GlovesWear when handling this compound in solid or solution form. Dispose of gloves immediately if contaminated and after work is completed. Never wash or reuse disposable gloves.[1]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and personal clothing.[1][2] It should be left in the laboratory to prevent cross-contamination.[1]
Eye & Face Protection Safety Glasses with Side Shields or GogglesRequired to protect against splashes or airborne particles.[2] A full face shield may be necessary for procedures with a high risk of splashing.[2]
Respiratory Protection N95 Respirator or higherRecommended when handling the powdered form of the compound to avoid inhalation of dust particles.[3] All respiratory protection should be used in accordance with a documented respiratory protection program.
Foot Protection Closed-toe ShoesOpen-toed shoes are strictly prohibited in the laboratory to prevent injury from spills or dropped objects.[1][2]
Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure adequate general laboratory ventilation.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Safe Handling Practices:

  • Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.[4]

  • Personal Hygiene: Avoid ingestion and inhalation.[4] Wash hands thoroughly after handling the material, after removing gloves, and before leaving the laboratory.[1]

  • Clothing: Do not wear laboratory coats or other PPE outside of the designated work area.[1]

Storage:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area.[4] Refrigeration is recommended.[4]

  • Light Sensitivity: Protect the compound from direct sunlight.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

  • Waste Collection: Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container immediately after use.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the exposed individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4]

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the critical steps for safely handling and disposing of this compound in a laboratory setting. Adherence to this workflow is essential to minimize risk.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Review SDS and Institutional SOPs B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Verify Fume Hood is Operational B->C D Handle this compound in Fume Hood C->D Begin Experiment E Weigh/Measure Required Amount D->E F Close Container and Return to Storage E->F G Collect Waste in Labeled Container F->G After Experiment H Decontaminate Work Surfaces G->H I Doff PPE in Correct Order H->I J Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.